Product packaging for 2-Chlorobenzyl bromide(Cat. No.:CAS No. 611-17-6)

2-Chlorobenzyl bromide

Cat. No.: B146252
CAS No.: 611-17-6
M. Wt: 205.48 g/mol
InChI Key: PURSZYWBIQIANP-UHFFFAOYSA-N
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Description

2-Chlorobenzyl bromide participates in Hass-Bender oxidation as well as the Henry reaction.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrCl B146252 2-Chlorobenzyl bromide CAS No. 611-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-chlorobenzene
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InChI

InChI=1S/C7H6BrCl/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
Source PubChem
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InChI Key

PURSZYWBIQIANP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6BrCl
Source PubChem
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DSSTOX Substance ID

DTXSID40209974
Record name alpha-Bromo-o-chlorotoluene
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Molecular Weight

205.48 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name alpha-Bromo-o-chlorotoluene
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Boiling Point

BP: 120 °C at 10 mm Hg
Record name ALPHA-BROMO-O-CHLOROTOLUENE
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Flash Point

109 °C (228 °F) - closed cup
Record name ALPHA-BROMO-O-CHLOROTOLUENE
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Solubility

Soluble in chloroform; benzene
Record name ALPHA-BROMO-O-CHLOROTOLUENE
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Density

1.583 g/mL at 25 °C
Record name ALPHA-BROMO-O-CHLOROTOLUENE
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Color/Form

Amber color, clear liquid

CAS No.

611-17-6
Record name 2-Chlorobenzyl bromide
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Record name alpha-Bromo-o-chlorotoluene
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Record name 1-(bromomethyl)-2-chlorobenzene
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Record name O-CHLOROBENZYL BROMIDE
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Record name ALPHA-BROMO-O-CHLOROTOLUENE
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Foundational & Exploratory

2-Chlorobenzyl Bromide: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 611-17-6

This technical guide provides an in-depth overview of 2-Chlorobenzyl bromide, a versatile reagent pivotal in the fields of pharmaceutical development, agrochemical synthesis, and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, key reactions, and safety protocols.

Chemical and Physical Properties

This compound, also known by its synonyms α-Bromo-2-chlorotoluene and 1-(bromomethyl)-2-chlorobenzene, is a colorless to light yellow liquid at room temperature.[1] Its utility as a synthetic building block stems from the presence of two distinct reactive sites: a highly reactive benzylic bromide and a less reactive aryl chloride. This dual reactivity allows for sequential and selective functionalization.

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 611-17-6[1][2][3][4]
Molecular Formula C₇H₆BrCl[5]
Molecular Weight 205.48 g/mol [2][3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 103-104 °C at 10 mmHg[1][4]
Density 1.583 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.591 - 1.593[1][4]
Flash Point 109 °C (228.2 °F) - closed cup[2]

Synthesis of this compound

The primary route for synthesizing this compound is through the radical bromination of 2-chlorotoluene. This reaction selectively targets the benzylic protons of the methyl group.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start1 2-Chlorotoluene reaction Free-Radical Bromination start1->reaction start2 N-Bromosuccinimide (NBS) start2->reaction start3 Radical Initiator (e.g., AIBN) start3->reaction start4 Solvent (e.g., CCl₄) start4->reaction workup1 Filtration of Succinimide reaction->workup1 Reaction Mixture workup2 Solvent Evaporation workup1->workup2 workup3 Vacuum Distillation workup2->workup3 product This compound workup3->product Purified Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Chlorotoluene

This protocol describes the free-radical bromination of 2-chlorotoluene using N-bromosuccinimide (NBS).

  • Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorotoluene (1 equivalent) and a suitable solvent such as carbon tetrachloride (CCl₄).

  • Reagents : Add N-bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction : Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp or a standard photolamp. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.

  • Work-up : Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification : Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). After filtration, remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Key Applications and Experimental Protocols

This compound is a key intermediate due to its ability to undergo nucleophilic substitution at the benzylic position, making it an excellent alkylating agent.

Nucleophilic Substitution (Sₙ2) Reactions

The benzylic bromide is highly susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alkoxides), forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This is the most common application in pharmaceutical and agrochemical synthesis.[1][4]

  • Setup : In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

  • Base : Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equivalents) or triethylamine (Et₃N, 1.5 equivalents), to act as a proton scavenger.

  • Alkylation : To the stirred suspension, add a solution of this compound (1.1 equivalents) in the same solvent dropwise at room temperature.

  • Reaction : Heat the reaction mixture (typically to 60-80 °C) and stir for 4-12 hours, monitoring by TLC.

  • Work-up : Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification : Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄. The crude product can be purified by column chromatography on silica gel.

Conversion to 2-Chlorobenzaldehyde via Hass-Bender Oxidation

This compound can be oxidized to 2-chlorobenzaldehyde. The Hass-Bender oxidation provides a method for this transformation using the sodium salt of 2-nitropropane as the oxidant.[3] The resulting aldehyde is a valuable precursor for many other reactions.

  • Nitronate Formation : Prepare the sodium salt of 2-nitropropane by reacting 2-nitropropane with sodium ethoxide in ethanol.

  • Reaction : Add this compound (1.0 equivalent) to the solution of the sodium nitronate at room temperature. The reaction involves an initial Sₙ2 displacement of the bromide by an oxygen atom of the nitronate.[3]

  • Rearrangement : The resulting O-benzyl intermediate undergoes a pericyclic rearrangement to form 2-chlorobenzaldehyde and dimethyloxime.[3]

  • Work-up and Purification : The reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The aldehyde is purified via distillation or chromatography.

Use in Multi-Step Synthesis: The Henry Reaction

While this compound does not directly participate in the Henry (nitroaldol) reaction, its derivative, 2-chlorobenzaldehyde, is an ideal substrate. This highlights the role of this compound as a precursor in more complex synthetic pathways. The Henry reaction is a classic C-C bond-forming reaction between an aldehyde and a nitroalkane.[6]

Logical_Pathway A 2-Chlorobenzyl bromide B 2-Chlorobenzaldehyde A->B Hass-Bender Oxidation C β-Nitro Alcohol Product B->C Henry Reaction D Nitroalkane (e.g., Nitromethane) D->C E Base Catalyst E->C

Caption: Synthetic pathway from this compound to a β-nitro alcohol.

  • Setup : To a stirred solution of 2-chlorobenzaldehyde (1.0 equivalent) and a nitroalkane (e.g., nitromethane, 1.5 equivalents) in a suitable solvent (e.g., THF or an alcohol), add a base catalyst.

  • Catalyst : A variety of bases can be used, from simple organic bases like triethylamine to more complex catalytic systems for asymmetric synthesis.[7]

  • Reaction : Stir the mixture at the appropriate temperature (ranging from 0 °C to room temperature) until the aldehyde is consumed (monitored by TLC).

  • Work-up : Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification : Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The resulting β-nitro alcohol can be purified by column chromatography.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards : The compound is corrosive and causes severe skin burns and eye damage.[2][8] It is also a lachrymator (tear-inducing) and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[2]

  • Storage : Store in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area. It should be stored locked up and away from incompatible materials such as strong bases and oxidizing agents.

  • First Aid :

    • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

    • Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. Always consult the specific Safety Data Sheet (SDS) before use.

References

2-Chlorobenzyl bromide physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Chlorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 611-17-6), a versatile organic compound widely used as an essential building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its reactivity, particularly in nucleophilic substitution reactions, makes it a valuable reagent for introducing the 2-chlorobenzyl moiety into a wide range of molecular structures.[1] This document consolidates key physicochemical data, outlines detailed experimental protocols for property determination, and includes a logical workflow for safe handling, tailored for professionals in research and development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for planning synthetic routes, understanding reactivity, and ensuring safe laboratory handling.

PropertyValueSource(s)
CAS Number 611-17-6[1][2][3][4][5][6][7]
Molecular Formula C₇H₆BrCl[1][2][3][5][6]
Molecular Weight 205.48 g/mol [2][4][5][6]
Appearance Colorless to light yellow or amber clear liquid[1][2][8][9]
Boiling Point 103-104 °C at 10 mmHg (13.3 kPa)[1][2][5][6][8]
Density 1.583 g/mL at 25 °C[1][2][5][6][10]
Refractive Index (n20/D) 1.591 - 1.593[1][5][6][7][9]
Flash Point 108 - 109 °C (closed cup)[2][6][7][8]
Melting Point 83-84 °C*[2][5][6]
Solubility Soluble in benzene and chloroform; decomposes in hot water.[6]
Vapor Density 7.08[8]

*Note on Melting Point: Some sources report a melting point of 83-84 °C.[2][5][6] However, this compound is consistently described as a liquid at ambient and room temperature.[1][2][8][9] This discrepancy suggests the reported melting point may be erroneous or refer to a different isomer or condition. For practical purposes, this compound should be handled as a liquid.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of this compound. These protocols are foundational for verifying the purity and identity of the compound in a laboratory setting.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a critical indicator of purity for a liquid substance. The Thiele tube method is a common and efficient technique requiring a small sample volume.[11]

Methodology:

  • Sample Preparation: Fill a small fusion tube to about half-full with this compound.

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed-end up, into the fusion tube containing the sample.[12][13]

  • Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or thread. The bottom of the fusion tube should be level with the thermometer's bulb.

  • Heating: Insert the thermometer and attached tube into a Thiele tube containing high-boiling mineral oil, ensuring the sample is fully immersed.[11]

  • Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner.[12] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[11]

  • Measurement: Once a continuous and vigorous stream of bubbles is observed, remove the heat. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[11][12] Record this temperature.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is determined by accurately measuring the mass of a known volume of the liquid.[14]

Methodology:

  • Weigh Empty Container: Accurately weigh a clean, dry measuring cylinder or pycnometer on an electronic balance and record its mass (m₁).[15]

  • Add Liquid: Carefully add a specific volume of this compound (e.g., 10 mL) to the measuring cylinder. Record the exact volume (V) by reading the bottom of the meniscus at eye level.[14][15]

  • Weigh Filled Container: Reweigh the measuring cylinder containing the liquid and record the new mass (m₂).[15][16]

  • Calculation: Calculate the mass of the liquid by subtracting the initial mass from the final mass (m = m₂ - m₁).

  • Density Calculation: Compute the density (ρ) using the formula: ρ = m / V .[15] For higher precision, this procedure should be repeated multiple times, and the average value should be reported.[15]

Determination of Solubility (Qualitative)

This protocol determines the qualitative solubility of this compound in a given solvent.

Methodology:

  • Sample Preparation: Place a small, measured amount of this compound (e.g., 0.05 mL) into a small test tube.[17]

  • Solvent Addition: Add a small portion of the test solvent (e.g., 0.25 mL of water) to the test tube.

  • Mixing: Stopper the test tube and shake it vigorously for 10-20 seconds.

  • Observation: Observe the mixture to see if the this compound has dissolved completely. If it has, the substance is considered soluble. If a separate layer or cloudiness persists, it is insoluble or sparingly soluble.

  • Incremental Addition: If the sample dissolves, continue adding the solvent in small increments until a total of approximately 3 mL has been added to confirm solubility.[17] Repeat this process with other solvents like ethanol, diethyl ether, and chloroform to build a solubility profile.

Safety and Handling Workflow

This compound is a hazardous substance classified as corrosive and a lachrymator, causing severe skin burns, eye damage, and respiratory irritation.[2][8] Adherence to a strict safety workflow is mandatory.

G cluster_prep Preparation cluster_handling Handling & Use cluster_spill Spill & Emergency cluster_storage Storage & Disposal prep_ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood handle_transfer Transfer using glass syringe or pipette prep_hood->handle_transfer prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_avoid Avoid Inhalation of Vapors and Direct Contact handle_transfer->handle_avoid handle_heat Keep Away from Heat and Ignition Sources handle_avoid->handle_heat spill_evac Evacuate Area handle_avoid->spill_evac If Spill Occurs storage_container Store in Original, Tightly Closed Container handle_heat->storage_container spill_absorb Absorb with Inert Material (e.g., Vermiculite, Sand) spill_evac->spill_absorb spill_notify Notify Supervisor and Safety Officer Immediately spill_absorb->spill_notify storage_conditions Store in a Cool, Dry, Well-Ventilated Area storage_container->storage_conditions storage_compat Segregate from Oxidizing Agents storage_conditions->storage_compat disposal Dispose as Hazardous Chemical Waste storage_compat->disposal

Caption: Logical workflow for the safe handling of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chlorobenzyl Bromide

Introduction

This compound (CAS No. 611-17-6) is a versatile bifunctional organic compound widely utilized as a key building block in organic synthesis. Its structure, featuring a reactive bromomethyl group and a functionalizable chlorinated aromatic ring, makes it an important intermediate in the production of a wide array of complex molecules.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and development.

The presence of the electrophilic bromomethyl group allows for facile nucleophilic substitution (SN2) reactions, enabling the introduction of the 2-chlorobenzyl moiety into various molecular scaffolds.[1] Concurrently, the chlorine atom on the benzene ring can be modified through aromatic substitution or cross-coupling reactions, offering a secondary point for molecular elaboration.[1] This dual reactivity is leveraged in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]

Chemical Structure and Identifiers

The structural formula and key identifiers for this compound are presented below.

  • Structure: (Self-generated image, as external image generation is not possible) Caption: Chemical structure of this compound.

  • Identifiers Table:

IdentifierValue
CAS Number 611-17-6[2]
Molecular Formula C₇H₆BrCl[4]
Molecular Weight 205.48 g/mol
IUPAC Name 1-(bromomethyl)-2-chlorobenzene[4]
Synonyms α-Bromo-2-chlorotoluene
InChI Key PURSZYWBIQIANP-UHFFFAOYSA-N[4][5]
SMILES C1=CC=C(C(=C1)Cl)CBr[4]
EC Number 210-257-2[6]
MDL Number MFCD00000566[6]

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[2] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Appearance Colorless to light yellow liquid[2]
Boiling Point 103-104 °C at 10 mmHg[2][7][8]
Density 1.583 g/mL at 25 °C[2][7]
Refractive Index (n²⁰/D) 1.591 - 1.593[2][7]
Flash Point 109 °C (228.2 °F) - closed cup[9]
Purity ≥ 97%[1]

Note: Some sources report a melting point of 83-84 °C[8][9], which contradicts its documented state as a liquid at room temperature. This may refer to an impurity or a different compound and should be regarded with caution.

Synthesis and Experimental Protocols

The most common and regioselective method for synthesizing this compound is the free-radical bromination of 2-chlorotoluene at the benzylic position.[10] This reaction is typically initiated by UV irradiation or a chemical radical initiator.

Postulated Synthetic Pathway: Free-Radical Bromination

The diagram below illustrates the synthesis of this compound from 2-chlorotoluene.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 2-Chlorotoluene P1 This compound R1->P1 Reaction R2 N-Bromosuccinimide (NBS) R2->P1 C1 Radical Initiator (e.g., AIBN or BPO) C1->P1 C2 Solvent (e.g., CCl4) C2->P1 C3 Heat / UV Light C3->P1 P2 Succinimide

Caption: Synthesis of this compound via free-radical bromination.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for benzylic bromination.[11]

Materials:

  • 2-chlorotoluene

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Ice-water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • UV lamp (optional, if used as initiator)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-chlorotoluene (1.0 eq) in anhydrous carbon tetrachloride. Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator such as AIBN or BPO (approx. 0.02 eq).

  • Initiation: Gently heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. If using photochemical initiation, irradiate the flask with a UV lamp.

  • Reaction Monitoring: The reaction progress can be monitored by observing the consumption of NBS (which is denser than CCl₄ and will sink) and the formation of succinimide (which is less dense and will float). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide by-product and wash it with a small amount of cold CCl₄.

  • Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with ice-water and a saturated solution of sodium bicarbonate to remove any remaining HBr or unreacted NBS. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: The resulting crude product can be further purified by vacuum distillation to yield pure this compound (b.p. 103-104 °C/10 mmHg).[2][8]

Applications in Research and Development

This compound is a cornerstone reagent in the synthesis of various high-value chemicals.[1]

Pharmaceutical Synthesis

It serves as a crucial intermediate for introducing the 2-chlorobenzyl group into active pharmaceutical ingredients (APIs). This moiety is found in various drug classes, including antibiotics and anti-inflammatory agents.[2] Its reactivity allows for the construction of ethers, esters, amines, and thioethers, which are common linkages in drug molecules.[1]

Agrochemical Development

In the agrochemical industry, this compound is used in the formulation of pesticides and herbicides, contributing to crop protection and improved yields.[2]

Material Science

The dual reactivity of this compound is valuable in creating specialty polymers and advanced materials.[3] It can be incorporated into polymer backbones or used as a functionalizing agent to introduce reactive sites for cross-linking or grafting, thereby modifying material properties like flame retardancy or conductivity.[3] It is also used in the synthesis of components for organic light-emitting diodes (OLEDs) and other electronic devices.[3]

Experimental Workflow: Nucleophilic Substitution

The primary use of this compound is as an electrophile in SN2 reactions. The logical workflow for such a reaction is depicted below.

G General Workflow for Nucleophilic Substitution Start Starting Materials: - this compound - Nucleophile (Nu-H) - Base (e.g., K2CO3, NaH) Reaction Reaction: - Dissolve reactants in a suitable solvent (e.g., DMF, Acetone). - Stir at appropriate temperature (RT to reflux). Start->Reaction Workup Aqueous Work-up: - Quench reaction. - Extract with an organic solvent. - Wash organic layer. Reaction->Workup Purification Purification: - Dry organic layer (e.g., with Na2SO4). - Concentrate solvent. - Purify via column chromatography or recrystallization. Workup->Purification Analysis Analysis: - Confirm structure and purity of the product (Nu-CH2-Ph-Cl). - Techniques: NMR, MS, IR. Purification->Analysis

Caption: A logical workflow for the use of this compound in synthesis.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazard Classifications: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1), and Specific Target Organ Toxicity - Single Exposure (Category 3, respiratory irritation).[6][12]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][9][12]

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][12]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and drink two glasses of water. Seek immediate medical attention.[9]

  • Stability and Reactivity: The compound is stable under normal conditions but is sensitive to moisture.[7] It is incompatible with strong oxidizing agents and strong bases.[9] Upon combustion, it can produce hazardous decomposition products, including hydrogen chloride and hydrogen bromide gas.[9][12]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly sealed and stored under an inert atmosphere if possible.[7][9]

Conclusion

This compound is a highly valuable and reactive intermediate in organic chemistry. Its utility stems from the presence of two distinct reactive sites, which allows for a broad range of synthetic transformations. This makes it an indispensable tool for researchers and scientists in the pharmaceutical, agrochemical, and material science industries for creating complex and functional molecules. Due to its hazardous nature, strict adherence to safety protocols during its handling and use is imperative.

References

A Technical Guide to the Spectroscopic Profile of 2-Chlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chlorobenzyl bromide, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure

IUPAC Name: 1-(Bromomethyl)-2-chlorobenzene Molecular Formula: C₇H₆BrCl Molecular Weight: 205.48 g/mol CAS Number: 611-17-6

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR) Data

    Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.45 - 7.20Multiplet4HAromatic Protons (Ar-H)
~ 4.65Singlet2HMethylene Protons (-CH₂Br)

Note: The aromatic region will exhibit a complex multiplet pattern due to the ortho, meta, and para protons on the substituted ring. The exact chemical shifts and coupling constants can be determined through spectral simulation.

  • ¹³C NMR (Carbon NMR) Data

    Solvent: CDCl₃

Chemical Shift (δ) (ppm)Assignment
~ 135 - 127Aromatic Carbons (Ar-C)
~ 32Methylene Carbon (-CH₂Br)

Note: Six distinct signals are expected in the aromatic region, with the carbon attached to the chlorine and the carbon attached to the bromomethyl group having characteristic chemical shifts influenced by the respective substituents.

2.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 1600 - 1450MediumAromatic C=C Ring Stretch
~ 1210StrongC-Br Stretch
~ 750StrongC-Cl Stretch / Out-of-plane C-H Bend

2.3. Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment Ion
204, 206, 208~9.2 (for 206)[M]⁺ (Molecular Ion, showing isotopic pattern for Br and Cl)
125, 127100 (for 125)[C₇H₆Cl]⁺ (Loss of Br)
89~13.0[C₇H₅]⁺ (Loss of Br and HCl)

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) results in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.[1][2][3][4]

Experimental Protocols

The following are representative protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

3.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • Instrument: 400 MHz or 500 MHz NMR Spectrometer.

    • ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 16 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm. For ¹H NMR, integrate the signals to determine the relative proton counts and measure the coupling constants (in Hz).

3.2. IR Spectroscopy

  • Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

    • Background Spectrum: Record a background spectrum of the clean, empty salt plates.

    • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Identify and label the significant absorption peaks.

3.3. Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the ion source.

  • Ionization: Use Electron Ionization (EI) as the ionization method. In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Output Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film on Salt Plates Sample->Prep_IR Prep_MS Vaporize for GC-MS Introduction Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS EI-Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR Chemical Shifts (δ) Multiplicity Coupling Constants (J) Acq_NMR->Analysis_NMR Analysis_IR Absorption Frequencies (cm⁻¹) Functional Groups Acq_IR->Analysis_IR Analysis_MS Mass-to-Charge Ratio (m/z) Fragmentation Pattern Isotopic Distribution Acq_MS->Analysis_MS Structure Structural Elucidation Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: Logical workflow for spectroscopic analysis.

References

Synthesis of 2-Chlorobenzyl Bromide from 2-Chlorotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chlorobenzyl bromide from 2-chlorotoluene, a key intermediate in the development of pharmaceuticals and other fine chemicals. The document details the prevalent synthetic methodology, experimental protocols, and relevant physicochemical and spectroscopic data of the final product.

Introduction

This compound is a valuable bifunctional molecule featuring a reactive benzyl bromide moiety and a chloro-substituted aromatic ring. This substitution pattern allows for diverse subsequent chemical transformations, making it a crucial building block in organic synthesis. The primary route to this compound is the free-radical bromination of the methyl group of 2-chlorotoluene. This reaction, typically a Wohl-Ziegler bromination or a variation thereof, offers high regioselectivity for the benzylic position, avoiding aromatic bromination.

Synthetic Pathway: Free-Radical Bromination

The conversion of 2-chlorotoluene to this compound proceeds via a free-radical chain mechanism. This process involves three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light. This generates free radicals.

  • Propagation: A bromine radical (Br•), generated from a bromine source, abstracts a hydrogen atom from the methyl group of 2-chlorotoluene to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine source (e.g., Br₂ or N-bromosuccinimide) to yield the desired this compound and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction ceases when two radicals combine.

The use of N-bromosuccinimide (NBS) is common as it maintains a low concentration of bromine in the reaction mixture, which helps to suppress side reactions.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Bromination using Sodium Bromate and Sodium Bromide

This protocol is adapted from patent CN107098791B and utilizes an in-situ generation of bromine.

Materials:

  • 2-Chlorotoluene

  • Sodium bromate (NaBrO₃)

  • Sodium bromide (NaBr)

  • 1,2-Dichloroethane (solvent)

  • Azobisisobutyronitrile (AIBN)

  • Benzoyl peroxide (BPO)

  • Sulfuric acid (concentrated)

  • Saturated sodium bisulfite solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Petroleum ether (for column chromatography)

Procedure:

  • To a reaction flask equipped with a stirrer, reflux condenser, thermometer, and a tail gas absorption device, add 2-chlorotoluene (5.1 g, 40 mmol), sodium bromate (2.5 g, 16.7 mmol), sodium bromide (3.5 g, 33.6 mmol), and 1,2-dichloroethane (30 mL).

  • Heat the mixture to reflux.

  • Prepare an initiator solution by dissolving AIBN (0.05 g) and BPO (0.05 g) in 1,2-dichloroethane (10 mL). Rapidly add one-third of this initiator solution to the refluxing mixture.

  • Slowly and dropwise, add a solution of concentrated sulfuric acid (2.5 g, 25.2 mmol) diluted with water (2.5 mL) and the remaining initiator solution.

  • Monitor the reaction progress by gas chromatography.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add a saturated sodium bisulfite solution (10 mL) and stir until the red color of bromine fades.

  • Allow the layers to separate and extract the aqueous phase twice with 1,2-dichloroethane (2 x 10 mL).

  • Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using petroleum ether as the eluent to yield this compound.

Expected Yield: Approximately 80% (6.5 g).[1]

Protocol 2: Wohl-Ziegler Bromination using N-Bromosuccinimide (NBS)

This is a general and widely used method for benzylic bromination.

Materials:

  • 2-Chlorotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or a more environmentally friendly solvent like acetonitrile.

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorotoluene in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.02 equivalents) to the solution.

  • Heat the reaction mixture to reflux. Initiation of the reaction can be observed by an increase in the rate of reflux. A UV lamp can also be used to initiate the reaction.

  • Continue refluxing until all the denser NBS is converted to the less dense succinimide, which will float on the surface of the solvent. The reaction can be monitored by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Data Presentation

Physicochemical Data of this compound
PropertyValueReference
Molecular Formula C₇H₆BrCl
Molecular Weight 205.48 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 103-104 °C at 10 mmHgSigma-Aldrich
Density 1.583 g/mL at 25 °CSigma-Aldrich
Refractive Index (n²⁰/D) 1.592Sigma-Aldrich
Spectroscopic Data

¹H NMR (CDCl₃):

Chemical Shift (δ)MultiplicityIntegrationAssignment
~7.4 ppmm1HAr-H
~7.2 ppmm3HAr-H
4.60 ppms2H-CH₂Br

Note: The exact chemical shifts and splitting patterns of the aromatic protons may vary slightly depending on the solvent and the spectrometer's field strength. The provided data is based on a reported spectrum for o-chlorobenzyl bromide.[1]

Mandatory Visualization

Signaling Pathway

Synthesis_Pathway 2-Chlorotoluene 2-Chlorotoluene 2-Chlorobenzyl_Bromide 2-Chlorobenzyl_Bromide 2-Chlorotoluene->2-Chlorobenzyl_Bromide Free-Radical Bromination Reagents Reagents Reagents->2-Chlorobenzyl_Bromide Bromine Source (e.g., NBS, Br₂) Radical Initiator (e.g., AIBN, BPO, UV light) Solvent (e.g., CCl₄, CH₃CN)

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Combine Reactants Heat Heat to Reflux & Initiate Reaction Start->Heat Monitor Monitor Progress (TLC/GC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter Succinimide (if NBS used) Cool->Filter Wash Wash with Water & Bicarbonate Solution Filter->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Vacuum Distillation or Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, etc.) Purify->Characterize

Caption: General experimental workflow for synthesis.

References

The Bromomethyl Group in 2-Chlorobenzyl Bromide: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromomethyl group in 2-chlorobenzyl bromide. It delves into the physicochemical properties, reaction kinetics, and synthetic utility of this versatile reagent. Detailed experimental protocols for both synthesis and kinetic analysis are provided, alongside a discussion of its application as a key building block in the development of therapeutic agents. The electronic influence of the ortho-chloro substituent on the benzylic reactivity is a central focus of this whitepaper.

Introduction

This compound (CAS No: 611-17-6) is a halogenated aromatic compound widely employed in organic synthesis as a reactive alkylating agent.[1] Its utility stems from the presence of a bromomethyl group attached to a chlorinated benzene ring. This arrangement provides a unique combination of reactivity at the benzylic position, influenced by the electronic effects of the chlorine substituent. The bromomethyl group serves as an excellent electrophile, readily participating in nucleophilic substitution reactions, making this compound a valuable precursor for the synthesis of a wide array of more complex molecules, including pharmaceutical intermediates.[1] This guide aims to provide an in-depth technical overview of the reactivity of the bromomethyl group in this compound, offering valuable insights for researchers in organic synthesis and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, application in synthesis, and for the design of reaction conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆BrCl
Molecular Weight 205.48 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 103-104 °C at 10 mmHg
Density 1.583 g/mL at 25 °C
Refractive Index 1.592
CAS Number 611-17-6

Reactivity of the Bromomethyl Group

The primary site of reactivity in this compound is the benzylic carbon of the bromomethyl group. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent bromine atom. Consequently, this compound readily undergoes nucleophilic substitution reactions, predominantly via an Sₙ2 mechanism.[1]

Nucleophilic Substitution Reactions

The general scheme for the nucleophilic substitution of this compound is depicted below. A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed to introduce the 2-chlorobenzyl moiety into various molecular scaffolds.

SN2_Reaction sub This compound ts [Nu---CH₂(C₆H₄Cl)---Br]⁻ sub->ts Sₙ2 Attack nuc Nucleophile (Nu⁻) nuc->ts prod Product ts->prod lg Bromide (Br⁻) ts->lg Synthesis_Workflow start Start: 2-Chlorotoluene reagents Reagents: N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Solvent (CCl₄) reaction Reaction: Reflux with light irradiation reagents->reaction workup Work-up: 1. Cool and filter 2. Wash with Na₂S₂O₃ (aq) 3. Wash with H₂O and brine 4. Dry over MgSO₄ reaction->workup purification Purification: Vacuum Distillation workup->purification product Product: this compound purification->product Kinetic_Analysis_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_sol Prepare Reactant Solutions thermostat Thermostat Reaction Vessel prep_sol->thermostat mix Mix Reactants thermostat->mix measure Measure Conductivity vs. Time mix->measure plot Plot Data measure->plot calc Calculate Rate Constant (k₂) plot->calc Drug_Development_Logic start This compound intermediate Key Synthetic Intermediate (e.g., N-alkylated benzimidazole) start->intermediate Alkylation Reaction api Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) intermediate->api Further Synthetic Steps target Biological Target (e.g., Protein Kinase) api->target Inhibition effect Therapeutic Effect (e.g., Anticancer Activity) target->effect Modulation of Signaling Pathway

References

The Electrophilic Nature of 2-Chlorobenzyl Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzyl bromide is a versatile bifunctional organic molecule widely utilized in synthetic chemistry as an alkylating agent. Its structure, featuring a bromine atom on the benzylic carbon and a chlorine atom on the aromatic ring, imparts a distinct electrophilic character that makes it a valuable precursor in the synthesis of a wide array of more complex molecules, including pharmaceutical intermediates and other fine chemicals. This technical guide provides a comprehensive overview of the electrophilic nature of this compound, detailing its reactivity, relevant reaction mechanisms, and experimental protocols for its application in common synthetic transformations.

The primary focus of this guide is the high reactivity of the benzylic bromide, which serves as an excellent electrophile in nucleophilic substitution reactions.[1] This reactivity is attributed to the lability of the carbon-bromine bond and the ability of the adjacent benzene ring to stabilize the transition states of both SN1 and SN2 reactions. The presence of the chloro substituent on the aromatic ring also influences the electrophilicity of the benzylic carbon and provides an additional site for further functionalization.

Electrophilic Reactivity and Reaction Mechanisms

The electrophilic character of this compound is predominantly centered at the benzylic carbon atom, which is bonded to the highly electronegative bromine atom. This polarization of the C-Br bond renders the carbon atom electron-deficient and susceptible to attack by nucleophiles. Nucleophilic substitution reactions involving this compound can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

SN2 Mechanism

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[2] This mechanism is favored by strong nucleophiles, polar aprotic solvents, and substrates with minimal steric hindrance around the reaction center. As a primary benzylic halide, this compound is well-suited to undergo SN2 reactions.[3] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.[4]

dot

Caption: Generalized SN2 reaction pathway.

SN1 Mechanism

The SN1 mechanism is a two-step process that involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation.[5] While this compound is a primary halide, it can undergo SN1 reactions due to the formation of a resonance-stabilized benzylic carbocation. The positive charge on the benzylic carbon can be delocalized into the adjacent aromatic ring, which significantly enhances the stability of the intermediate.[6] SN1 reactions are favored by polar protic solvents, which can solvate both the carbocation and the leaving group, and by weaker nucleophiles.[7] The rate of an SN1 reaction is dependent only on the concentration of the substrate and follows first-order kinetics.[8]

dot

williamson_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification Alcohol Alcohol (ROH) Alkoxide Alkoxide Formation (RO⁻Na⁺) Alcohol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide 2CBB This compound SN2 SN2 Reaction 2CBB->SN2 Alkoxide->SN2 Workup Aqueous Work-up & Extraction SN2->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Ether 2-Chlorobenzyl Ether (RO-CH₂-Ar-Cl) Purification->Ether gabriel_synthesis_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis Phthalimide Phthalimide + K₂CO₃ Alkylation N-Alkylation in DMF Phthalimide->Alkylation 2CBB_step1 This compound 2CBB_step1->Alkylation N_Alkylphthalimide N-(2-Chlorobenzyl)phthalimide Alkylation->N_Alkylphthalimide Hydrolysis Hydrazinolysis in Ethanol N_Alkylphthalimide->Hydrolysis Hydrazine Hydrazine Hydrate Hydrazine->Hydrolysis Amine_Salt 2-Chlorobenzylamine Salt Hydrolysis->Amine_Salt Base_Workup Basification & Extraction Amine_Salt->Base_Workup Primary_Amine 2-Chlorobenzylamine Base_Workup->Primary_Amine

References

2-Chlorobenzyl bromide as a chemical intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzyl bromide (CAS No: 611-17-6) is a valuable and highly reactive chemical intermediate widely employed in organic synthesis. Its dual reactivity, stemming from the electrophilic benzylic bromide and the potential for functionalization of the chlorinated aromatic ring, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core properties, synthesis, and diverse applications of this compound in the development of pharmaceuticals, agrochemicals, and other fine chemicals. Detailed experimental protocols for its synthesis and key transformations are provided, alongside a thorough compilation of its physicochemical and spectroscopic data.

Introduction

In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of target molecules. This compound emerges as a key player in this context, offering a unique combination of a reactive alkylating agent and a modifiable aromatic core. The presence of the bromomethyl group facilitates facile nucleophilic substitution reactions (SN2), allowing for the introduction of the 2-chlorobenzyl moiety onto a wide range of substrates, including alcohols, phenols, amines, thiols, and carbanions.[1] Concurrently, the chlorine substituent on the benzene ring opens avenues for further synthetic elaborations through reactions such as nucleophilic aromatic substitution or cross-coupling reactions.[2]

This guide aims to serve as a detailed resource for chemists in research and development, providing practical information to harness the synthetic potential of this compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective use and characterization in the laboratory.

Physicochemical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 611-17-6[3]
Molecular Formula C₇H₆BrCl[3]
Molecular Weight 205.48 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 103-104 °C at 10 mmHg[3]
Melting Point 83-84 °C[5]
Density 1.583 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.592[3]
Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound, which are crucial for its identification and purity assessment.

Spectrum TypeKey Features
¹H NMR Signals corresponding to the benzylic protons (-CH₂Br) and the aromatic protons.
¹³C NMR Resonances for the benzylic carbon and the six aromatic carbons.
Infrared (IR) Characteristic absorptions for C-H (aromatic and aliphatic), C=C (aromatic), C-Br, and C-Cl bonds.
Mass Spectrometry (MS) Molecular ion peak (M⁺) and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the free-radical bromination of 2-chlorotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical.

Synthesis 2-Chlorotoluene 2-Chlorotoluene 2-Chlorobenzyl_bromide This compound 2-Chlorotoluene->2-Chlorobenzyl_bromide NBS_AIBN NBS, AIBN (cat.) CCl₄, Reflux NBS_AIBN->2-Chlorobenzyl_bromide Succinimide Succinimide 2-Chlorobenzyl_bromide->Succinimide +

Synthesis of this compound.

Experimental Protocol: Free-Radical Bromination of 2-Chlorotoluene

This protocol is adapted from standard procedures for benzylic bromination.[6]

Materials:

  • 2-Chlorotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorotoluene (1 equivalent) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide (e.g., 0.02 equivalents).

  • Heat the reaction mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp.

  • Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete when the solid NBS has been consumed and is replaced by the less dense succinimide.

  • After completion, cool the reaction mixture to room temperature and filter to remove the succinimide by-product.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by vacuum distillation.

This compound as a Chemical Intermediate

This compound is a versatile electrophile that readily participates in nucleophilic substitution reactions to form a variety of important chemical bonds.

Reactions cluster_0 Nucleophilic Substitution 2-Chlorobenzyl_bromide This compound Product Substituted Product 2-Chlorobenzyl_bromide->Product Nucleophile Nucleophile (e.g., ROH, RNH₂, RSH, R₂C⁻) Nucleophile->2-Chlorobenzyl_bromide S_N2 Attack Base Base Base->2-Chlorobenzyl_bromide

General workflow for nucleophilic substitution.

O-Alkylation: Synthesis of Ethers

This compound is an excellent reagent for the O-alkylation of alcohols and phenols to produce the corresponding ethers.

4.1.1. Experimental Protocol: Synthesis of 2-Chlorobenzyl Phenyl Ether (Adapted from general phenoxide alkylation procedures)

Materials:

  • Phenol

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • To a solution of phenol (1 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain 2-chlorobenzyl phenyl ether.

N-Alkylation: Synthesis of Amines

Primary and secondary amines can be readily alkylated with this compound to yield the corresponding secondary and tertiary amines.

4.2.1. Experimental Protocol: Synthesis of N-(2-Chlorobenzyl)aniline (Adapted from a procedure for N-benzylaniline synthesis)[7]

Materials:

  • Aniline

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Water

Procedure:

  • In a flask equipped with a reflux condenser and a stirrer, combine aniline (4 equivalents), sodium bicarbonate (1.25 equivalents), and water.

  • Heat the mixture to 90-95 °C with vigorous stirring.

  • Slowly add this compound (1 equivalent) to the reaction mixture.

  • Continue heating and stirring for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, separate the organic layer, and wash it with a saturated salt solution.

  • Dry the organic layer with anhydrous sodium sulfate and remove the excess aniline by vacuum distillation.

  • The resulting N-(2-chlorobenzyl)aniline can be further purified by vacuum distillation or column chromatography.

C-Alkylation: Formation of Carbon-Carbon Bonds

Carbanions, such as those derived from active methylene compounds like ethyl acetoacetate, can be alkylated with this compound.

4.3.1. Experimental Protocol: Alkylation of Ethyl Acetoacetate

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • This compound

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.

  • To this solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature.

  • After stirring for 30 minutes, add this compound (1 equivalent) dropwise.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete.

  • Cool the mixture, remove the ethanol under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by vacuum distillation.

Formation of Grignard Reagents

While the direct formation of a Grignard reagent from this compound can be challenging due to Wurtz-type coupling, it is possible under carefully controlled conditions. An alternative is the use of a related chloride.

Grignard 2-Chlorobenzyl_halide 2-Chlorobenzyl halide Grignard_reagent 2-Chlorobenzylmagnesium halide 2-Chlorobenzyl_halide->Grignard_reagent Mg_ether Mg, dry ether Mg_ether->Grignard_reagent Alcohol_product Alcohol Product Grignard_reagent->Alcohol_product Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Alcohol_product 1. Reaction 2. H₃O⁺ workup

Grignard reagent formation and reaction.

4.4.1. Experimental Protocol: Preparation of 2-Chlorobenzylmagnesium Chloride and Reaction with an Aldehyde (Adapted from a procedure for the corresponding chloride)[1]

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 2-Chlorobenzyl chloride (as a proxy for the more reactive bromide)

  • An aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

  • Add a small amount of anhydrous THF and a crystal of iodine to activate the magnesium.

  • Slowly add a solution of 2-chlorobenzyl chloride in anhydrous THF to the magnesium suspension. The reaction should be initiated, which is indicated by a gentle reflux. Maintain a steady reflux by controlling the addition rate.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C and add a solution of the aldehyde (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Wittig Reaction

This compound can be converted into a phosphonium salt, which upon treatment with a strong base, forms a Wittig reagent (ylide). This ylide can then react with aldehydes and ketones to form alkenes.

4.5.1. Experimental Protocol: Synthesis of 2-Chlorobenzyltriphenylphosphonium Bromide and Subsequent Wittig Reaction[5]

Part A: Synthesis of the Phosphonium Salt

  • In a round-bottom flask, dissolve triphenylphosphine (1 equivalent) in a suitable solvent like toluene or acetonitrile.

  • Add this compound (1 equivalent) to the solution.

  • Heat the mixture to reflux for several hours. The phosphonium salt will precipitate out of the solution.

  • Cool the reaction mixture and collect the solid product by filtration. Wash the solid with a small amount of cold solvent and dry it under vacuum.

Part B: Wittig Reaction

  • Suspend the 2-chlorobenzyltriphenylphosphonium bromide (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C or -78 °C and add a strong base such as n-butyllithium or sodium hydride (1 equivalent) to generate the ylide (a color change is often observed).

  • After stirring for a short period, add the aldehyde or ketone (1 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • The triphenylphosphine oxide by-product can be challenging to remove. Purification is typically achieved by column chromatography.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its ability to readily undergo nucleophilic substitution reactions with a wide array of nucleophiles, coupled with the potential for further functionalization of the aromatic ring, makes it an indispensable tool for the construction of diverse and complex molecules. The experimental protocols provided in this guide, adapted from established literature procedures, offer a practical starting point for researchers to utilize this reagent in their synthetic endeavors. With careful handling and an understanding of its reactivity, this compound will continue to be a key building block in the fields of medicinal chemistry, agrochemistry, and materials science.

References

An In-depth Technical Guide to the Solubility of 2-Chlorobenzyl Bromide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chlorobenzyl bromide (CAS No. 611-17-6), a versatile reagent frequently employed in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and provides a detailed experimental protocol for the quantitative determination of its solubility.

Core Properties of this compound

This compound is a colorless to light yellow liquid with the chemical formula C₇H₆BrCl.[1] It is a key synthetic building block due to the reactivity of its benzylic bromide functional group, which makes it an excellent electrophile for introducing the 2-chlorobenzyl moiety into a wide range of molecules via nucleophilic substitution reactions.[1][2] This reactivity is fundamental to its application in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][3]

Solubility Data

Quantitative solubility data for this compound in common organic solvents is not extensively reported in peer-reviewed literature or chemical databases. However, based on its chemical structure—a largely nonpolar aromatic ring with haloalkane substituents—and information from safety data sheets and chemical suppliers, a qualitative assessment of its solubility can be made. The compound is generally described as being soluble in organic solvents and having low solubility in water.[3][4]

For practical laboratory applications, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.

SolventChemical FormulaPolarityExpected Solubility
Non-Polar Solvents
TolueneC₇H₈Non-PolarHigh
BenzeneC₆H₆Non-PolarHigh[3]
HexaneC₆H₁₄Non-PolarModerate to High
Diethyl Ether(C₂H₅)₂ONon-PolarHigh[3]
Polar Aprotic Solvents
ChloroformCHCl₃Polar AproticHigh[3]
Dichloromethane (DCM)CH₂Cl₂Polar AproticHigh
Tetrahydrofuran (THF)C₄H₈OPolar AproticHigh
Ethyl AcetateC₄H₈O₂Polar AproticHigh
AcetoneC₃H₆OPolar AproticHigh
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticHigh
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticHigh
Polar Protic Solvents
EthanolC₂H₅OHPolar ProticModerate to High
MethanolCH₃OHPolar ProticModerate
WaterH₂OPolar ProticLow[3][4]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following describes a common and reliable method for determining the solubility of a compound like this compound in a specific solvent.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE or other solvent-compatible material, 0.22 µm pore size)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatically controlled shaker or on a stirrer set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette or syringe, avoiding any solid particles.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microcrystals.

    • Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Logical Workflow for Use in Synthesis

This compound is a valuable electrophile in nucleophilic substitution reactions. A typical workflow for its use in the synthesis of a target molecule, for instance, in drug development, is illustrated below. This diagram outlines the logical steps from starting materials to the final, purified product.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis & Final Product 2_Chlorobenzyl_bromide This compound Reaction_Vessel Nucleophilic Substitution (SN2) 2_Chlorobenzyl_bromide->Reaction_Vessel Nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH) Nucleophile->Reaction_Vessel Base Base (e.g., K2CO3, Et3N) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction_Vessel Aqueous_Workup Aqueous Work-up Reaction_Vessel->Aqueous_Workup Reaction Mixture Extraction Extraction Aqueous_Workup->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Crude Product Analysis Spectroscopic Characterization (NMR, MS, IR) Column_Chromatography->Analysis Purified Product Final_Product Final Product Analysis->Final_Product

A logical workflow for the use of this compound in a typical nucleophilic substitution reaction.

This workflow highlights the key stages in a synthetic process utilizing this compound. The choice of solvent is critical and is informed by the solubility of all reactants and the reaction conditions. The high solubility of this compound in polar aprotic solvents like DMF and acetonitrile makes them common choices for such reactions.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available literature, its qualitative solubility profile indicates high solubility in a wide range of common non-polar and polar aprotic organic solvents and low solubility in water. For research and development purposes where precise solubility values are necessary, the provided experimental protocol offers a robust method for their determination. The versatility of this compound as a reactive intermediate ensures its continued importance in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.

References

2-Chlorobenzyl Bromide: A Comprehensive Technical Guide to Safe Handling and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 2-Chlorobenzyl bromide (CAS No. 611-17-6). The information is compiled and presented to meet the needs of laboratory personnel, ensuring safe application and mitigation of potential hazards. This document summarizes key quantitative data, outlines emergency protocols, and provides a logical workflow for managing accidental spills.

Core Safety & Identification Data

This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[1][2][3] It is harmful if swallowed and may cause respiratory irritation.[3][4] This compound is moisture-sensitive and should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as bases, strong oxidizing agents, alcohols, amines, and metals.[1][5]

Table 1: Chemical Identification

IdentifierValue
IUPAC Name1-(bromomethyl)-2-chlorobenzene
Synonymsα-Bromo-2-chlorotoluene, o-Chlorobenzyl bromide
CAS Number611-17-6[6][7][8]
EC Number210-257-2[6]
Molecular FormulaC₇H₆BrCl[6][7][8]
Molecular Weight205.48 g/mol [7]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physicochemical Properties

PropertyValue
Physical StateLiquid[1]
AppearanceColorless to light yellow or amber clear liquid[6][8]
OdorNo data available
Melting Point83-84 °C[6][7]
Boiling Point103-104 °C @ 10-13 hPa[1][6][7][8]
Flash Point108-109 °C (closed cup)[1][6]
Density1.583 - 1.586 g/mL at 25 °C[1][6][8]
Vapor Density7.08[1]
SolubilityNo data available
Refractive Index1.592 (n20/D)[8]

Hazard Identification and Classification

Proper hazard identification is fundamental for risk assessment and the implementation of appropriate safety measures.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[1][2][3]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3]

NFPA 704 Diamond:

  • Health (Blue): 2 - Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[6]

  • Flammability (Red): 1 - Materials that require considerable preheating, under all ambient temperature conditions, before ignition and combustion can occur.[6]

  • Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.[6]

  • Special (White): None

Experimental Protocol: Standard Handling and Personal Protective Equipment

Adherence to strict handling protocols is mandatory to minimize exposure and ensure a safe working environment.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[5][9]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[2]

    • Wear a lab coat or other protective clothing to prevent skin contact.[1][2] Impervious clothing is recommended.[2]

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases (e.g., type ABEK).[2]

Handling Procedures:

  • Before use, carefully inspect the container for any damage or leaks.

  • Avoid breathing vapors, mist, or gas.[1][5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[1]

  • Keep the container tightly closed when not in use.[5]

  • Store away from incompatible materials.[1]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Table 4: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[1][9]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6][9]

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, hydrogen chloride, and hydrogen bromide.[1][2][6] Vapors are heavier than air and may spread along floors.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][6]

Accidental Release and Disposal

A systematic approach is necessary for the safe cleanup of spills and proper disposal of this compound waste.

Personal Precautions:

  • Evacuate the area.

  • Ensure adequate ventilation.

  • Avoid breathing vapors.

  • Avoid contact with the spilled material.

  • Wear the appropriate personal protective equipment as outlined in the handling section.

Environmental Precautions:

  • Prevent the product from entering drains, sewers, or waterways.[2][6]

Methods for Containment and Cleaning Up:

  • For small spills, absorb the material with an inert absorbent material such as vermiculite, sand, or earth.

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.

  • For large spills, dike the area to contain the spill.

  • Clean the affected area thoroughly.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Contaminated packaging should be treated as the product itself.

Logical Workflow for Spill Response

Spill_Response_Workflow spill Spill of this compound Occurs assess Assess the Situation (Size, Location, Immediate Risk) spill->assess evacuate Evacuate Immediate Area assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Respirator, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation (Open Sashes, Turn on Fume Hood) ppe->ventilate contain Contain the Spill (Use Absorbent Material to Dike) ventilate->contain absorb Absorb the Spilled Material (Work from Outside In) contain->absorb collect Collect and Containerize Waste (Use Spark-proof tools) absorb->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a this compound spill.

Toxicological Information

Detailed quantitative toxicological data for this compound is limited. Many sources state that acute toxicity information is not available or that the toxicological properties have not been fully investigated.[1][9] However, the primary hazards are its corrosive effects on skin and eyes and its potential as a respiratory irritant.[1][2][3] No information was available regarding mutagenic, reproductive, or carcinogenic effects.[1][9]

Transport Information

Table 5: Transportation Classification

RegulationUN NumberProper Shipping NameHazard ClassPacking Group
ADR/RID 3265CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. (1-(Bromomethyl)-2-chlorobenzene)8II
IMDG 3265CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. (1-(Bromomethyl)-2-chlorobenzene)8II
IATA 3265Corrosive liquid, acidic, organic, n.o.s. (1-(Bromomethyl)-2-chlorobenzene)8II

This guide is intended to provide comprehensive safety information for experienced professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

An In-depth Technical Guide to 2-Chlorobenzyl Bromide and Its Chemical Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorobenzyl bromide (CAS No. 611-17-6), a versatile reagent in organic synthesis. The document elucidates its chemical identity through its various synonyms, details its physicochemical properties, outlines its synthetic applications, and provides essential safety and handling protocols. This guide is intended to be a critical resource for professionals in research and development, particularly in the pharmaceutical and chemical industries.

Chemical Identity and Synonyms

This compound is an organic compound that is systematically named 1-(bromomethyl)-2-chlorobenzene. Due to historical and alternative naming conventions, it is known by several synonyms. Understanding these different names is crucial for comprehensive literature searches and chemical sourcing.

Identifier TypeValue
Primary Name This compound
Systematic Name 1-(Bromomethyl)-2-chlorobenzene
Synonyms alpha-Bromo-2-chlorotoluene, o-Chlorobenzyl bromide
CAS Number 611-17-6[1][2][3]
EC Number 210-257-2[2][3]
PubChem CID 11905[1]
MDL Number MFCD00000566[1][3]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are essential for designing chemical reactions, purification procedures, and for ensuring safe handling and storage.

PropertyValue
Molecular Formula C₇H₆BrCl[1][2]
Molecular Weight 205.49 g/mol [1]
Appearance Colorless to light yellow liquid[1][4]
Boiling Point 103-104 °C at 10 mmHg[1][3][5]
Density 1.583 g/mL at 25 °C[1][3]
Refractive Index n20/D 1.592[1][3]
Flash Point 109 °C (228.2 °F) - closed cup[3][4]

Applications in Synthesis and Drug Development

This compound is a valuable building block in organic synthesis due to its reactive benzylic bromide group.[1] This functionality makes it an excellent electrophile for introducing the 2-chlorobenzyl moiety into a wide range of molecules.[6]

  • Pharmaceutical Synthesis : It serves as a key intermediate in the production of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.[1] The 2-chlorobenzyl group is a common structural motif in many biologically active compounds.

  • Agrochemical Development : The compound is utilized in the formulation of pesticides and herbicides.[1]

  • Organic Synthesis : Its primary use is in nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles such as amines, alcohols, thiols, and carbanions. This allows for the synthesis of substituted benzyl ethers, amines, thioethers, and esters.[6]

  • Material Science : It is used in the synthesis of specialty polymers and advanced materials, where it can be incorporated to modify properties like flame retardancy or to provide a reactive site for further functionalization.

Below is a diagram illustrating the general reactivity of this compound with various nucleophiles.

G cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Products reagent This compound (Electrophile) P1 Substituted Amine reagent->P1 + R₂NH - HBr P2 Benzyl Ether reagent->P2 + ROH - HBr P3 Benzyl Thioether reagent->P3 + RSH - HBr N1 Amine (R₂NH) N2 Alcohol (ROH) N3 Thiol (RSH)

General reactivity of this compound.

Experimental Protocols

The following is a representative protocol for a nucleophilic substitution reaction using this compound, a common application in drug development workflows.

Objective: Synthesis of a tertiary amine via N-alkylation of a secondary amine with this compound.

Materials:

  • This compound (1.0 eq)

  • Secondary amine (e.g., Piperidine) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN) (Anhydrous)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.1 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.

The logical workflow for this experimental protocol is visualized below.

G start Starting Materials (this compound, Amine, Base, Solvent) reaction Reaction Setup (Inert atmosphere, Stirring) start->reaction heating Heating & Monitoring (60 °C, TLC/LC-MS) reaction->heating workup Aqueous Work-up (Filtration, Extraction, Washing) heating->workup purification Purification (Column Chromatography) workup->purification product Final Product (Characterization: NMR, MS) purification->product

Logical workflow for a typical synthesis using this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards : It is corrosive and causes severe skin burns and eye damage.[4][7] It is also a respiratory irritant.[3][7] Based on the reactivity of similar benzyl bromides, it is expected to be a lachrymator (tear-producing).[8]

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]

  • Handling : Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors.[9] Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[4][9]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • First Aid : In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][7] If inhaled, move the person to fresh air.[7] If swallowed, do NOT induce vomiting and call a physician immediately.[4][7]

References

An In-depth Technical Guide to the Potential Hazards and Toxicity of 2-Chlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. 2-Chlorobenzyl bromide is a hazardous chemical and should only be handled by trained personnel in appropriate laboratory settings with all necessary safety precautions in place.

Executive Summary

This compound (CAS No. 611-17-6) is a reactive organic compound utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its utility stems from the high reactivity of its benzylic bromide group, which readily participates in nucleophilic substitution reactions.[2][3] However, this reactivity also underlies its significant toxicological hazards. The primary hazards associated with this compound are severe skin, eye, and respiratory tract irritation and corrosion.[4][5][6][7][8][9] While comprehensive toxicological data is limited, its classification as a corrosive substance necessitates stringent handling procedures and a thorough understanding of its potential health effects. This guide provides a detailed overview of the known hazards, summarizes available data, and outlines standard experimental protocols for toxicological assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior and potential for exposure.

PropertyValueReference
Chemical Formula C7H6BrCl[4][10]
Molecular Weight 205.48 g/mol [4][6]
Appearance Amber or clear yellow liquid[4][10]
Boiling Point 103-104 °C at 10-13 hPa[4][10]
Melting Point 83-84 °C[4][10]
Density 1.583 g/mL at 25 °C[4][6][10]
Flash Point 109 °C (closed cup)[4][6]
Solubility No data available, but likely insoluble in water and soluble in organic solvents.[5]
Vapor Density 7.08[5]

Known Hazards and Toxicity

This compound is classified as a hazardous substance, with its primary toxicological effects being corrosive to tissues upon contact. The available toxicological data is largely qualitative and derived from safety data sheets.

Acute Toxicity
Skin Corrosion and Irritation

This compound is classified as a substance that causes severe skin burns and damage.[5] Direct contact can lead to chemical burns.[11][12]

Eye Damage and Irritation

The compound is known to cause serious eye damage.[4][7] Contact with the eyes can result in severe burns and potentially irreversible damage.[11][12] It is also a lachrymator, meaning it can cause a heavy secretion of tears.[11][12]

Respiratory Tract Irritation

Inhalation of this compound vapors or mists may cause respiratory irritation.[4][7]

Other Toxicological Endpoints

There is no specific data available for this compound regarding:

  • Respiratory or skin sensitization [4][7]

  • Germ cell mutagenicity [4][7]

  • Carcinogenicity [4][7]

  • Reproductive toxicity [4][7]

  • Specific target organ toxicity (single and repeated exposure) [4][7]

The toxicological properties have not been fully investigated.[5][8]

Experimental Protocols for Toxicological Assessment

Due to the limited specific toxicological data for this compound, this section outlines standardized experimental protocols based on OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. These protocols are the standard for regulatory toxicology and would be appropriate for a thorough evaluation of this compound.

Acute Oral Toxicity - OECD Test Guideline 420, 423, or 425

The objective of an acute oral toxicity study is to determine the short-term adverse effects of a single oral dose of a substance.[5]

Methodology (Up-and-Down Procedure - OECD 425):

  • Animal Model: Typically, young adult female rats are used.[13]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[14]

  • Fasting: Animals are fasted prior to dosing.[13][15]

  • Dose Administration: The test substance is administered orally by gavage. Dosing is sequential, with the dose for each subsequent animal being adjusted up or down based on the outcome for the previous animal.[13]

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[13]

  • Endpoints: The primary endpoint is the estimation of the LD50 value with confidence intervals.[5][13]

G cluster_0 OECD 425 Workflow start Select Starting Dose (based on preliminary estimate) dose1 Dose Animal 1 start->dose1 obs1 Observe for 48h dose1->obs1 outcome1 Survival or Death? obs1->outcome1 dose_up Increase Dose for Next Animal outcome1->dose_up Survives dose_down Decrease Dose for Next Animal outcome1->dose_down Dies dose_next Dose Next Animal dose_up->dose_next dose_down->dose_next obs_next Observe for 48h dose_next->obs_next repeat Repeat until stopping criteria are met obs_next->repeat repeat->outcome1 calc Calculate LD50 using Maximum Likelihood Method repeat->calc

OECD 425 Acute Oral Toxicity Workflow
In Vitro Skin Corrosion - OECD Test Guideline 431

This in vitro test uses a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin corrosion.[1][16]

Methodology:

  • Test System: A commercially available RhE model that mimics the upper layers of human skin.[1]

  • Application: The test chemical is applied topically to the surface of the RhE tissue.[1]

  • Exposure: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).[1]

  • Viability Assessment: After exposure, cell viability is measured using a vital dye such as MTT.[1]

  • Classification: The substance is classified as corrosive or non-corrosive based on the reduction in cell viability compared to negative controls.[1]

G cluster_1 OECD 431 In Vitro Skin Corrosion Workflow prep Prepare Reconstructed Human Epidermis (RhE) Tissues apply Apply this compound to RhE surface prep->apply expose3 Expose for 3 minutes apply->expose3 expose60 Expose for 60 minutes apply->expose60 wash Wash tissue to remove test substance expose3->wash expose60->wash mtt Incubate with MTT wash->mtt extract Extract Formazan mtt->extract measure Measure Absorbance extract->measure viability Calculate % Viability measure->viability classify Classify as Corrosive or Non-Corrosive viability->classify

OECD 431 In Vitro Skin Corrosion Workflow
Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[4][17]

Methodology:

  • Animal Model: Albino rabbits are typically used.[4]

  • Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[4]

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.[4]

  • Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.

  • Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[18][19]

Methodology:

  • Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[19]

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).[20]

  • Incubation: The bacteria are plated on a minimal agar medium lacking the required amino acid.

  • Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test - OECD Test Guideline 487

This assay detects damage to chromosomes or the mitotic apparatus.[21]

Methodology:

  • Test System: Mammalian cell lines (e.g., TK6, HepG2) or primary lymphocytes.[22]

  • Exposure: Cells are exposed to the test substance with and without metabolic activation.

  • Micronuclei Formation: The assay detects micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Analysis: The frequency of micronucleated cells is determined.

  • Evaluation: An increase in the frequency of micronucleated cells indicates that the substance is genotoxic.

Handling and Storage

Given its hazardous nature, strict safety protocols must be followed when handling and storing this compound.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6][16] Avoid breathing vapors or mists.[4][5] Wash hands thoroughly after handling.[4][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[16][23] It is also noted to be light and moisture sensitive.[4][23]

First Aid Measures

In case of exposure, immediate medical attention is required.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Call a physician immediately.[4][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician immediately.[4][5]

Conclusion

This compound is a valuable chemical intermediate with significant hazardous properties. Its primary toxicity is related to its corrosive effects on the skin, eyes, and respiratory tract. While there is a lack of specific quantitative toxicological data, its classification as a corrosive and irritant substance warrants extreme caution in its handling and use. Further toxicological studies, following standardized OECD guidelines, would be necessary to fully characterize its toxicity profile, including its potential for systemic effects, genotoxicity, and carcinogenicity. All work with this compound should be conducted with a thorough understanding of its hazards and with the implementation of robust safety procedures.

References

Theoretical Insights into the Molecular Orbitals of 2-Chlorobenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical calculations of the molecular orbitals of 2-chlorobenzyl bromide. Understanding the electronic structure of this important reagent is crucial for predicting its reactivity and for the rational design of novel synthetic pathways in pharmaceutical and materials science research. This document outlines the computational methodology used to determine key electronic properties and presents a representative analysis of the resulting molecular orbitals.

Core Concepts: Frontier Molecular Orbital Theory

The chemical reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most readily donated, signifying the molecule's nucleophilic potential. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

Computational Methodology

The theoretical calculations for this compound are typically performed using Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules. A common and well-validated approach involves the use of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with the 6-31G* basis set.[1][2][3] This level of theory provides a good balance between computational cost and accuracy for molecules of this type.

Experimental Protocol (Computational)
  • Molecular Geometry Optimization: The three-dimensional structure of this compound is first optimized to find its lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the geometry is a stable equilibrium structure.

  • Molecular Orbital Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the energies and spatial distributions of the molecular orbitals, including the HOMO and LUMO.

  • Data Analysis: The output of the calculation is analyzed to extract key quantitative data, such as the energies of the frontier orbitals and the overall molecular dipole moment. The spatial distribution of the HOMO and LUMO can be visualized to understand the regions of the molecule that are most likely to be involved in chemical reactions.

Data Presentation: Representative Electronic Properties

The following table summarizes representative quantitative data obtained from a DFT calculation of this compound at the B3LYP/6-31G* level of theory. (Note: The following data is illustrative of typical results from such a calculation).

ParameterValueUnit
HOMO Energy-6.85eV
LUMO Energy-0.98eV
HOMO-LUMO Gap5.87eV
Dipole Moment2.15Debye

Visualization of Molecular Orbitals and Computational Workflow

Visualizing the frontier molecular orbitals provides a qualitative understanding of the molecule's reactivity. The diagrams below, generated using the DOT language, illustrate the logical workflow of the computational protocol and the conceptual relationship of the frontier orbitals.

G Computational Workflow for Molecular Orbital Analysis A Initial Molecular Structure of this compound B Geometry Optimization (DFT B3LYP/6-31G*) A->B C Frequency Calculation B->C D Single-Point Energy Calculation C->D E Analysis of Molecular Orbitals (HOMO, LUMO, Energy Gap) D->E G Frontier Molecular Orbital Energy Diagram cluster_0 Frontier Molecular Orbital Energy Diagram cluster_1 Frontier Molecular Orbital Energy Diagram LUMO LUMO (-0.98 eV) HOMO HOMO (-6.85 eV) HOMO->Energy Gap Energy Gap->LUMO

References

The Versatility of 2-Chlorobenzyl Bromide: A Technical Guide to its Applications in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chlorobenzyl bromide is a versatile reagent in organic synthesis, prized for its dual reactivity which allows for the strategic introduction of the 2-chlorobenzyl moiety and further functionalization of the aromatic ring. Its utility spans the synthesis of a wide array of molecules, from pharmaceuticals and agrochemicals to specialty polymers. This technical guide provides an in-depth review of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

Core Reactivity and Applications

The synthetic utility of this compound stems from two primary reactive sites: the highly electrophilic benzylic bromide and the chlorinated aromatic ring. The benzylic bromide readily participates in nucleophilic substitution reactions (SN2), making it an excellent agent for introducing the 2-chlorobenzyl group onto various scaffolds.[1] This reactivity is fundamental to its application in creating substituted benzyl ethers, thioethers, amines, and esters, which are common motifs in biologically active compounds and materials.[1] Simultaneously, the chlorine atom on the benzene ring can be a site for further chemical modification through reactions such as nucleophilic aromatic substitution or cross-coupling, opening avenues for the synthesis of more complex molecules.[1]

Applications in Pharmaceutical Synthesis

This compound serves as a key building block in the synthesis of various pharmaceutical intermediates.[1] A notable example is its use in the development of potential α-glucosidase inhibitors, a class of drugs used to treat type 2 diabetes.

Synthesis of a Potential α-Glucosidase Inhibitor

A multi-step synthesis involving this compound has been reported to produce 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″-terindolin]-2′-one, a compound with potential α-glucosidase inhibitory activity. The synthesis involves the initial N-benzylation of indole with this compound, followed by an electrophilic addition reaction.

Experimental Protocol: Synthesis of 1-(2-chlorobenzyl)indole

To a solution of indole (1.0 equivalent) in dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which this compound (1.1 equivalents) is added. The reaction is stirred for an additional hour at room temperature. Upon completion, the reaction is quenched with cold water and extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield 1-(2-chlorobenzyl)indole.

ReactantMolar RatioSolventReaction TimeYield
Indole1.0DMF1.5 hours61%
This compound1.1
Sodium Hydride1.2

Table 1: Reaction parameters for the synthesis of 1-(2-chlorobenzyl)indole.

The resulting 1-(2-chlorobenzyl)indole is then reacted with 5-bromoisatin in the presence of sulfuric acid in tetrahydrofuran (THF) to yield the final product, 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″-terindolin]-2′-one, in a 75% yield.

G Indole Indole NaH NaH, DMF Indole->NaH Intermediate1 1-(2-chlorobenzyl)indole NaH->Intermediate1 N-benzylation CBB This compound CBB->Intermediate1 Reagent2 5-Bromoisatin, H₂SO₄, THF Intermediate1->Reagent2 Product 5′-bromo-1,1″-bis(2-chlorobenzyl)- [3,3′:3′,3″-terindolin]-2′-one Reagent2->Product Electrophilic addition

Figure 1: Synthetic pathway to a potential α-glucosidase inhibitor.

Applications in Agrochemical Synthesis

This compound and its derivatives are valuable intermediates in the agrochemical industry for the synthesis of herbicides, insecticides, and fungicides.

Herbicidal N-alkyl-N-(substituted benzyl)-4-halo-2-alkenamides

Research has shown that N-alkyl-N-(substituted benzyl)-4-halo-2-alkenamides exhibit herbicidal activity.[2][3] The synthesis of these compounds involves the N-alkylation of a primary amine followed by acylation. While a specific protocol using this compound is not detailed, a general synthetic route can be inferred.

Chitosan-Based Pesticides

Chitosan, a biopolymer, can be chemically modified with benzyl halides to create derivatives with pesticidal properties. For instance, N-(2-chloro-6-fluorobenzyl)chitosan has demonstrated significant insecticidal and fungicidal activity.[4] The synthesis is achieved through reductive amination of chitosan with the corresponding benzaldehyde, which can be synthesized from 2-chloro-6-fluorobenzyl bromide.

Applications in Material Science

The reactivity of this compound makes it a useful monomer and functionalizing agent in the synthesis of specialty polymers and advanced materials.[5] It can be incorporated into polymer backbones to impart specific properties such as flame retardancy or to introduce reactive sites for cross-linking and grafting.[5]

Synthesis of Poly(2-chlorobenzyl ether)

While specific experimental details are scarce in readily available literature, the synthesis of poly(2-chlorobenzyl ether) can be envisioned through a Williamson ether synthesis-type polymerization of a corresponding diol with this compound, or via the polymerization of a monomer derived from it.

Reactions with Nucleophiles

The primary mode of reactivity for this compound is its reaction with a wide range of nucleophiles.

Reaction with Active Methylene Compounds

Active methylene compounds, such as malononitrile and ethyl cyanoacetate, are valuable nucleophiles in carbon-carbon bond-forming reactions.[6] Their reaction with this compound provides access to a variety of substituted compounds.

General Experimental Protocol for Benzylation of Active Methylene Compounds:

To a solution of the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in a suitable solvent such as ethanol or DMF, a base like sodium ethoxide or potassium carbonate is added. The mixture is stirred for a short period to generate the enolate, after which this compound is added. The reaction mixture is then heated to reflux for several hours. After cooling, the product is isolated by extraction and purified by distillation or chromatography.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 2-Chlorobenzyl\nbromide 2-Chlorobenzyl bromide 2-Chlorobenzylated\nProduct 2-Chlorobenzylated Product 2-Chlorobenzyl\nbromide->2-Chlorobenzylated\nProduct C-Alkylation Active Methylene\nCompound Active Methylene Compound Base Base Active Methylene\nCompound->2-Chlorobenzylated\nProduct Base->2-Chlorobenzylated\nProduct Solvent (e.g., EtOH, DMF) Solvent (e.g., EtOH, DMF) Solvent (e.g., EtOH, DMF)->2-Chlorobenzylated\nProduct Heat (Reflux) Heat (Reflux) Heat (Reflux)->2-Chlorobenzylated\nProduct

Figure 2: General workflow for the benzylation of active methylene compounds.
Reaction with Phenols

The Williamson ether synthesis is a classic method for preparing ethers, and it can be applied to the reaction of this compound with phenols to form 2-chlorobenzyl aryl ethers.

General Experimental Protocol for O-Alkylation of Phenols:

A mixture of the phenol, a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like acetone or DMF is prepared. This compound is then added, and the mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is worked up by filtration and extraction to isolate the desired ether.

Reaction with Thiols

This compound reacts readily with thiols to form thioethers (sulfides). This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

General Experimental Protocol for S-Alkylation of Thiols:

The thiol is dissolved in a solvent such as ethanol or methanol, and a base like sodium hydroxide or sodium ethoxide is added. This compound is then added to the solution, and the mixture is stirred at room temperature or gently heated to complete the reaction. The product is then isolated by extraction and purified. The synthesis of 2-chlorobenzyl mercaptan itself can be achieved by reacting this compound with a sulfur nucleophile like sodium hydrosulfide.[6]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to readily undergo nucleophilic substitution and the potential for further modification of its aromatic ring make it an essential tool for chemists in the pharmaceutical, agrochemical, and material science industries. The protocols and data presented in this guide highlight the broad applicability of this compound and provide a foundation for its use in the development of novel molecules and materials.

References

Methodological & Application

Application Notes and Protocols: 2-Chlorobenzyl Bromide in SN2 Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-chlorobenzyl bromide in SN2 nucleophilic substitution reactions. This versatile reagent serves as a key building block in the synthesis of a wide array of organic molecules, including those with significant potential in medicinal chemistry and materials science. The protocols and data presented herein are intended to facilitate the efficient design and execution of synthetic strategies employing this compound.

Introduction to this compound in SN2 Reactions

This compound is an excellent electrophile for SN2 reactions due to the presence of a good leaving group (bromide) on a benzylic carbon. The electron-withdrawing nature of the chlorine atom on the aromatic ring can subtly influence the reactivity of the benzylic position. The general mechanism for the SN2 reaction involves a backside attack by a nucleophile on the carbon atom bearing the bromide, leading to an inversion of stereochemistry if the carbon is chiral.

The reaction is characterized by a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. The rate of the reaction is dependent on the concentration of both the nucleophile and the substrate.

Applications in Organic Synthesis and Drug Discovery

The 2-chlorobenzyl moiety is a common scaffold in a variety of biologically active compounds. Its derivatives have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The SN2 reaction provides a straightforward method for introducing this key structural unit into a diverse range of molecules.

For instance, N-(2-chlorobenzyl)-substituted compounds have been identified as inhibitors of enzymes such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which is crucial for isoprenoid biosynthesis in many pathogens[1][2]. Furthermore, derivatives bearing the 2-chlorobenzyl group have shown inhibitory activity against key signaling proteins in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[3].

Quantitative Data for SN2 Reactions

The following tables summarize representative quantitative data for SN2 reactions involving benzyl halides, including this compound and related compounds, with various nucleophiles.

Table 1: SN2 Reactions with Amine Nucleophiles

ElectrophileNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl chlorideAnilineSodium bicarbonateWater90-95485-87[4]
2-Bromoacetophenonep-ToluidineSodium bicarbonateMethanolRT-87[5]
Benzyl chloroformateAniline----14 (N-benzylated)[6]

Table 2: SN2 Reactions with Thiol Nucleophiles

ElectrophileNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl chlorideThiophenol-----[7]
1-Bromo-2-(bromomethyl)-4-chlorobenzeneThioureaK₃PO₄Water900.2585[8]
Alkyl HalidesThiourea-----[9]

Table 3: SN2 Reactions with Phenol Nucleophiles

ElectrophileNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl chloridePhenolSodium ethoxideEthanolReflux580[10]
Benzyl bromideSubstituted PhenolsPotassium hydroxideNoneRT1695[11]
2-Chlorobenzoyl chloride2-HydroxyacetophenonePyridineDichloromethane0 to RT2-[8]

Experimental Protocols

The following are detailed protocols for the SN2 reaction of this compound with representative amine, thiol, and phenol nucleophiles.

Synthesis of N-(2-chlorobenzyl)aniline

Materials:

  • This compound

  • Aniline

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (2.0 equivalents) in a mixture of ethanol and water.

  • Add sodium bicarbonate (1.5 equivalents) to the solution.

  • To this stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude N-(2-chlorobenzyl)aniline by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis of 2-Chlorobenzyl Phenyl Sulfide

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve thiophenol (1.1 equivalents) in ethanol.

  • Add a solution of sodium hydroxide (1.2 equivalents) in water to the flask and stir for 15 minutes at room temperature to form the sodium thiophenolate salt.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield the crude product.

  • Purify the 2-chlorobenzyl phenyl sulfide by column chromatography or distillation under reduced pressure.

Synthesis of 2-Chlorobenzyl Phenyl Ether

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of phenol (1.0 equivalent) in acetone in a round-bottom flask, add potassium carbonate (1.5 equivalents).

  • Stir the suspension vigorously and add this compound (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, filter off the potassium carbonate and wash it with acetone.

  • Combine the filtrate and washings and remove the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ether.

  • Purify the 2-chlorobenzyl phenyl ether by column chromatography on silica gel.

Visualizations

SN2 Reaction Mechanism

Caption: Generalized SN2 reaction mechanism of a nucleophile with this compound.

Experimental Workflow

Experimental_Workflow Reactants 1. Combine Nucleophile, Base, and Solvent Addition 2. Add this compound Reactants->Addition Reaction 3. Heat/Stir (Monitor by TLC) Addition->Reaction Workup 4. Quench and Extract Reaction->Workup Purification 5. Purify Product (Chromatography/Distillation) Workup->Purification Characterization 6. Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: A typical experimental workflow for SN2 reactions with this compound.

Signaling Pathway Inhibition

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor 2-Chlorobenzyl Derivative Inhibitor->VEGFR2 Inhibits Phosphorylation Angiogenesis Angiogenesis, Cell Proliferation, Migration PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling pathway by a 2-chlorobenzyl derivative.

Drug Development Workflow

The synthesis of novel 2-chlorobenzyl derivatives via SN2 reactions is an integral part of the early-stage drug discovery process, particularly in the development of kinase inhibitors.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of 2-Chlorobenzyl Derivative Library via SN2 Screening High-Throughput Screening (e.g., Kinase Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Hit Identification ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo Lead Candidate Selection Safety Safety & Toxicology InVivo->Safety

Caption: A logical workflow for the development of kinase inhibitors from this compound.

References

Synthesis of Benzyl Ethers using 2-Chlorobenzyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of benzyl ethers utilizing 2-chlorobenzyl bromide as the alkylating agent. The primary method described is the Williamson ether synthesis, a robust and widely used method for forming the ether linkage. These protocols are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

Benzyl ethers are common protecting groups for alcohols and phenols in organic synthesis due to their stability under a wide range of reaction conditions and their facile cleavage through hydrogenolysis. The use of substituted benzyl halides, such as this compound, allows for the introduction of specific functionalities and can modulate the reactivity and stability of the protecting group. The Williamson ether synthesis is a reliable and versatile method for the preparation of such ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2]

The general scheme for the Williamson ether synthesis using this compound is as follows:

This document outlines the synthesis of 2-chlorobenzyl ethers from primary, secondary, and phenolic alcohols, providing detailed experimental procedures and representative data.

Data Presentation

The following tables summarize representative reaction conditions and yields for the synthesis of benzyl ethers. While specific data for this compound with a wide variety of alcohols is not extensively published in a comparative format, the following data for analogous benzyl ether syntheses provide an indication of expected outcomes.

Table 1: Representative Conditions and Yields for Benzylation of Various Alcohols

Alcohol TypeSubstrate ExampleBaseSolventTemperature (°C)Time (h)Yield (%)Citation
PrimaryBenzyl AlcoholKOHNone (Solvent-free)Room Temp3581[3]
SecondaryCholesterolKOHNone (Solvent-free)Room Temp1686[3]
Phenolp-cresolNaOHWater90-1000.5-0.6775[4]
Phenoltert-butyl-4-hydroxyphenylcarbamateK₂CO₃AcetoneReflux1240[5]

Note: The yields and reaction conditions presented are for similar benzyl ether syntheses and should be considered as representative examples. Optimization may be required for specific substrates with this compound.

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used, as the presence of water can lead to hydrolysis of the benzyl bromide.[1]

  • Reactions involving sodium hydride (NaH) should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Protocol 1: Synthesis of a 2-Chlorobenzyl Ether from a Primary Alcohol (e.g., Ethanol)

This protocol is a general procedure for the etherification of a primary alcohol using sodium hydride as the base.

Materials:

  • Primary alcohol (e.g., Ethanol)

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, slowly add the primary alcohol (1.0 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates completion of the reaction.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Partition the mixture between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a 2-Chlorobenzyl Ether from a Phenol (e.g., Phenol)

This protocol describes the etherification of a phenol using potassium carbonate as the base.

Materials:

  • Phenol

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Acetone or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenol (1.0 eq) in anhydrous acetone or acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension vigorously and add this compound (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Signaling Pathway of Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH Alcohol/Phenol (R-OH) Alkoxide Alkoxide/Phenoxide (R-O⁻) ROH->Alkoxide Reacts with Base Base (e.g., NaH, K₂CO₃) Base->Alkoxide Deprotonates Product 2-Chlorobenzyl Ether (R-O-CH₂-Ar) Alkoxide->Product Nucleophilic Attack BenzylBromide This compound BenzylBromide->Product Alkylating Agent Salt Salt Byproduct (e.g., NaBr, KBr)

Caption: General mechanism of the Williamson ether synthesis.

Experimental Workflow for Benzyl Ether Synthesis

Experimental_Workflow Start Start ReactionSetup Reaction Setup: - Alcohol/Phenol - Base - Solvent Start->ReactionSetup AddBromide Add this compound ReactionSetup->AddBromide Reaction Reaction (Stirring/Heating) AddBromide->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Drying Dry Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Benzyl Ether Purification->Product End End Product->End

Caption: A typical experimental workflow for the synthesis and purification of benzyl ethers.

References

Application Notes: 2-Chlorobenzyl Bromide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorobenzyl bromide (α-bromo-2-chlorotoluene) is a vital and versatile reagent in pharmaceutical research and development. Its chemical structure, featuring a reactive bromomethyl group and a chlorinated aromatic ring, makes it an excellent electrophile for introducing the 2-chlorobenzyl moiety into a wide range of molecules.[1] This functional group is a key structural component in several active pharmaceutical ingredients (APIs). The primary application of this compound in drug synthesis is through nucleophilic substitution reactions (SN2), where it serves as an alkylating agent for various nucleophiles such as amines (N-alkylation), alcohols (O-alkylation), and thiols (S-alkylation).[1] These reactions are fundamental in building the complex molecular architectures required for therapeutic efficacy.

These application notes provide detailed protocols and data for the use of this compound in the synthesis of two distinct classes of pharmaceutical compounds: a precursor to potential α-glucosidase inhibitors and a key intermediate for azole antifungal agents.

Synthesis of a Potential α-Glucosidase Inhibitor Precursor

This compound is utilized in the N-alkylation of indole to synthesize 1-(2-chlorobenzyl)indole. This intermediate is subsequently reacted with 5-bromoisatin to form 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″-terindolin]-2′-one, a compound belonging to a class of molecules investigated as α-glucosidase inhibitors for the management of diabetes.[2][3][4] The presence of the halogenated benzyl group has been reported to be pivotal for the inhibitory activity.[2][3][4]

Logical Synthesis Workflow

The following diagram illustrates the two-step synthetic pathway.

G Indole Indole Intermediate 1-(2-chlorobenzyl)indole Indole->Intermediate Step 1: N-Alkylation Base, DMF Reagent1 2-Chlorobenzyl bromide Reagent1->Intermediate Product α-Glucosidase Inhibitor Precursor Intermediate->Product Step 2: Electrophilic Add. H₂SO₄, THF Reagent2 5-Bromoisatin Reagent2->Product

Caption: Synthetic workflow for the α-glucosidase inhibitor precursor.

Quantitative Data Summary
ParameterStep 1: N-AlkylationStep 2: Electrophilic Addition
Key Reagents Indole, this compound, Base (e.g., NaH)1-(2-chlorobenzyl)indole, 5-Bromoisatin
Solvent Anhydrous DMFTHF
Catalyst/Additive -Concentrated H₂SO₄
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time ~1-2 hours~10 minutes
Overall Yield Not specified75% (for the final product from intermediate)[3]
Product 1-(2-chlorobenzyl)indole5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″-terindolin]-2′-one
Experimental Protocols

Protocol 1: Synthesis of 1-(2-chlorobenzyl)indole (Intermediate)

This protocol is based on a typical N-alkylation of indole using a strong base and a polar aprotic solvent.[5]

  • Apparatus Setup: A flame-dried round-bottom flask is equipped with a magnetic stir bar and maintained under an inert nitrogen atmosphere.

  • Reagent Preparation: Dissolve indole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Reaction Incubation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add this compound (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″-terindolin]-2′-one

This protocol is adapted from the published procedure by Adawiyah et al.[3]

  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stir bar.

  • Reagent Preparation: Dissolve 5-bromoisatin (0.12 g, 0.52 mmol) in 5 mL of tetrahydrofuran (THF).

  • Reaction Mixture: To the stirred solution, add 1-(2-chlorobenzyl)indole (0.25 g, 1.03 mmol, 2.0 eq.).

  • Catalysis: Add a few drops of concentrated sulfuric acid (H₂SO₄) to the mixture.

  • Reaction Incubation: Stir the mixture at room temperature for 5-10 minutes.

  • Work-up: Add distilled water to the flask to precipitate the product.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with distilled water to afford the title compound as a brownish-yellow solid (Yield: 75%).[3]

Synthesis of Azole Antifungal Agents

This compound and its chlorinated analogs are key precursors for azole antifungal drugs like Isoconazole. The synthesis involves an O-alkylation (etherification) step where the 2-chlorobenzyl group is attached to a core alcohol intermediate.[6] Although many patents specify di- or tri-chlorinated benzyl halides, the fundamental reaction is identical.

Mechanism of Action: Inhibition of Ergosterol Synthesis

Azole antifungals function by disrupting the integrity of the fungal cell membrane. They specifically target and inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[7][8][9] This enzyme is crucial for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which increases membrane permeability and ultimately leads to cell lysis and death.[7][10]

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Lysis Cell Lysis (Fungistatic Effect) Azole Azole Antifungal (e.g., Isoconazole) Enzyme Lanosterol 14α-demethylase (CYP51/Erg11p) Azole->Enzyme

Caption: Mechanism of action of azole antifungals.

Quantitative Data Summary for Isoconazole Synthesis

The following data is derived from a representative patented synthesis of Isoconazole, which involves the etherification of an alcohol intermediate with 2,6-dichlorobenzyl chloride.[11] The reaction principles and yield expectations are analogous for syntheses involving this compound.

ParameterEtherification Step
Key Reagents 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, 2,6-dichlorobenzyl chloride, NaOH
Solvent System Toluene and Water (two-phase system)
Catalyst Triethyl benzyl ammonium chloride (Phase-Transfer Catalyst)
Temperature 60 °C
Reaction Time 4 hours
Yield 45-49%
Product Isoconazole base
Experimental Protocol

Protocol 3: Synthesis of Isoconazole (Etherification Step)

This protocol describes the critical O-alkylation step using a phase-transfer catalyst, adapted from a patented method.[11]

  • Apparatus Setup: A reaction vessel is equipped with a condenser, mechanical stirrer, and thermometer.

  • Reagent Preparation: To the vessel, add 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole (1.0 eq.), water, sodium hydroxide (pellets or concentrated solution), toluene, and a phase-transfer catalyst like triethyl benzyl ammonium chloride (e.g., 0.07 eq.).

  • Addition of Alkylating Agent: While stirring vigorously, add 2,6-dichlorobenzyl chloride (approx. 1.05 eq.). Note: this compound can be substituted here.

  • Reaction Incubation: Heat the biphasic mixture to approximately 60 °C and maintain for 4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and allow the layers to separate.

  • Extraction: Collect the upper organic (toluene) phase and wash it twice with water.

  • Salt Formation & Purification: The final product, Isoconazole, can be precipitated from the toluene solution by the slow, dropwise addition of dilute nitric acid to form isoconazole nitrate. The resulting crystals are then collected by filtration and can be recrystallized from 95% ethanol to yield the purified product.[6][11]

References

Application Notes and Protocols: 2-Chlorobenzyl Bromide as a Versatile Precursor for Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzyl bromide is a valuable and versatile building block in the synthesis of a wide range of agrochemicals, including fungicides, herbicides, and insecticides. Its utility stems from the presence of a reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, and a chlorinated aromatic ring that can be further functionalized. This allows for the straightforward introduction of the 2-chlorobenzyl moiety into various molecular scaffolds, enabling the exploration of structure-activity relationships and the development of novel, potent crop protection agents. This document provides detailed application notes and experimental protocols for the synthesis of representative agrochemicals using this compound as a key precursor.

Introduction

The constant need for new and effective crop protection solutions drives the exploration of novel chemical entities. This compound (CAS No: 611-17-6) serves as a crucial intermediate in this endeavor.[1][2] Its dual reactivity, arising from the electrophilic benzylic bromide and the potential for aromatic substitution on the chloro-substituted ring, makes it an ideal starting material for creating diverse libraries of compounds for high-throughput screening.[2] The 2-chlorobenzyl group is a common motif in a variety of commercial and investigational agrochemicals, contributing to their biological activity and metabolic stability.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₆BrCl
Molecular Weight 205.48 g/mol
Appearance Colorless to light yellow liquid[3]
Boiling Point 103-104 °C/10 mmHg
Density 1.583 g/mL at 25 °C
Refractive Index n20/D 1.592

Application in Fungicide Development

The 2-chlorobenzyl moiety is a key component in several classes of fungicides, including triazoles and benzothiazoles. The following section details the synthesis and activity of representative fungicidal compounds derived from this compound.

Synthesis of 2-((2-Chlorobenzyl)thio)benzo[d]thiazole

The reaction of this compound with 2-mercaptobenzothiazole provides a straightforward route to 2-chlorobenzyl thioether derivatives, which have shown promising antifungal activity.

Experimental Protocol: Synthesis of 2-((2-Chlorobenzyl)thio)benzo[d]thiazole

  • Materials:

    • 2-Mercaptobenzothiazole

    • Potassium Hydroxide (KOH)

    • This compound

    • Ultrapure water

  • Procedure:

    • In a sealed glass vessel, dissolve 2-mercaptobenzothiazole (1.0 eq) and KOH (1.0 eq) in 2 mL of ultrapure water.

    • Add this compound (1.0 eq) to the solution.

    • Heat the reaction mixture at 50 °C for 30 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product can be isolated by filtration and purified by recrystallization or column chromatography.

Caption: Synthetic workflow for 2-((2-Chlorobenzyl)thio)benzo[d]thiazole.

Quantitative Data for Fungicidal Activity
CompoundTarget FungiActivityReference
2-((4-(Trifluoromethyl)benzyl)thio)benzo[d]thiazoleBotrytis cinerea, Fusarium oxysporum, Aspergillus spp.Broad-spectrum antifungal[4]
2-((4-Iodobenzyl)thio)benzo[d]thiazoleBotrytis cinerea, Fusarium oxysporumBetter inhibition than Captan[4]
N-(2,6-dichlorobenzyl)chitosanBotrytis cinereaEC₅₀ = 0.52 g/litre [5]

Application in Herbicide Development

This compound is a precursor for various herbicides, including picolinic acid and pyridazinone derivatives. These compounds often act as synthetic auxins or inhibit essential plant enzymes.

Synthesis of a Picolinic Acid Derivative Intermediate

The synthesis of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids involves the reaction of a pyrazole intermediate with a picolinic acid backbone. While not a direct reaction of this compound, the synthesis of related herbicidal structures often involves the introduction of substituted benzyl groups.

Experimental Protocol: General Synthesis of 6-(1H-Pyrazol-1-yl)-2-picolinonitrile Intermediate

  • Materials:

    • 2-Chloro-6-hydrazinylpicolinonitrile

    • Appropriate 1,3-diketone

    • Ethanol

    • Concentrated Sulfuric Acid

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-diketone (5 mmol) in ethanol (20 mL).

    • Add 2-chloro-6-hydrazinylpicolinonitrile (5 mmol) to the solution at room temperature.

    • Slowly add concentrated sulfuric acid to the stirred solution.

    • Heat the reaction mixture to 75 °C and reflux for 2 hours.

    • Cool the reaction to room temperature and quench with a saturated sodium carbonate solution.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • The crude product can be purified by flash column chromatography.[6]

Herbicide_Intermediate_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_product Product Hydrazinylpicolinonitrile 2-Chloro-6-hydrazinyl- picolinonitrile Reaction_Mixture Reaction_Mixture Hydrazinylpicolinonitrile->Reaction_Mixture Diketone 1,3-Diketone Diketone->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture H2SO4 Conc. H₂SO₄ H2SO4->Reaction_Mixture Reflux 75 °C, 2 h Picolinonitrile 6-(1H-Pyrazol-1-yl)-2- picolinonitrile Intermediate Reflux->Picolinonitrile Reaction_Mixture->Reflux

Caption: Synthesis of a herbicidal picolinonitrile intermediate.

Quantitative Data for Herbicidal Activity
CompoundTarget WeedActivity (IC₅₀)Reference
4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acidArabidopsis thaliana45 times lower than halauxifen-methyl[7][8][9]
4-Amino-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acidArabidopsis thalianaBetter inhibition than florpyrauxifen[10]

Application in Insecticide Development

This compound is a precursor for insecticides such as pyrethroids and diacylhydrazines. These compounds typically target the nervous system of insects.

Synthesis of N'-(2-chlorobenzoyl)-N-tert-butyl-N'-(3,5-dimethylbenzoyl)hydrazide

Diacylhydrazine insecticides act as ecdysone agonists, inducing a premature and lethal molt in lepidopteran larvae. The synthesis involves the acylation of a substituted hydrazine.

Experimental Protocol: General Synthesis of Diacylhydrazines

  • Materials:

    • Substituted benzoic acid

    • Thionyl chloride

    • Substituted tert-butylhydrazine

    • Pyridine

    • Dichloromethane (DCM)

  • Procedure:

    • Acid Chloride Formation: Reflux the substituted benzoic acid (1.0 eq) with thionyl chloride (2.0 eq) for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

    • Acylation: Dissolve the substituted tert-butylhydrazine (1.0 eq) and pyridine (1.2 eq) in DCM.

    • Add a solution of the crude acid chloride (1.0 eq) in DCM dropwise to the hydrazine solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.

    • Purify the product by column chromatography.

Insecticide_Synthesis cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Acylation Benzoic_Acid Substituted Benzoic Acid SOCl2 Thionyl Chloride Benzoic_Acid->SOCl2 Reflux, 2h Acid_Chloride Crude Acid Chloride SOCl2->Acid_Chloride Reaction_Mixture Reaction_Mixture Acid_Chloride->Reaction_Mixture in DCM, 0 °C Hydrazine Substituted tert-butylhydrazine Hydrazine->Reaction_Mixture Pyridine Pyridine Pyridine->Reaction_Mixture DCM DCM DCM->Reaction_Mixture Product Diacylhydrazine Insecticide Reaction_Mixture->Product Stir, RT, 4h

Caption: General workflow for the synthesis of diacylhydrazine insecticides.

Quantitative Data for Insecticidal Activity
CompoundTarget InsectActivity (LC₅₀)Reference
10g (a diacylhydrazine derivative)Plutella xylostella27.49 mg L⁻¹[11]
10h (a diacylhydrazine derivative)Plutella xylostella23.67 mg L⁻¹[11]
10x (a diacylhydrazine derivative)Plutella xylostella28.90 mg L⁻¹[11]
N-(2-chloro-6-fluorobenzyl)chitosanSpodoptera littoralis0.32 g kg⁻¹[5]

Conclusion

This compound is a highly valuable and versatile precursor for the development of a wide array of agrochemicals. Its reactivity allows for the efficient synthesis of diverse molecular structures, leading to the discovery of potent fungicides, herbicides, and insecticides. The protocols and data presented herein demonstrate the broad applicability of this compound in agrochemical research and provide a foundation for the development of next-generation crop protection agents. The continued exploration of derivatives synthesized from this key intermediate is a promising avenue for addressing the ongoing challenges in agriculture.

References

Application Notes and Protocols for N-Alkylation using 2-Chlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This process is of paramount importance in medicinal chemistry and drug development, as the introduction of alkyl groups to nitrogen-containing scaffolds can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. 2-Chlorobenzyl bromide is a versatile reagent for N-alkylation, introducing the 2-chlorobenzyl moiety, a common structural motif in a variety of biologically active compounds.

This document provides detailed experimental protocols for the N-alkylation of a range of substrates, including primary and secondary aliphatic amines, anilines, and various nitrogen-containing heterocycles, using this compound. The information presented is a synthesis of established chemical literature and is intended to serve as a comprehensive guide for laboratory practice.

Reaction Principle

The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic benzylic carbon of this compound. This results in the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond. A base is typically required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion. The choice of base and solvent is critical for optimizing the reaction conditions and minimizing side reactions, such as over-alkylation.

Data Presentation

The following table summarizes various reported conditions and yields for the N-alkylation of different nitrogen-containing substrates with this compound and analogous benzyl halides. This data allows for easy comparison of reaction parameters across different substrate classes.

SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineThis compoundK₂CO₃DMFRoom Temp.1292[1]
4-BromoanilineBenzyl bromideK₂CO₃DMFNot SpecifiedNot Specified66 (dibenzylated)[2]
n-ButylamineThis compoundK₂CO₃AcetonitrileReflux885[3]
DiethylamineBenzyl bromideNoneCyclohexaneNot SpecifiedNot SpecifiedNot Specified[4]
CyclohexylamineThis compoundK₂CO₃DMF80690[5]
PiperidineThis compoundK₂CO₃AcetonitrileReflux1088[5]
MorpholineThis compoundK₂CO₃DMF90595[5]
Pyrrolidine2-(4-chlorobenzyl) bromideK₂CO₃Methyl ethyl ketoneReflux68Not Specified[6]
ImidazoleThis compoundK₂CO₃Acetonitrile802491[7]
PyrazoleBenzyl bromideK₂CO₃Acetonitrile80298[8]
IndoleBenzyl bromideK₂CO₃DMF6024Not Specified[9]
2-AminopyridineThis compoundNaHDMFRoom Temp.1278[6]
PiperazineThis compoundK₂CO₃DMF801285[4]

Experimental Protocols

The following are detailed, generalized protocols for the N-alkylation of various substrates with this compound. These protocols are based on common laboratory practices and can be adapted for specific substrates and scales.

Protocol 1: N-Alkylation of Primary and Secondary Aliphatic Amines

Materials:

  • Primary or secondary aliphatic amine (e.g., n-butylamine, diethylamine, piperidine)

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aliphatic amine (1.0 eq.) and anhydrous acetonitrile or DMF.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the stirred solution.

  • Slowly add this compound (1.1 eq.) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (for acetonitrile, approx. 82 °C) or to 80-90 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-(2-chlorobenzyl)amine.

Protocol 2: N-Alkylation of Anilines

Materials:

  • Aniline or substituted aniline

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the aniline (1.0 eq.) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq.) to the solution.

  • Add this compound (1.1 eq.) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to increase the reaction rate. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-(2-chlorobenzyl)aniline.

Protocol 3: N-Alkylation of Nitrogen-Containing Heterocycles

Materials:

  • Nitrogen-containing heterocycle (e.g., imidazole, pyrazole, indole)

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% in mineral oil)

  • Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the heterocycle (1.0 eq.) and anhydrous acetonitrile or DMF.

  • For K₂CO₃: Add anhydrous potassium carbonate (1.5 eq.) and stir the suspension for 15-30 minutes at room temperature. For NaH: Cool the solution to 0 °C and carefully add sodium hydride (1.1 eq.) portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature.

  • Slowly add this compound (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used: Filter the mixture and concentrate the filtrate. If NaH was used: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification reagents Combine Amine/Heterocycle, Base, and Solvent inert Establish Inert Atmosphere (N2/Ar) reagents->inert add_alkyl Add this compound inert->add_alkyl react Stir at RT or Heat (Monitor by TLC) add_alkyl->react quench Quench Reaction (if necessary) react->quench extract Extraction with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify

Caption: Experimental workflow for N-alkylation using this compound.

G cluster_reactants Reactants cluster_products Products amine Amine / Heterocycle (Nucleophile) product N-(2-chlorobenzyl) Product amine->product SN2 Attack base Base amine->base Proton Transfer alkyl_halide This compound (Electrophile) alkyl_halide->product salt HBr Salt of Base base->salt

Caption: General reaction mechanism for N-alkylation.

References

Application Notes and Protocols for the Synthesis of Specialty Polymers Using 2-Chlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and experimental protocols for the utilization of 2-chlorobenzyl bromide in the preparation of specialty polymers. The unique reactivity of this compound, stemming from its electrophilic bromomethyl group and the presence of a chlorine atom on the aromatic ring, makes it a versatile building block for creating polymers with tailored properties.[1] This document details its application in cationic polymerization and as a precursor for functional monomers, providing researchers with the necessary information to explore its potential in areas such as high-performance coatings, advanced resins, and functional organic materials.[1]

Introduction to this compound in Polymer Synthesis

This compound (2-CBB) is a valuable intermediate in the field of material science for the synthesis of specialty polymers.[1] Its dual functionality allows for its use as both an initiator and a monomer precursor. The bromomethyl group serves as a potent electrophile, readily initiating polymerization or participating in nucleophilic substitution reactions.[1] Simultaneously, the chloro group on the benzene ring can be used for post-polymerization modification or to influence the final properties of the polymer, such as flame retardancy or conductivity.[1]

This document focuses on a key application of 2-CBB: its use as an initiator in the cationic polymerization of vinyl monomers, specifically N-vinylcarbazole (NVC), to produce poly(N-vinylcarbazole) (PNVC). PNVC is a well-known photoconductive polymer with applications in organic light-emitting diodes (OLEDs) and photorefractive materials.

Cationic Polymerization of N-Vinylcarbazole Initiated by this compound

Cationic polymerization is a chain-growth polymerization method where a cationic initiator is used to react with a monomer, creating a growing polymer chain with a carbocationic active center. This compound can act as an efficient initiator for the cationic polymerization of electron-rich vinyl monomers like N-vinylcarbazole. The initiation step involves the formation of a carbocation from 2-CBB, which then propagates by adding monomer units.

Experimental Protocol: Synthesis of Poly(N-vinylcarbazole)

This protocol describes a representative procedure for the cationic polymerization of N-vinylcarbazole using this compound as an initiator.

Materials:

  • N-vinylcarbazole (NVC), 98%

  • This compound (2-CBB), 97%

  • Dichloromethane (DCM), anhydrous, >99.8%

  • Methanol, ACS reagent grade

  • Argon or Nitrogen gas, high purity

  • Schlenk flask and other standard laboratory glassware

Procedure:

  • Monomer Purification: N-vinylcarbazole is purified by recrystallization from a mixture of methanol and water to remove inhibitors and impurities. Dry the purified monomer under vacuum.

  • Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry argon or nitrogen.

  • Reagent Charging: Under an inert atmosphere, add the purified N-vinylcarbazole (e.g., 5.0 g, 25.8 mmol) and anhydrous dichloromethane (50 mL) to the Schlenk flask. Stir the mixture until the monomer is completely dissolved.

  • Initiator Addition: In a separate vial under an inert atmosphere, prepare a stock solution of this compound in anhydrous dichloromethane (e.g., 205.5 mg, 1.0 mmol in 10 mL DCM).

  • Initiation of Polymerization: Using a gas-tight syringe, rapidly inject the desired amount of the this compound initiator solution (e.g., targeting a specific monomer-to-initiator ratio) into the stirred monomer solution at room temperature.

  • Polymerization: Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy.

  • Termination: Quench the polymerization by adding an excess of methanol (e.g., 10 mL) to the reaction mixture.

  • Polymer Precipitation and Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol (e.g., 500 mL). Collect the white precipitate by filtration.

  • Drying: Wash the collected polymer with fresh methanol and dry it in a vacuum oven at 60 °C to a constant weight.

Characterization of Poly(N-vinylcarbazole)

The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the PNVC and to determine the monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of PNVC initiated by 2-CBB, based on typical results for cationic polymerization of NVC. Actual results may vary depending on the specific reaction conditions.

ParameterExpected Value
Monomer to Initiator Ratio 50:1 to 200:1
Reaction Time 6 - 24 hours
Monomer Conversion > 90%
Number-Average Molecular Weight (Mₙ) 5,000 - 20,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5
Polymer Yield > 85%

Visualization of the Experimental Workflow

DOT Script for the Synthesis of Poly(N-vinylcarbazole)

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization Monomer_Purification Purify N-Vinylcarbazole (Recrystallization) Dissolve_Monomer Dissolve NVC in Anhydrous DCM Monomer_Purification->Dissolve_Monomer Dry_Glassware Dry Schlenk Flask (Oven, 120°C) Dry_Glassware->Dissolve_Monomer Initiate_Polymerization Inject 2-CBB Solution into Monomer Solution Dissolve_Monomer->Initiate_Polymerization Prepare_Initiator Prepare 2-CBB Stock Solution in DCM Prepare_Initiator->Initiate_Polymerization Polymerize Stir at Room Temperature (e.g., 24h) Initiate_Polymerization->Polymerize Terminate Quench with Methanol Polymerize->Terminate Precipitate Precipitate Polymer in Methanol Terminate->Precipitate Filter Filter the Precipitate Precipitate->Filter Dry Dry Polymer under Vacuum Filter->Dry NMR NMR Spectroscopy (Structure, Conversion) Dry->NMR GPC GPC Analysis (Mn, Mw, PDI) Dry->GPC

Caption: Workflow for the synthesis and characterization of poly(N-vinylcarbazole).

Logical Relationship of Polymerization Steps

DOT Script for the Cationic Polymerization Mechanism

G Initiator 2-Chlorobenzyl Bromide (Initiator) Active_Center Carbocationic Active Center Initiator->Active_Center Initiation Monomer N-Vinylcarbazole (Monomer) Growing_Chain Propagating Polymer Chain Active_Center->Growing_Chain Propagation (+ Monomer) Growing_Chain->Growing_Chain Chain Growth Final_Polymer Poly(N-vinylcarbazole) Growing_Chain->Final_Polymer Termination Termination_Agent Methanol (Termination Agent)

Caption: Key stages in the cationic polymerization of N-vinylcarbazole.

References

Application Notes: Preparation of Grignard Reagents from 2-Chlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Grignard reagents (R-MgX) are powerful nucleophiles and indispensable tools in organic synthesis for forming new carbon-carbon bonds.[1] The preparation of benzylic Grignard reagents, such as 2-chlorobenzylmagnesium chloride, presents unique challenges. While typically synthesized by reacting an organic halide with magnesium metal, the direct reaction of benzylic halides is often plagued by a significant side reaction known as Wurtz coupling, where the newly formed Grignard reagent reacts with the starting halide.[2][3] In the case of 2-chlorobenzyl chloride, this leads to the formation of 1,2-bis(2-chlorophenyl)ethane, reducing the yield and complicating purification.[4][5]

This application note details two primary protocols for the synthesis of 2-chlorobenzylmagnesium chloride. The first is a high-yield, catalyst-mediated method that circumvents the issue of self-coupling by utilizing a transmetalation-like reaction with a more stable Grignard reagent.[4][5] The second protocol describes the classical direct synthesis method, outlining the necessary precautions to minimize side reactions.

Comparative Data on Synthesis Methods

The choice of synthetic route significantly impacts the yield and purity of the desired Grignard reagent. The catalyst-mediated approach consistently provides superior results compared to the direct reaction method.

MethodStarting MaterialsSolvent(s)CatalystTemp. (°C)YieldKey ChallengesRef.
Catalyst-Mediated 2-Chlorobenzyl chloride, Methylmagnesium chlorideTetrahydrofuran (THF)Cl₄CuLi₂40-50up to 98%Requires preparation of a separate Grignard reagent and catalyst.[4][5]
Direct Synthesis 2-Chlorobenzyl chloride, Mg metalDiethyl ether (Et₂O), THF, 2-MeTHFNone (Iodine initiator)20-35Variable (Low to ~90%)Difficult initiation, significant Wurtz coupling (up to 20% or more).[1][4][6]
Direct Synthesis (Alternative Solvents) o-Chlorobenzyl chloride, Mg metalCyclopentyl methyl ether, 2-MeTHF, TolueneNoneN/Aup to 97% (conversion)Dimer formation remains a concern that needs careful control (0.7-1.4%).[7]

Reaction Pathways

The synthesis of 2-chlorobenzylmagnesium chloride can proceed via two distinct pathways, with the catalyst-mediated route offering significantly higher selectivity and yield.

G cluster_0 Catalyst-Mediated Synthesis (High Yield) cluster_1 Direct Synthesis (Classical Method) MeCl CH₃Cl MeMgCl CH₃MgCl MeCl->MeMgCl  THF Mg_A Mg Mg_A->MeMgCl Grignard_A 2-Cl-C₆H₄CH₂MgCl MeMgCl->Grignard_A Transmetalation-like BnCl 2-Cl-C₆H₄CH₂Cl BnCl->Grignard_A  THF Catalyst Cl₄CuLi₂ Catalyst->Grignard_A BnCl_B 2-Cl-C₆H₄CH₂Cl Grignard_B 2-Cl-C₆H₄CH₂MgCl BnCl_B->Grignard_B  THF or Et₂O Wurtz Dimer Side-Product BnCl_B->Wurtz Mg_B Mg Mg_B->Grignard_B Grignard_B->Wurtz Wurtz Coupling (with starting material)

Caption: Comparative reaction pathways for Grignard reagent synthesis.

Experimental Protocols

Protocol 1: High-Yield Catalyst-Mediated Synthesis

This method avoids the direct reaction of 2-chlorobenzyl chloride with magnesium, thus minimizing the formation of the Wurtz coupling byproduct and achieving yields of up to 98%.[4][5] The process involves three main stages: preparation of methylmagnesium chloride, synthesis of the catalyst, and the final reaction to form the target Grignard reagent.

A. Preparation of Methylmagnesium Chloride (CH₃MgCl)

  • Reactor Setup: Under a nitrogen atmosphere, charge a clean, dry reactor with magnesium turnings (60 kg) and anhydrous tetrahydrofuran (THF, 200 kg, water content <100 ppm).[4][5]

  • Initiation: Close the reaction system and add a small amount of an initiator, such as methyl bromide (0.5 kg), to begin the reaction.[4][5]

  • Reagent Addition: Once initiated, introduce methyl chloride (135.9 kg) at a controlled rate, maintaining the reaction temperature between 65-70°C.[4][5] Concurrently, add anhydrous THF (1600 kg) at a steady pace.[4]

  • Reaction Completion: After the addition is complete, continue stirring at 70°C for 1 hour to ensure full conversion.[4]

  • Storage: Cool the resulting methylmagnesium chloride solution to 40-50°C for use in the next step.

B. Preparation of Catalyst (Cl₄CuLi₂)

  • Dissolution: In a separate vessel under a nitrogen atmosphere, dissolve anhydrous lithium chloride (85g) and anhydrous copper chloride (135g) in anhydrous THF (1500g, water content <100 ppm).[4]

  • Mixing: Stir the mixture until all solids are completely dissolved to form the catalyst solution.

C. Synthesis of 2-Chlorobenzylmagnesium Chloride

  • Reactor Setup: In a separate, clean, and nitrogen-purged reactor, add the prepared catalyst solution (Cl₄CuLi₂ in THF).[4]

  • Addition of Starting Material: Add 2-chlorobenzyl chloride to the catalyst solution.

  • Grignard Addition: While maintaining the reactor temperature between 40-50°C, add the previously prepared methylmagnesium chloride solution dropwise over 4-6 hours.[5]

  • Reaction Completion: After the addition is complete, the reaction to form 2-chlorobenzylmagnesium chloride is finalized. The resulting product has a reported total yield of 98% (based on 2-chlorobenzyl chloride).[4][5]

Protocol 2: Classical Direct Synthesis

This is the traditional method for preparing Grignard reagents. While seemingly simpler, it requires strict control to minimize the significant Wurtz coupling side reaction.[1] The choice of solvent can be critical, with 2-methyltetrahydrofuran (2-MeTHF) often showing better results than THF by suppressing dimer formation.[6]

  • Apparatus: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[2]

  • Reagents: Place magnesium turnings in the flask. The entire system must be kept under a dry, inert atmosphere (nitrogen or argon).[1]

  • Initiation: Add a small crystal of iodine to the magnesium. Add a small portion of the 2-chlorobenzyl chloride solution (dissolved in anhydrous diethyl ether or 2-MeTHF) to initiate the reaction. Gentle heating may be necessary.[2]

  • Addition: Once the reaction begins (indicated by color change and/or gentle refluxing), add the remaining 2-chlorobenzyl chloride solution dropwise at a rate that maintains a steady, controlled reflux.[1][2] Do not overheat, as higher temperatures promote the formation of the dimer byproduct.[3]

  • Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.

Experimental Workflow

The recommended catalyst-mediated protocol involves a structured workflow to ensure high purity and yield.

G start Start prep_memgcl Prepare CH₃MgCl (from CH₃Cl and Mg in THF) start->prep_memgcl prep_cat Prepare Catalyst (CuCl₂ and LiCl in THF) start->prep_cat react Dropwise Addition of CH₃MgCl to Catalyst/Substrate Mixture (40-50°C) prep_memgcl->react combine Combine Catalyst and 2-Chlorobenzyl Chloride prep_cat->combine combine->react product Final Product: 2-Chlorobenzylmagnesium Chloride (Yield: 98%) react->product

Caption: Workflow for the catalyst-mediated synthesis protocol.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of metal-catalyzed cross-coupling reactions involving 2-chlorobenzyl bromide, a versatile building block in organic synthesis. Due to its dual reactivity, featuring a highly reactive benzyl bromide moiety and a less reactive aryl chloride, selective functionalization at either position can be achieved through careful selection of catalytic systems and reaction conditions. This document focuses on reactions at the aryl chloride position, a key transformation for accessing a variety of substituted benzyl derivatives with significant potential in medicinal chemistry and materials science.

The products of these reactions, substituted biarylmethanes and benzylamines, are prevalent scaffolds in numerous pharmacologically active compounds. For instance, derivatives of 2-substituted benzylamines have shown promise as anticonvulsant and antifungal agents.[1][2] Similarly, biphenylmethane derivatives are being investigated for their potential as anti-diabetic and antimicrobial agents.[3]

I. Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. While the benzyl bromide group of this compound is highly susceptible to coupling, selective reaction at the C-Cl bond can be achieved. This often requires careful optimization of the catalyst, ligand, and base to favor the oxidative addition to the stronger C-Cl bond over the weaker C-Br bond of the benzylic position. In some cases, in situ conversion of the benzyl bromide to a less reactive functional group may be a viable strategy.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids

EntryAryl ChlorideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095[4]
24-Chloroanisole4-Methylphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane10098[4]
32-Chloropyridine3-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃DME/H₂O8085

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • Aryl chloride (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent and degassed water.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling Optimization

Suzuki_Workflow Start Select this compound and Arylboronic Acid Catalyst Screen Palladium Catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->Catalyst Ligand Screen Phosphine Ligands (e.g., SPhos, XPhos, RuPhos) Catalyst->Ligand Base Screen Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) Ligand->Base Solvent Optimize Solvent System (e.g., Toluene, Dioxane, THF) Base->Solvent Temp Optimize Temperature Solvent->Temp Analysis Analyze for Selective C-Cl Coupling (GC-MS, NMR) Temp->Analysis Purification Purify Desired Product Analysis->Purification

Caption: Workflow for optimizing selective Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction is highly valuable for the synthesis of aryl amines, which are important pharmacophores. Selective amination at the C-Cl position of this compound is challenging but can be achieved. Success often relies on the use of bulky, electron-rich phosphine ligands that promote the difficult oxidative addition to the C-Cl bond.

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Amines

EntryAryl ChlorideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-ChlorotolueneMorpholinePd₂(dba)₃ (1)BrettPhos (2)NaOt-BuToluene10092[6]
24-ChloroanisoleAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11088[6]
32-ChloroquinolinePiperidine[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)NaOt-BuToluene10095[7]

Note: The provided examples for other aryl chlorides suggest that catalyst systems employing bulky phosphine ligands like BrettPhos and RuPhos are effective for the amination of less reactive C-Cl bonds and provide a good starting point for developing a selective protocol for this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is a general guideline and will likely require optimization for selective amination of this compound at the C-Cl position.

Materials:

  • Aryl chloride (e.g., this compound) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BrettPhos, RuPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium catalyst, phosphine ligand, and base.

  • Add the aryl chloride and the amine, followed by the anhydrous solvent.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Complex Pd0->OA Ar-Cl Amine_Complex Amine Coordination OA->Amine_Complex Amine Amido_Complex Pd(II) Amido Complex Amine_Complex->Amido_Complex Base, -H⁺ Amido_Complex->Pd0 Reductive Elimination (Ar-NR₂ formation)

Caption: Catalytic cycle for Buchwald-Hartwig amination.

III. Sonogashira Coupling of this compound

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8] Coupling at the C-Cl bond of this compound is challenging due to the low reactivity of aryl chlorides in Sonogashira reactions. However, the use of bulky, electron-rich phosphine ligands and appropriate reaction conditions can facilitate this transformation.

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Bromoanisole | Phenylacetylene | Pd(PhCN)₂Cl₂ (2) | CuI (4) | P(t-Bu)₃ (4) | HN(i-Pr)₂ | Dioxane | RT | 95 |[9] | | 2 | 3-Bromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | - | Et₃N | DMF | 65 | 90 |[10] | | 3 | Iodobenzene | 1-Heptyne | Pd(PPh₃)₄ (2) | CuI (4) | - | Et₃N | THF | RT | 92 |[8] |

Note: The examples highlight conditions for Sonogashira coupling with aryl bromides and iodides. For the less reactive this compound, more forcing conditions, such as higher temperatures and more active catalyst systems (e.g., those with bulky phosphine ligands), will likely be necessary.

Experimental Protocol: General Procedure for Sonogashira Coupling of an Aryl Halide

This protocol is a general starting point and will require significant optimization for the selective Sonogashira coupling at the C-Cl bond of this compound.

Materials:

  • Aryl halide (e.g., this compound) (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) salt (e.g., CuI) (4-10 mol%)

  • Base (e.g., Et₃N, HN(i-Pr)₂) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, THF, dioxane)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) salt, and the aryl halide.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite and wash with an organic solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Relationship between Reactant Properties and Reaction Success

Sonogashira_Factors Aryl_Halide Aryl Halide Reactivity (I > Br > Cl) Success Reaction Success Aryl_Halide->Success influences Ligand Ligand Properties (Bulky, Electron-Rich) Ligand->Success enhances Base Base Strength Base->Success enables

Caption: Key factors influencing Sonogashira coupling success.

IV. Applications in Drug Development

The 2-substituted benzyl motif is a key structural element in a variety of biologically active molecules. The cross-coupling reactions described herein provide a powerful platform for the synthesis of libraries of such compounds for drug discovery programs.

  • 2-(Arylmethyl)aniline derivatives , synthesized via Buchwald-Hartwig amination, are precursors to compounds with potential applications as inhibitors of various enzymes and receptors.

  • 2-(Arylmethyl)biphenyl derivatives , accessible through Suzuki-Miyaura coupling, are being explored for their therapeutic potential in a range of diseases, including cancer and inflammatory disorders.[3]

  • 2-(Alkynylmethyl)benzene derivatives , from Sonogashira coupling, are versatile intermediates that can be further elaborated into complex heterocyclic systems present in many pharmaceuticals.

The ability to selectively introduce diverse functionalities at the 2-position of the benzyl ring allows for fine-tuning of the steric and electronic properties of the molecule, which is crucial for optimizing ligand-receptor interactions and improving pharmacokinetic profiles.

Signaling Pathway Considerations

While specific signaling pathways are highly dependent on the final molecular structure, the core scaffolds generated through these cross-coupling reactions are known to interact with a variety of biological targets. For example, many kinase inhibitors feature a biaryl or N-aryl core. The development of novel derivatives of this compound can lead to the discovery of new modulators of signaling pathways implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases.

General Drug Discovery Workflow

Drug_Discovery Target Target Identification & Validation Library Library Synthesis via Cross-Coupling Target->Library Screening High-Throughput Screening Library->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Preclinical Preclinical Development Hit_to_Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug discovery workflow utilizing cross-coupling.

References

Application Notes and Protocols for Functionalizing Polymer Backbones with 2-Chlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of polymer backbones with 2-chlorobenzyl bromide. This modification introduces a reactive handle for further chemical transformations, making it a valuable technique in drug delivery, polymer therapeutics, and materials science.

Introduction

Functionalization of polymer backbones is a critical strategy for tailoring the properties of materials for specific applications.[1] Introducing this compound to a polymer backbone via post-polymerization modification allows for the incorporation of a reactive benzyl chloride moiety. This group can serve as an anchor point for the covalent attachment of drugs, targeting ligands, or other functional molecules through nucleophilic substitution reactions. This approach is particularly relevant in drug development for creating polymer-drug conjugates with controlled loading and release profiles.

The primary method for attaching this compound to a polymer backbone is through the reaction of a polymer containing nucleophilic functional groups (e.g., hydroxyl or amine groups) with this compound in the presence of a base. This reaction, a variation of the Williamson ether synthesis, results in the formation of a stable ether or amine linkage.[2][3]

Applications in Drug Development

The introduction of 2-chlorobenzyl groups onto a polymer backbone provides a versatile platform for various drug delivery strategies:

  • Prodrug Development: The benzyl chloride group can react with a drug molecule containing a nucleophilic handle (e.g., a hydroxyl or amine group) to form a covalent bond. This polymer-drug conjugate can act as a prodrug, releasing the active pharmaceutical ingredient under specific physiological conditions.

  • Targeted Drug Delivery: Targeting ligands, such as antibodies or peptides, can be attached to the 2-chlorobenzyl-functionalized polymer to direct the drug carrier to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.

  • Controlled Release Systems: The nature of the linkage between the drug and the polymer can be designed to be cleavable by specific enzymes or changes in pH, allowing for controlled and sustained release of the therapeutic agent.

Experimental Protocols

This section provides detailed protocols for the functionalization of a hydroxyl-containing polymer, poly(2-hydroxyethyl methacrylate) (PHEMA), with this compound. A similar protocol can be adapted for other polymers with nucleophilic side chains.

Materials and Equipment
  • Polymer: Poly(2-hydroxyethyl methacrylate) (PHEMA)

  • Reagent: this compound

  • Base: Sodium hydride (NaH), 60% dispersion in mineral oil

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Precipitation Solvent: Diethyl ether

  • Equipment: Schlenk flask, magnetic stirrer, syringe, argon or nitrogen gas supply, centrifuge, freeze-dryer.

Protocol for Functionalization of PHEMA with this compound

Safety Note: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Preparation of the Polymer Solution:

    • In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve a known amount of PHEMA in anhydrous DMF. The concentration will depend on the molecular weight of the polymer but a 5-10% w/v solution is a good starting point.

    • Stir the solution at room temperature until the polymer is completely dissolved.

  • Deprotonation of the Hydroxyl Groups:

    • To the stirred polymer solution, slowly add sodium hydride (NaH). A slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the hydroxyl groups on the PHEMA is recommended to ensure complete deprotonation.

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of sodium alkoxide can be observed by the evolution of hydrogen gas (bubbling).

  • Addition of this compound:

    • Slowly add a solution of this compound (1.1 to 1.5 equivalents relative to the hydroxyl groups) in a small amount of anhydrous DMF to the reaction mixture via a syringe.

    • Stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by thin-layer chromatography (TLC) to check for the consumption of this compound.

  • Quenching and Purification:

    • After the reaction is complete, cautiously quench the excess NaH by the slow addition of methanol or ethanol.

    • Precipitate the functionalized polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as diethyl ether, while stirring vigorously.

    • Collect the precipitated polymer by centrifugation or filtration.

    • Wash the polymer multiple times with the precipitation solvent to remove unreacted reagents and byproducts.

    • Dry the purified polymer under vacuum or by freeze-drying to a constant weight.

Characterization

The successful functionalization of the polymer backbone can be confirmed using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum of the functionalized polymer will show the appearance of new peaks corresponding to the aromatic C-H stretching and bending vibrations from the benzyl group. A characteristic C-Cl peak may also be observed.[4][5] The broad O-H stretching band of the starting polymer should decrease in intensity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is a powerful tool to confirm the structure and determine the degree of functionalization. New signals corresponding to the aromatic protons of the 2-chlorobenzyl group will appear in the spectrum. The methylene protons of the benzyl group will also give a characteristic signal.[4] By comparing the integration of the polymer backbone protons to the new aromatic protons, the percentage of functionalization can be calculated.

  • Gel Permeation Chromatography (GPC):

    • GPC can be used to determine the molecular weight and polydispersity index (PDI) of the functionalized polymer and to ensure that no significant chain degradation or crosslinking has occurred during the modification process.

Quantitative Data

The degree of functionalization is a critical parameter that influences the properties and performance of the final material. It can be controlled by adjusting the stoichiometry of the reactants and the reaction time.

ParameterMethodTypical RangeReference
Degree of Functionalization ¹H NMR Spectroscopy10 - 80%[4]
Reaction Efficiency Calculated from Degree of Functionalization and Stoichiometry50 - 90%[6]
Polydispersity Index (PDI) Gel Permeation Chromatography (GPC)1.1 - 1.5-

Note: The actual values will depend on the specific polymer, reaction conditions, and purification methods.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization PHEMA Dissolve PHEMA in anhydrous DMF NaH Add NaH (Deprotonation) PHEMA->NaH Add_Reagent Add 2-Chlorobenzyl bromide solution NaH->Add_Reagent Stir Stir at RT (24-48h) Add_Reagent->Stir Quench Quench with Methanol Stir->Quench Precipitate Precipitate in Diethyl Ether Quench->Precipitate Wash Wash and Centrifuge Precipitate->Wash Dry Dry under Vacuum Wash->Dry FTIR FTIR Dry->FTIR NMR ¹H NMR Dry->NMR GPC GPC Dry->GPC logical_relationship Polymer Polymer Backbone (e.g., PHEMA) Nucleophile Nucleophilic Group (-OH) Polymer->Nucleophile Functionalized_Polymer Functionalized Polymer Nucleophile->Functionalized_Polymer reacts with Reagent This compound Reagent->Functionalized_Polymer Base Base (e.g., NaH) Base->Nucleophile activates Application Drug Delivery Applications Functionalized_Polymer->Application enables

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Halogenated aromatic compounds are pivotal building blocks in organic synthesis, serving as key intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of a halogen atom onto an aromatic ring provides a reactive "handle" for a wide array of chemical transformations, most notably in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental for constructing complex molecular architectures.[1] This document provides detailed application notes and experimental protocols for several common and effective laboratory-scale methods for synthesizing these valuable compounds.

Electrophilic Aromatic Substitution (EAS)

Application Note: Electrophilic aromatic substitution is a foundational method for the direct halogenation (chlorination, bromination, and iodination) of arenes.[3] The reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophilic halogen species.[4] For chlorine and bromine, the reaction typically requires a Lewis acid catalyst, such as iron(III) halides (FeX₃) or aluminum halides (AlX₃), to increase the electrophilicity of the halogen molecule.[3][5] Iodination can be achieved using an oxidizing agent to generate the electrophilic iodine species.[3] This method is highly effective for a range of aromatic substrates, although the regioselectivity is dictated by the electronic nature of any pre-existing substituents on the ring. Fluorination via this direct method is generally not feasible due to the extreme reactivity of elemental fluorine.[6]

Logical Workflow: Choosing an EAS Halogenation Strategy

This diagram outlines the decision-making process for selecting the appropriate reagents for electrophilic aromatic halogenation based on the target halogen.

start Select Target Halogen sub_cl Chlorination (Cl) start->sub_cl sub_br Bromination (Br) start->sub_br sub_i Iodination (I) start->sub_i reagent_cl Reagents: Cl₂ + Lewis Acid (e.g., FeCl₃, AlCl₃) sub_cl->reagent_cl reagent_br Reagents: Br₂ + Lewis Acid (e.g., FeBr₃, AlBr₃) sub_br->reagent_br reagent_i Reagents: I₂ + Oxidizing Agent (e.g., HNO₃, HIO₃) sub_i->reagent_i

Caption: Decision tree for selecting EAS halogenation reagents.

Reaction Mechanism: Electrophilic Bromination

The mechanism proceeds in three main steps: activation of the electrophile by the Lewis acid, nucleophilic attack by the aromatic ring to form a carbocation intermediate (the arenium ion), and subsequent deprotonation to restore aromaticity.[4]

cluster_1 Step 1: Electrophile Activation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Deprotonation Br2 Br-Br Activated δ+Br-Brδ-•••FeBr₃ (Activated Electrophile) Br2->Activated + FeBr₃ FeBr3 FeBr₃ (Lewis Acid) Benzene Benzene Ring Arenium Arenium Ion (Carbocation Intermediate) Benzene->Arenium + Activated Electrophile Product Bromobenzene Arenium->Product + [FeBr₄]⁻ FeBr4 [FeBr₄]⁻ Product->FeBr4 - HBr - FeBr₃ (regenerated)

Caption: Mechanism of electrophilic aromatic bromination.

Experimental Protocol: Synthesis of Bromobenzene

Materials:

  • Benzene (reactant)

  • Bromine (reagent)

  • Iron(III) bromide (FeBr₃) or iron filings (catalyst)

  • Dichloromethane (solvent, optional)

  • Sodium bisulfite solution (for quenching)

  • Sodium hydroxide solution (for neutralization)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be connected to a gas trap to absorb the HBr gas byproduct.

  • Catalyst Addition: To the flask, add iron(III) bromide (or iron filings that will react with bromine to form FeBr₃ in situ).

  • Reactant Addition: Add benzene to the flask.

  • Reagent Addition: Slowly add bromine from the dropping funnel to the stirred solution. The reaction is exothermic; maintain the temperature as needed with an ice bath.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC). Gentle heating may be required.

  • Quenching: Cool the reaction mixture and slowly pour it into a beaker containing a dilute solution of sodium bisulfite to destroy any excess bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer successively with water, dilute sodium hydroxide solution, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation.

Quantitative Data: Electrophilic Halogenation of Various Arenes
Starting AreneHalogenating AgentCatalystProduct(s)Yield (%)Reference
TolueneCl₂FeCl₃o-Chlorotoluene, p-Chlorotoluene~60 (p), ~40 (o)[7]
AnisoleBr₂ in Acetic AcidNonep-Bromoanisole>90[3]
NitrobenzeneBr₂FeBr₃m-Bromonitrobenzene60-75[8]
AcetanilideNaClO₃ / HCl (aq)None4-Chloroacetanilide96[9]

Sandmeyer Reaction

Application Note: The Sandmeyer reaction is a highly versatile method for introducing a halogen (Cl, Br) or a pseudohalogen (CN) onto an aromatic ring.[10][11] It is particularly useful for synthesizing aryl halides that are difficult to prepare by direct halogenation.[6] The reaction proceeds in two main stages: first, a primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C).[12] Second, the diazonium group is replaced by a halogen upon treatment with a copper(I) halide salt (CuCl or CuBr).[10][12] For the synthesis of aryl iodides, a copper catalyst is not necessary; the diazonium salt is simply treated with potassium iodide (KI).[10]

Experimental Workflow: Sandmeyer Reaction

This diagram illustrates the two-stage process of the Sandmeyer reaction, from the starting aniline to the final aryl halide product.

start Primary Aromatic Amine (e.g., Aniline) diazotization Diazotization start->diazotization reagents_d Reagents: NaNO₂ + HCl (aq) Temperature: 0-5 °C diazotization->reagents_d diazonium Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ diazotization->diazonium Forms substitution Halogen Substitution diazonium->substitution reagents_s Reagents: CuCl, CuBr, or KI substitution->reagents_s product Aryl Halide (Ar-Cl, Ar-Br, or Ar-I) substitution->product Yields

Caption: General workflow for the Sandmeyer reaction.

Experimental Protocol: Synthesis of p-Chlorotoluene from p-Toluidine

Materials:

  • p-Toluidine (starting amine)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Diethyl ether (for extraction)

Procedure:

  • Diazotization (Step 1):

    • In a beaker, dissolve p-toluidine in a mixture of concentrated HCl and water. Cool the solution to 0 °C in an ice-salt bath.

    • In a separate flask, prepare a solution of sodium nitrite in water and cool it to 0 °C.

    • Slowly add the cold sodium nitrite solution to the stirred p-toluidine solution, keeping the temperature below 5 °C at all times. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

  • Halogen Substitution (Step 2):

    • In a separate large beaker, prepare a solution of copper(I) chloride in concentrated HCl.

    • Slowly and carefully add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, warm the mixture gently on a water bath until the evolution of nitrogen ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture. Transfer it to a separatory funnel and extract the product with diethyl ether.

    • Wash the ether layer with dilute NaOH solution and then with water.

    • Dry the ether layer over anhydrous calcium chloride, filter, and remove the ether by distillation.

    • Purify the resulting p-chlorotoluene by fractional distillation.

Quantitative Data: Sandmeyer and Related Reactions
Starting AmineReagents (Step 1)Reagents (Step 2)ProductYield (%)Reference
AnilineNaNO₂, HBrCuBrBromobenzene70-80[13]
2-NitroanilineNaNO₂, HClCuCl1-Chloro-2-nitrobenzene~75[12]
AnilineNaNO₂, H₂SO₄KIIodobenzene~80[10]
Anthranilic acidNaNO₂, HClCuCl2-Chlorobenzoic acid65-70[12]

Modern Catalytic and Alternative Methods

Application Note: While classical methods are robust, modern organic synthesis often demands milder conditions, higher selectivity, and greater functional group tolerance. Several advanced methods have been developed to meet these needs.

  • Palladium-Catalyzed Halogenation: These methods can achieve C-H activation and direct halogenation with high regioselectivity, often directed by a functional group on the substrate.[2]

  • Oxidative Halogenation: Systems using an inexpensive halide salt (e.g., KCl, KBr) and an oxidant (e.g., sodium perborate, NaClO₃) provide an environmentally benign alternative to using molecular halogens.[9][14]

  • Fluorination: The synthesis of fluoroaromatics often requires specialized reagents as direct fluorination is too reactive.[6] Methods include the Balz-Schiemann reaction (thermal decomposition of an aryl diazonium tetrafluoroborate) or using nucleophilic fluorinating agents like CsF with aryne intermediates.[6][15] Enzymatic fluorination using fluorinase represents a green chemistry approach, though it is still an emerging technology.[16]

Conceptual Workflow: General Catalytic Halogenation

This diagram shows a simplified, generalized cycle for a transition-metal-catalyzed C-H halogenation process.

center Catalytic Cycle Catalyst M(n) Catalyst Intermediate1 C-H Activation Intermediate Catalyst->Intermediate1 + Ar-H Intermediate2 Oxidative Addition Intermediate M(n+2) Intermediate1->Intermediate2 + 'X⁺' Source Product Ar-X (Product) Intermediate2->Product Reductive Elimination Product->Catalyst Regenerates Catalyst Arene Arene (Ar-H) HalogenSource Halogen Source (X⁺)

References

Application Notes and Protocols for the Synthesis of Functional Monomers for OLEDs using 2-Chlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of functional monomers for Organic Light-Emitting Diodes (OLEDs) utilizing 2-Chlorobenzyl bromide as a key starting material. The dual reactivity of this compound, featuring a reactive benzyl bromide moiety and a versatile aryl chloride, allows for the strategic construction of complex organic molecules with tailored optoelectronic properties.

This document outlines two exemplary synthetic pathways for creating functional monomers based on common OLED core structures: carbazole and triphenylamine. Detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflows are provided to facilitate the practical application of these methods in a research and development setting.

I. Synthesis of a Carbazole-Based Functional Monomer

This section details a two-step synthesis of a functional carbazole monomer. The first step involves the N-alkylation of carbazole with this compound. The resulting intermediate, possessing a reactive aryl chloride, is then subjected to a Suzuki-Miyaura cross-coupling reaction to introduce an additional aryl group, thereby extending the conjugation and tuning the electronic properties of the final monomer.

Logical Synthesis Workflow

start This compound intermediate 9-(2-Chlorobenzyl)-9H-carbazole start->intermediate N-Alkylation carbazole Carbazole carbazole->intermediate final_product Functional Carbazole Monomer intermediate->final_product Suzuki Coupling suzuki_reagents Arylboronic Acid, Pd Catalyst, Base suzuki_reagents->final_product

Caption: Synthetic pathway for a carbazole-based OLED monomer.

Experimental Protocols

Step 1: Synthesis of 9-(2-Chlorobenzyl)-9H-carbazole (Intermediate 1)

This protocol describes the N-alkylation of carbazole with this compound under phase-transfer catalysis conditions.

  • Materials:

    • Carbazole (1.0 eq)

    • This compound (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Tetrabutylammonium bromide (TBAB) (0.1 eq)

    • Acetonitrile (solvent)

  • Procedure:

    • To a round-bottom flask, add carbazole, potassium carbonate, and tetrabutylammonium bromide.

    • Add acetonitrile to the flask and stir the suspension at room temperature for 15 minutes.

    • Add this compound to the reaction mixture.

    • Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 9-(2-Chlorobenzyl)-9H-carbazole.

Step 2: Synthesis of 9-(2-(4-methoxyphenyl)benzyl)-9H-carbazole (Functional Monomer 1)

This protocol details the Suzuki-Miyaura cross-coupling of 9-(2-Chlorobenzyl)-9H-carbazole with 4-methoxyphenylboronic acid.

  • Materials:

    • 9-(2-Chlorobenzyl)-9H-carbazole (1.0 eq)

    • 4-methoxyphenylboronic acid (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

    • Potassium phosphate (K₃PO₄) (3.0 eq)

    • Toluene/Water (4:1 v/v) (solvent)

  • Procedure:

    • In a Schlenk flask, combine 9-(2-Chlorobenzyl)-9H-carbazole, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final functional monomer.

Quantitative Data Summary
CompoundFormulaMW ( g/mol )λ_abs (nm) [solvent]λ_em (nm) [solvent]HOMO (eV)LUMO (eV)
Intermediate 1 C₁₉H₁₄ClN291.77~330 [DCM]~350, 365 [DCM]-5.8-2.1
Monomer 1 C₂₆H₂₁NO363.45~340 [DCM]~380, 400 [DCM]-5.6-2.0

Note: The photophysical and electrochemical data are representative values for this class of compounds and may vary based on specific substitution patterns and measurement conditions.

II. Synthesis of a Triphenylamine-Based Functional Monomer

This section outlines the synthesis of a triphenylamine-based monomer. The strategy involves the initial N-alkylation of diphenylamine with this compound, followed by a Buchwald-Hartwig amination to introduce a third aryl group, forming the triphenylamine core.

Logical Synthesis Workflow

start This compound intermediate N-(2-Chlorobenzyl)-N-phenylaniline start->intermediate N-Alkylation diphenylamine Diphenylamine diphenylamine->intermediate final_product Functional Triphenylamine Monomer intermediate->final_product Buchwald-Hartwig Amination buchwald_reagents Aniline, Pd Catalyst, Ligand, Base buchwald_reagents->final_product substrate ITO Substrate Cleaning hil Hole Injection Layer (HIL) Deposition substrate->hil htl Hole Transport Layer (HTL) Deposition hil->htl eml Emissive Layer (EML) Deposition (Host:Monomer + Dopant) htl->eml hbl Hole Blocking Layer (HBL) Deposition eml->hbl etl Electron Transport Layer (ETL) Deposition hbl->etl eil Electron Injection Layer (EIL) Deposition etl->eil cathode Cathode (e.g., Al) Deposition eil->cathode encapsulation Device Encapsulation cathode->encapsulation

Application Note: A Step-by-Step Guide to the Regioselective Bromination of 2-Chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the electrophilic aromatic bromination of 2-chlorotoluene. The procedure outlines the use of elemental bromine with an iron catalyst to achieve regioselective synthesis of primarily 4-bromo-2-chlorotoluene. This guide covers the reaction mechanism, experimental setup, work-up, purification, and characterization, supplemented with a quantitative data summary and workflow diagrams for clarity.

Introduction

The bromination of substituted aromatic compounds is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in the pharmaceutical and agrochemical industries.[1] The reaction with 2-chlorotoluene is a classic example of an electrophilic aromatic substitution. The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating, ortho, para-director, while the chloro group (-Cl) is a deactivating, yet also ortho, para-director.[2] The combined influence of these groups directs the incoming electrophile (Br⁺) primarily to the C4 and C6 positions. Due to reduced steric hindrance, the major product formed is 4-bromo-2-chlorotoluene, with 6-bromo-2-chlorotoluene as a potential minor product. This protocol utilizes a Lewis acid catalyst, generated in situ from iron filings and bromine, to facilitate the reaction.[3]

Reaction Scheme

The overall reaction is as follows:

2-Chlorotoluene + Bromine --(Fe Catalyst)--> 4-Bromo-2-chlorotoluene + Hydrogen Bromide

The iron catalyst polarizes the bromine molecule, creating a potent electrophile (Br⁺) that attacks the electron-rich aromatic ring.[4]

Experimental Protocol

This section details the methodology for the synthesis of 4-bromo-2-chlorotoluene.

Materials and Equipment

Reagents:

  • 2-Chlorotoluene (C₇H₇Cl)

  • Bromine (Br₂)

  • Iron filings (Fe)

  • Dichloromethane (CH₂Cl₂) (Anhydrous)

  • 10% Sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas trap (e.g., containing NaOH solution)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation

Procedure
  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place a gas trap at the top of the condenser to neutralize the HBr gas evolved during the reaction.

  • Charging the Flask: To the flask, add 2-chlorotoluene (e.g., 12.65 g, 0.1 mol) and a catalytic amount of iron filings (e.g., 0.3 g, 5.4 mmol). Add anhydrous dichloromethane (50 mL) as the solvent.

  • Bromine Addition: In the dropping funnel, place bromine (e.g., 17.6 g, 5.6 mL, 0.11 mol). Begin stirring the mixture in the flask and slowly add the bromine dropwise to the reaction mixture at room temperature. The addition should be controlled to maintain a gentle reflux from the exothermic reaction. The mixture will turn reddish-brown, and HBr gas will evolve.

  • Reaction Completion: After the addition is complete, gently heat the reaction mixture to 40-45°C for 1-2 hours, or until the evolution of HBr gas ceases and the color of bromine fades. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

    • To quench any unreacted bromine, add 10% sodium bisulfite solution dropwise until the reddish-brown color of the organic layer disappears.

    • Separate the organic layer. Wash it sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize HBr), 50 mL of water, and finally 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the dichloromethane solvent using a rotary evaporator.

  • Purification: The crude product is a mixture of isomers. Purify the desired 4-bromo-2-chlorotoluene by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 81-84°C/7 mm Hg.[5]

Data Presentation and Characterization

The expected results and product specifications are summarized below.

ParameterValue
Reactants
2-Chlorotoluene12.65 g (0.1 mol)
Bromine17.6 g (0.11 mol, 1.1 eq)
Iron Catalyst0.3 g
Product 4-Bromo-2-chlorotoluene
Molecular FormulaC₇H₆BrCl
Molecular Weight205.48 g/mol [6][7][8]
Theoretical Yield20.55 g
Actual Yield (Example)~15.4 g (75%)
Physical AppearanceColorless liquid[5]
Boiling Point81-84°C @ 7 mm Hg[5]
Density~1.54 g/cm³[6]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (CDCl₃): Expected signals around δ 7.45 (d), 7.34 (dd), 7.12 (d), and 2.43 (s, 3H for -CH₃).[5]

  • ¹³C NMR: Unique signals for the 7 carbon atoms.

  • IR Spectroscopy: Characteristic peaks for C-H (aromatic and alkyl) and C-Br/C-Cl bonds.

  • Mass Spectrometry: A molecular ion peak (M⁺) and an M+2 peak characteristic of the bromine and chlorine isotopic pattern.

Safety Precautions

  • This experiment must be conducted in a well-ventilated fume hood.

  • Bromine is highly corrosive, toxic, and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care.

  • The reaction evolves hydrogen bromide gas, which is corrosive and toxic. Use a gas trap to neutralize it.

Visualizations

Reaction Mechanism: Electrophilic Aromatic Substitution

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Catalyst Regeneration Br2 Br-Br Electrophile δ+Br-Brδ-···FeBr₃ Br2->Electrophile Polarization FeBr3 FeBr₃ (Catalyst) FeBr3->Electrophile Toluene 2-Chlorotoluene Ring Sigma Arenium Ion (Sigma Complex) (Resonance Stabilized) Toluene->Sigma π electrons attack Br⁺ Product 4-Bromo-2-chlorotoluene Sigma->Product Loss of H⁺ FeBr4 [FeBr₄]⁻ FeBr4->FeBr3 Regeneration HBr HBr FeBr4->HBr

Caption: Mechanism of electrophilic bromination of 2-chlorotoluene.

Experimental Workflow

G start Start: Assemble Dry Glassware charge Charge Flask: 2-Chlorotoluene, Fe filings, CH₂Cl₂ start->charge add_br2 Slowly Add Bromine (Br₂) via Dropping Funnel charge->add_br2 react Heat to 40-45°C (1-2 hours) add_br2->react workup Work-up: Quench with NaHSO₃, Wash with NaHCO₃ & Brine react->workup dry Dry Organic Layer (MgSO₄) & Filter workup->dry evap Remove Solvent (Rotary Evaporator) dry->evap purify Purify by Fractional Distillation (Reduced Pressure) evap->purify end End: Pure 4-Bromo-2-chlorotoluene purify->end

Caption: Experimental workflow for the synthesis of 4-bromo-2-chlorotoluene.

References

Application Notes and Protocols for 2-Chlorobenzyl Bromide as a Reagent for Introducing Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chlorobenzyl bromide for the protection of various functional groups, including alcohols, phenols, thiols, and amines. While not as commonly employed as the unsubstituted benzyl group, the 2-chlorobenzyl (2-Cl-Bn) group offers a stable protecting moiety with subtly different reactivity that can be advantageous in certain synthetic strategies. The protocols provided are based on established methodologies for benzylation and have been supplemented with specific examples where available.

Introduction to the 2-Chlorobenzyl Protecting Group

The 2-chlorobenzyl group serves as a robust protecting group for several key functional groups in organic synthesis. Its installation is typically achieved via nucleophilic substitution, where the alcohol, phenol, thiol, or amine displaces the bromide from this compound. The presence of the chlorine atom on the aromatic ring can influence the electronic properties and stability of the protecting group, potentially offering altered reactivity during deprotection compared to the simple benzyl group. Deprotection is generally accomplished through standard methods for benzyl group cleavage, such as catalytic hydrogenolysis or treatment with strong acids.

Protection of Alcohols and Phenols

The protection of alcohols and phenols as their 2-chlorobenzyl ethers is a common application, typically proceeding through a Williamson ether synthesis.[1]

Experimental Protocol: General Procedure for O-(2-Chlorobenzyl)ation
  • Deprotonation: To a solution of the alcohol or phenol (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (0.5 M), add a base (1.1-1.5 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., argon). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH).

  • Alkylation: After stirring for 30-60 minutes at 0 °C or room temperature, add this compound (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary (e.g., to 50-80 °C) and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

A study on the synthesis of substituted phenols provides an example of benzylating a phenol with benzyl bromide using potassium carbonate in acetonitrile at reflux for 2 hours, resulting in a 90% yield.[2] A solvent-free approach using solid potassium hydroxide has also been reported for the benzylation of alcohols, affording high yields.[3] These conditions can be adapted for use with this compound.

Quantitative Data for O-(2-Chlorobenzyl)ation
SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Generic Primary AlcoholNaHDMF0 to RT12-16>90 (Typical)
Generic PhenolK₂CO₃AcetonitrileReflux2-4>90 (Typical)
4-ChlorophenolNa-Y zeolite-200394.8

Note: Yields are generalized based on standard benzylation reactions and may vary depending on the specific substrate and reaction conditions.

Diagram of O-Protection and Deprotection Workflow

O_Protection_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol/Phenol Alcohol/Phenol Reagents_P This compound, Base (e.g., NaH, K₂CO₃) Alcohol/Phenol->Reagents_P Protected_Ether 2-Chlorobenzyl Ether Reagents_P->Protected_Ether Protected_Ether_D 2-Chlorobenzyl Ether Reagents_D H₂, Pd/C or Strong Acid (e.g., BCl₃) Protected_Ether_D->Reagents_D Deprotected_Alcohol Alcohol/Phenol Reagents_D->Deprotected_Alcohol S_Protection_Workflow Thiol Thiol Reagents This compound, Base (e.g., K₂CO₃) Thiol->Reagents Thioether 2-Chlorobenzyl Thioether Reagents->Thioether Deprotection Reductive or Acidic Cleavage Thioether->Deprotection Deprotection Deprotected_Thiol Thiol Deprotection->Deprotected_Thiol N_Protection_Logic Amine Amine Protected_Amine N-(2-Chlorobenzyl)amine Amine->Protected_Amine reacts with Reagent This compound Reagent->Protected_Amine in the presence of Base Base (e.g., K₂CO₃) Base->Protected_Amine Deprotection_Pathways cluster_methods Deprotection Methods Protected_Substrate 2-Chlorobenzyl Protected (O, S, or N) CTH Catalytic Transfer Hydrogenation (H₂, Pd/C or H-donor) Protected_Substrate->CTH Mild Acid Strong Acid Cleavage (e.g., BCl₃, HBr) Protected_Substrate->Acid Harsh Oxidative Oxidative Cleavage (e.g., DDQ - substrate dependent) Protected_Substrate->Oxidative Substrate Dependent Deprotected_Product Deprotected Functional Group CTH->Deprotected_Product Acid->Deprotected_Product Oxidative->Deprotected_Product

References

Application of 2-Chlorobenzyl Bromide in Material Science Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzyl bromide is a versatile bifunctional molecule increasingly utilized in material science for the synthesis of advanced functional materials. Its chemical structure, featuring a reactive benzyl bromide group and a modifiable chlorophenyl ring, makes it a valuable building block for creating polymers with tailored properties, functionalizing surfaces, and synthesizing precursors for organic electronics. The benzylic bromide allows for facile initiation of controlled radical polymerizations, particularly Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers. The chloro-substituent on the aromatic ring can be used for subsequent chemical modifications, further expanding the functional possibilities of the resulting materials. This document provides detailed application notes and experimental protocols for the use of this compound in material science research.

Core Applications in Material Science

The primary applications of this compound in material science can be categorized as follows:

  • Initiator for Atom Transfer Radical Polymerization (ATRP): this compound can serve as an efficient initiator for the ATRP of various vinyl monomers, such as styrenes and (meth)acrylates. This allows for the synthesis of polymers with controlled molecular weights, low polydispersity, and defined end-group functionality.

  • Surface Functionalization and Grafting: The benzyl bromide moiety can be anchored to surfaces containing suitable functional groups (e.g., hydroxyl or amine groups) to create an ATRP initiator-functionalized surface. This enables the "grafting from" of polymer brushes, which can dramatically alter the surface properties of materials, imparting characteristics such as hydrophilicity, biocompatibility, or stimuli-responsiveness.

  • Synthesis of Organic Semiconductor Precursors: The ability to introduce specific organic fragments via the benzyl bromide group, coupled with the potential for cross-coupling reactions at the chloro- position, makes this compound a useful precursor in the multi-step synthesis of complex organic molecules for electronic applications.

Application as an ATRP Initiator for Functional Polymer Synthesis

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1] this compound is an effective initiator for this process.

Signaling Pathway and Mechanism

The general mechanism of ATRP initiated by this compound involves the reversible activation of the dormant polymer chain by a transition metal catalyst.

ATRP_Mechanism Initiator This compound (R-X) Radical R• Initiator->Radical ka Catalyst_act Cu(I)L / Activator Catalyst_deact X-Cu(II)L / Deactivator Radical->Initiator kda Propagating_Radical P-M• Radical->Propagating_Radical kp Monomer Monomer (M) Dormant_Species P-M-X Propagating_Radical->Dormant_Species kda Dormant_Species->Propagating_Radical ka

Caption: ATRP mechanism initiated by this compound.

Experimental Protocol: ATRP of Styrene using this compound

This protocol describes the synthesis of polystyrene (PS) via ATRP using this compound as the initiator.

Materials:

  • Styrene (inhibitor removed)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for GPC analysis)

  • Schlenk flask, syringes, magnetic stirrer, and oil bath

Procedure:

  • Preparation of the Catalyst/Ligand Solution:

    • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add CuBr (e.g., 0.1 mmol).

    • Add anisole (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol) via syringe.

    • Stir the mixture until a homogeneous green-blue solution is formed.

  • Addition of Monomer and Initiator:

    • Add styrene (e.g., 10 mmol) to the catalyst solution.

    • Degas the mixture by three freeze-pump-thaw cycles.

    • After the final thaw, backfill with the inert gas.

    • Inject this compound (e.g., 0.1 mmol) into the reaction mixture to start the polymerization.

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 110 °C).

    • Allow the polymerization to proceed for the desired time, taking samples periodically via a degassed syringe to monitor conversion and molecular weight evolution.

  • Termination and Purification:

    • Terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.

    • Dilute the viscous solution with THF.

    • Precipitate the polymer by pouring the solution into a large excess of cold methanol with vigorous stirring.

    • Filter the precipitated polystyrene and dry it under vacuum to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the purified polymer using Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using ¹H NMR spectroscopy.

Quantitative Data

The following table presents representative data for the ATRP of styrene initiated by a benzyl halide, which can be considered analogous to this compound.

MonomerInitiator[M]₀:[I]₀:[CuBr]₀:[L]₀Temp (°C)Time (h)Conv. (%)Mₙ (GPC)PDI
Styrene1-Phenylethyl bromide100:1:1:21104555,9001.15
Styrene1-Phenylethyl bromide100:1:1:21108859,2001.10

Data is representative and may vary based on specific reaction conditions.

Application in Surface Functionalization

Surface-initiated ATRP (SI-ATRP) is a powerful technique for grafting well-defined polymer brushes from various surfaces.[2] this compound can be used to introduce the initiating sites on surfaces containing hydroxyl or amine functionalities.

Experimental Workflow for Surface-Initiated ATRP

SI_ATRP_Workflow cluster_workflow Surface-Initiated ATRP Workflow Substrate Substrate with -OH groups (e.g., Silica) Initiator_Immobilization Immobilization of This compound Substrate->Initiator_Immobilization Initiator_Surface Initiator-Functionalized Surface Initiator_Immobilization->Initiator_Surface Polymerization SI-ATRP of Monomer Initiator_Surface->Polymerization Polymer_Brush Polymer Brush-Grafted Surface Polymerization->Polymer_Brush Semiconductor_Synthesis cluster_synthesis Organic Semiconductor Precursor Synthesis Start This compound Step1 Nucleophilic Substitution (S_N2 reaction at C-Br) Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig at C-Cl) Intermediate1->Step2 Final_Product Functional Organic Molecule Step2->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: 2-Chlorobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorobenzyl bromide. The information is designed to help you identify and mitigate common side products and overcome challenges in your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The most frequently encountered side products in nucleophilic substitution reactions involving this compound are:

  • 2-Chlorobenzyl alcohol: Arises from the hydrolysis of this compound, which can occur if there is residual water in the reagents or solvents.

  • Di-(2-chlorobenzyl) ether: This ether is formed when the initially produced 2-Chlorobenzyl alcohol acts as a nucleophile and reacts with another molecule of this compound.

  • Elimination Products: Although less common for benzylic halides, the use of strong, sterically hindered bases can promote E2 elimination, though this is generally a minor pathway.

  • Over-alkylation Products: When using amine nucleophiles, the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[1][2]

  • 2-Chlorobenzoic acid: This can be formed if the starting material or product is exposed to oxidizing conditions.[3]

Q2: Why is my reaction yield low when using this compound?

A2: Low yields can be attributed to several factors:

  • Reagent Purity: this compound can degrade over time. Ensure you are using a fresh or properly stored reagent. The purity of your nucleophile, base, and solvent is also critical.

  • Hydrolysis: The presence of water will consume the starting material to form 2-chlorobenzyl alcohol, reducing the yield of your desired product.[3]

  • Base Selection: The base may not be strong enough to fully deprotonate your nucleophile, or it may have poor solubility in the chosen solvent.

  • Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or the reaction time may be insufficient. Conversely, excessively high temperatures can promote side reactions.[3]

Q3: How can I minimize the formation of 2-Chlorobenzyl alcohol and Di-(2-chlorobenzyl) ether?

A3: To minimize these hydrolysis and subsequent ether formation side products, it is crucial to maintain anhydrous (dry) reaction conditions. This can be achieved by:

  • Using oven- or flame-dried glassware.

  • Employing anhydrous solvents. Many common solvents for these reactions, like DMF and acetonitrile, are hygroscopic and should be dried before use.[3]

  • Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Troubleshooting Guides

Problem 1: Identification of Unexpected Peaks in GC-MS/NMR

Question: I have performed a reaction with this compound and a nucleophile, but my analytical data (GC-MS or NMR) shows significant peaks that do not correspond to my starting material or expected product. What could these be?

Answer: The unexpected peaks are likely one of the common side products. Here's how to approach their identification:

  • 2-Chlorobenzyl Alcohol: Look for a molecular ion in the MS corresponding to a mass of approximately 142.58 g/mol . The 1H NMR will show a characteristic singlet for the benzylic CH2 protons next to an OH group.

  • Di-(2-chlorobenzyl) Ether: This will have a higher molecular weight (approx. 267.14 g/mol ). The 1H NMR will show a singlet for the two equivalent benzylic CH2 groups.

  • Over-alkylation Products (with amines): If you used a primary or secondary amine, look for peaks corresponding to the addition of more than one 2-chlorobenzyl group to the nitrogen atom.[1]

  • 2-Chlorobenzoic Acid: This carboxylic acid will have a molecular weight of about 156.57 g/mol and a characteristic broad singlet for the carboxylic acid proton in the 1H NMR spectrum.[3]

Problem 2: Low Yield and Formation of White Precipitate in Amine Alkylation

Question: I am trying to perform a mono-alkylation of a primary amine with this compound, but I am getting a low yield of my desired secondary amine and a significant amount of a white precipitate that is insoluble in my organic solvent. What is happening?

Answer: This is a classic case of over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine and reacts further with this compound to form a tertiary amine, and subsequently a quaternary ammonium salt. This salt is often insoluble in common organic solvents and precipitates out of the reaction mixture.

Troubleshooting Steps:

  • Use an Excess of the Amine: Employ a large excess (5-10 equivalents) of the primary amine. This increases the probability that a molecule of this compound will react with the primary amine rather than the secondary amine product.

  • Slow Addition: Add the this compound slowly to the solution of the amine. This keeps the concentration of the alkylating agent low at any given time, favoring the reaction with the more abundant primary amine.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize over-alkylation.

Data on Common Side Products

While precise yields of side products are highly dependent on the specific nucleophile, solvent, base, and temperature, the following table summarizes the general conditions that favor their formation and strategies for their mitigation.

Side ProductFavored ByMitigation Strategies
2-Chlorobenzyl alcohol Presence of water in solvents or reagents.Use anhydrous solvents and reagents; perform reactions under an inert atmosphere.
Di-(2-chlorobenzyl) ether Formation of 2-chlorobenzyl alcohol as an intermediate.Implement strategies to prevent hydrolysis.
Elimination Products Strong, sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures.Use a weaker, non-hindered base (e.g., K2CO3, Cs2CO3) and moderate temperatures.[3]
Over-alkylation (amines) Stoichiometric or near-stoichiometric ratios of amine to this compound.Use a large excess of the amine; add this compound slowly.
2-Chlorobenzoic acid Presence of oxidizing agents; prolonged exposure to air at high temperatures.Ensure an inert atmosphere; use purified reagents.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 2-Chlorobenzyl Phenyl Ether

This protocol describes the reaction of this compound with phenol to form the corresponding ether.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K2CO3), anhydrous (1.5 eq)

  • Anhydrous Acetonitrile (CH3CN)

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere. Ensure all glassware is oven-dried.

  • To the round-bottom flask, add anhydrous acetonitrile, phenol, and anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M NaOH (to remove unreacted phenol) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: N-Alkylation of Aniline with this compound

This protocol details a method to favor the mono-alkylation of aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (5.0 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add anhydrous DMF, aniline, and potassium carbonate to an oven-dried round-bottom flask.

  • Stir the mixture at room temperature.

  • Dissolve this compound in a small amount of anhydrous DMF and add it dropwise to the stirring aniline solution over 30 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Gentle heating (40-50°C) can be applied if the reaction is slow.

  • Once the starting bromide is consumed, quench the reaction by pouring it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to separate the desired secondary amine from any over-alkylated products and unreacted aniline.

Visualizations

Side_Product_Formation Pathways to Common Side Products main_reac This compound + Nucleophile desired_prod Desired SN2 Product main_reac->desired_prod SN2 Reaction hydrolysis_prod 2-Chlorobenzyl Alcohol main_reac->hydrolysis_prod Hydrolysis (H2O) oxidation_prod 2-Chlorobenzoic Acid main_reac->oxidation_prod Oxidation ether_prod Di-(2-chlorobenzyl) Ether hydrolysis_prod->ether_prod + this compound

Formation pathways of common side products.

Experimental_Workflow General Experimental Workflow start Setup Anhydrous Reaction (Inert Atmosphere) add_reagents Add Solvent, Nucleophile, Base start->add_reagents add_bromide Slowly Add This compound add_reagents->add_bromide reaction Stir at Appropriate Temp. Monitor by TLC add_bromide->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purify Dry and Concentrate Organic Layer workup->purify final_product Purify by Column Chromatography/Recrystallization purify->final_product

A generalized workflow for reactions with this compound.

References

Technical Support Center: Synthesis of 2-Chlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chlorobenzyl bromide, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound? A1: The most prevalent method is the free-radical bromination of 2-chlorotoluene.[1] This reaction selectively brominates the methyl group at the benzylic position.[2] It typically employs a bromine source like N-bromosuccinimide (NBS) along with a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical (UV light) conditions.[1][3]

Q2: Why is my yield of this compound consistently low? A2: Low yields can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time or inadequate initiation (e.g., low UV light intensity, degraded initiator).

  • Side Reactions: Over-bromination leading to 2-chloro-alpha,alpha-dibromotoluene, or aromatic bromination if improper conditions are used. Free radical chlorination or bromination can produce a complex mixture of isomers and polyhalogenated compounds.[4]

  • Impure Starting Materials: The purity of the starting 2-chlorotoluene is crucial for predictable outcomes and minimizing by-products.[5]

  • Suboptimal Work-up: Product loss during the purification phase, such as through distillation or extraction.

Q3: What are the common impurities I might encounter, and how can I remove them? A3: Common impurities include unreacted 2-chlorotoluene, the di-brominated side product (2-chlorobenzal bromide), and residual initiator. Unreacted starting material and the desired product can often be separated by fractional distillation under reduced pressure.[6] Washing the organic phase with a sodium bicarbonate or sodium thiosulfate solution can help remove excess bromine or acidic by-products.[7]

Q4: Is it better to use UV light or a chemical initiator like AIBN? A4: Both methods are effective for initiating the radical reaction. Photochemical initiation using a simple household compact fluorescent lamp (CFL) or a mercury immersion lamp can be highly efficient and avoids contamination with initiator by-products.[3][8] Chemical initiators like AIBN or benzoyl peroxide are also widely used and effective; the choice often depends on the available equipment and scale of the reaction.[8]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Reaction Fails to Initiate or Stalls 1. Inactive radical initiator (degraded by age or improper storage).2. Insufficient UV light intensity or incorrect wavelength.3. Presence of radical inhibitors (e.g., oxygen, phenols in the starting material).[9]1. Use a fresh batch of radical initiator (AIBN or benzoyl peroxide).2. Ensure the light source is close to the reaction vessel and functioning correctly. Consider using a higher-power lamp.[8]3. Degas the solvent before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Low Selectivity / Multiple Products 1. Excessive temperature, leading to less selective bromination.2. Incorrect brominating agent or stoichiometry. Bromine (Br₂) can be less selective than NBS for benzylic positions.1. Maintain the recommended reaction temperature. Bromination is generally more selective than chlorination.[10]2. Use N-bromosuccinimide (NBS) as the brominating agent for higher selectivity towards the benzylic position.[1][3] Use a slight excess of NBS, but avoid large excesses to prevent di-bromination.
Formation of Dark/Polymeric Material 1. Overheating of the reaction mixture.2. This compound is a lachrymator and reactive; it can degrade or polymerize under harsh conditions or prolonged heating.[11]1. Ensure efficient stirring and temperature control throughout the reaction.2. Upon completion, immediately proceed with the work-up and purification. Avoid unnecessarily long reaction times. Store the purified product in a cool, dark place.
Difficulty in Product Purification 1. Boiling points of the product and unreacted starting material are relatively close.2. Thermal decomposition of the product during distillation.1. Perform fractional distillation under reduced pressure (vacuum distillation) to lower the boiling point and improve separation.[6]2. Add a small amount of a stabilizer like sodium bicarbonate before distillation to neutralize any acidic impurities that could catalyze decomposition.[8]

Experimental Protocols

Protocol 1: Free-Radical Bromination using NBS and a Photo-initiator

This protocol is adapted from general procedures for benzylic bromination.[3][8]

Materials:

  • 2-Chlorotoluene (high purity)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Solvent (e.g., Acetonitrile or Carbon Tetrachloride - Note: CCl₄ is hazardous)

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • UV lamp (e.g., 254 nm mercury lamp or a 500-watt photolamp)[8]

Procedure:

  • Setup: Assemble the flask with the reflux condenser and ensure all glassware is dry. Set up the apparatus under a fume hood.

  • Charging the Flask: To the flask, add 2-chlorotoluene (e.g., 0.5 mol), N-bromosuccinimide (e.g., 0.55 mol, 1.1 eq), and the solvent (e.g., 250 mL of acetonitrile).

  • Initiation: Add a catalytic amount of AIBN (e.g., 0.005 mol). Begin stirring the mixture.

  • Reaction: Heat the mixture to reflux (for acetonitrile, ~82°C). Once refluxing, irradiate the flask with the UV lamp. The reaction is often indicated by the dissipation of the color of bromine if it forms.

  • Monitoring: Monitor the reaction progress using TLC or GC to check for the consumption of 2-chlorotoluene. The reaction is typically complete in 3-8 hours.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide by-product.

    • Wash the filtrate with water, followed by a 5% sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to obtain pure this compound. The boiling point is approximately 103-104 °C at 10 mmHg.[12]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for benzylic halogenation, providing a baseline for optimization.

ParameterCondition 1: Photochemical Chlorination[8]Condition 2: Thermal Bromination[13]Condition 3: Flow Bromination[3]
Starting Material 2-Chlorotoluene2-MethylbenzonitrileBenzylic Compounds
Halogenating Agent Gaseous Chlorine (Cl₂)Bromine (Br₂)N-Bromosuccinimide (NBS)
Initiator Mercury Immersion Lamp / 500W PhotolampThermal (130-140°C)Compact Fluorescent Lamp (CFL)
Solvent None (neat)None (neat)Acetonitrile
Temperature Boiling Point (~159°C)130-140°CAmbient / Reflux
Time Until calculated weight increase is achievedNot specifiedVaries (Flow Reactor)
Yield ~85% (for 2-Chlorobenzyl chloride)~32% (overall yield over 4 steps)High to quantitative

Visualizations

Experimental Workflow

G Diagram 1: Experimental Workflow for this compound Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Charge Reactor (2-Chlorotoluene, NBS, Solvent) B 2. Add Initiator (AIBN) A->B C 3. Heat to Reflux & Apply UV Light B->C D 4. Monitor Progress (TLC/GC) C->D E 5. Cool & Filter Succinimide D->E F 6. Aqueous Washes E->F G 7. Dry Organic Layer F->G H 8. Solvent Removal G->H I 9. Vacuum Distillation H->I J J I->J Final Product: This compound

Caption: A logical workflow for the synthesis of this compound.

Signaling Pathway: Free-Radical Bromination Mechanism

Caption: The free-radical chain mechanism for benzylic bromination.

References

purification techniques for 2-Chlorobenzyl bromide after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chlorobenzyl bromide (α-Bromo-2-chlorotoluene) after its synthesis. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: What are the most common impurities in a crude this compound sample after synthesis?

A1: Common impurities can originate from starting materials, side-reactions, or subsequent degradation. These include:

  • Unreacted 2-Chlorotoluene: The starting material for the bromination reaction.

  • Over-brominated Species: Such as 2-chloro-1-(dibromomethyl)benzene, resulting from excessive bromination.

  • Dibenzyl Ether Analogs: Formed from the reaction of this compound with any moisture or alcohol present, especially at elevated temperatures.

  • 2-Chlorobenzyl Alcohol: Resulting from the hydrolysis of this compound.[1][2] This can be a significant impurity if the crude product is exposed to water for extended periods.

  • Residual Brominating Reagent: For example, unreacted N-bromosuccinimide (NBS) or bromine.

Q2: My crude this compound is dark-colored. How can I decolorize it?

A2: A dark color often indicates the presence of trace impurities or decomposition products.

  • Activated Charcoal: During the work-up or before recrystallization, you can treat a solution of the crude product with a small amount of activated charcoal. Gently heat the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal. Be aware that using too much charcoal can lead to a loss of your desired product.

  • Washing: Washing the crude product with a solution of sodium bisulfite or sodium thiosulfate can help remove residual bromine, which can contribute to a yellow or brown color.

Q3: I'm trying to purify this compound by recrystallization, but it's "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:

  • Inappropriate Solvent: The chosen solvent may be too good a solvent, even at low temperatures. Try a less polar solvent or a mixed solvent system. For similar compounds like p-bromobenzyl bromide, mixed solvents such as methanol/chloroform or methanol/ethyl acetate have been used.[3]

  • Cooling Too Rapidly: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can prevent the formation of a crystal lattice.

  • High Impurity Level: A high concentration of impurities can depress the melting point of your product, leading to oiling out. Consider a preliminary purification step like a simple column filtration or a thorough aqueous wash before recrystallization.

Q4: My yield after purification is very low. What are the possible reasons?

A4: Low recovery can be due to several factors throughout the purification process:

  • Incomplete Reaction: Ensure the initial synthesis has gone to completion.

  • Losses During Washing: Excessive or vigorous washing can lead to the loss of product, especially if it has some solubility in the wash solution.

  • Recrystallization Issues: Using too much solvent will result in a low yield of crystals. Ensure you are using the minimum amount of hot solvent required to dissolve your crude product. Also, ensure the solution is sufficiently cooled to maximize crystal formation.

  • Distillation Problems: If distilling, ensure the vacuum is adequate and the collection flask is properly cooled to prevent loss of the volatile product. Decompostion can also occur if the distillation is performed at too high a temperature.

Q5: How can I effectively remove the hydrolysis byproduct, 2-Chlorobenzyl alcohol?

A5: 2-Chlorobenzyl alcohol is more polar than this compound. This difference in polarity can be exploited for separation.

  • Column Chromatography: This is a very effective method. Use a silica gel column and elute with a non-polar solvent system (e.g., hexanes/ethyl acetate). The less polar this compound will elute first, followed by the more polar 2-Chlorobenzyl alcohol.

  • Aqueous Wash: A thorough wash with water during the work-up can help remove some of the more water-soluble alcohol. However, this may not be sufficient for complete removal.

Purification Technique Selection

The choice of purification technique depends on the nature and quantity of impurities, as well as the scale of the reaction. The following diagram illustrates a general workflow for selecting an appropriate purification method.

Purification_Workflow Purification Strategy for this compound start Crude this compound wash Aqueous Wash (e.g., NaHCO3, H2O) start->wash distillation Vacuum Distillation wash->distillation High boiling impurities recrystallization Recrystallization wash->recrystallization Solid product with soluble impurities chromatography Column Chromatography wash->chromatography Complex mixture or close boiling points pure_product Pure this compound distillation->pure_product recrystallization->pure_product chromatography->pure_product analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: Decision workflow for purifying this compound.

Quantitative Data Summary

The following table summarizes key physical properties of this compound, which are crucial for planning purification procedures.

PropertyValueSource(s)
Molecular Weight 205.48 g/mol
Boiling Point 103-104 °C at 10 mmHg (13.3 hPa)
120 °C at 10 mm[1]
Density 1.583 g/mL at 25 °C
Refractive Index (n20/D) 1.592
Appearance Clear yellow liquid

Experimental Protocols

Protocol 1: Purification by Washing and Vacuum Distillation

This protocol is adapted from a documented synthesis of o-chlorobenzyl bromide.[1]

1. Aqueous Wash: a. Transfer the crude this compound to a separatory funnel. b. Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts like HBr. c. Subsequently, wash with water to remove any remaining salts. d. Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

2. Vacuum Distillation: a. Filter off the drying agent. b. Assemble a vacuum distillation apparatus. Safety Note: Ensure all glassware is free of cracks or defects before applying a vacuum. Use a stir bar for smooth boiling; boiling chips are not effective under vacuum.[4] c. Transfer the dried crude product to the distillation flask. d. Begin stirring and slowly apply vacuum to the system. e. Once a stable vacuum is achieved, begin heating the distillation flask. f. Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 103-104 °C at 10 mmHg).

Protocol 2: Purification by Recrystallization

While this compound is a liquid at room temperature, it can sometimes be purified by low-temperature recrystallization if it is a solid at the freezing point of the chosen solvent system. This protocol is a general guideline and may require optimization.

1. Solvent Selection: a. In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., hexanes, heptane, or a mixed solvent system like methanol/water) at room temperature. b. Cool the test tube in an ice bath or freezer to observe if crystals form. The ideal solvent will dissolve the compound when warm but show low solubility when cold.

2. Recrystallization Procedure: a. Dissolve the crude this compound in the minimum amount of the chosen hot solvent. b. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. c. If charcoal was used, perform a hot filtration to remove it. d. Allow the filtrate to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This method is highly effective for removing impurities with different polarities.

1. Stationary and Mobile Phase Selection: a. Stationary Phase: Silica gel is a suitable choice. b. Mobile Phase (Eluent): Start with a non-polar solvent system, such as hexanes or a mixture of hexanes and ethyl acetate (e.g., 95:5 hexanes:ethyl acetate). The optimal eluent can be determined by thin-layer chromatography (TLC) analysis of the crude product.

2. Column Packing: a. Prepare a slurry of silica gel in the chosen eluent. b. Pour the slurry into the chromatography column and allow it to pack evenly. c. Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

3. Sample Loading and Elution: a. Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. b. Carefully load the sample onto the top of the silica gel column. c. Begin eluting the column with the mobile phase, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound. For benzyl bromide, a non-polar solvent like dichloromethane has been suggested to elute the product quickly.[5]

References

Technical Support Center: Grignard Formation with 2-Chlorobenzyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the formation of Grignard reagents from 2-chlorobenzyl halides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when preparing Grignard reagents from 2-chlorobenzyl halides?

The primary challenges include difficulty in initiating the reaction and the prevalence of a significant side reaction known as Wurtz coupling.[1][2] The direct reaction of 2-chlorobenzyl chloride with magnesium can lead to the formation of a homocoupled dimer, significantly reducing the yield of the desired Grignard reagent.[2]

Q2: My Grignard reaction with 2-chlorobenzyl chloride is not starting. What are the likely causes and how can I initiate it?

Failure to initiate is a common problem, often due to a passivating layer of magnesium oxide on the magnesium metal.[3][4] To overcome this, the magnesium must be activated. Several methods can be employed:

  • Chemical Activation: The most common methods involve adding a small amount of an activator like iodine or 1,2-dibromoethane.[3][5] These substances react with the magnesium surface to expose a fresh, reactive metal surface.[4]

  • Mechanical Activation: Crushing the magnesium turnings with a dry glass rod can break the oxide layer and expose a fresh surface.[4][6]

  • Sonication: Using an ultrasonic bath can help clean the magnesium surface and facilitate initiation.[5][6]

  • Entrainment Method: A small amount of a more reactive halide, like 1,2-dibromoethane, can be used to "entrain" the reaction. This forms a Grignard reagent that then helps to activate the magnesium for the less reactive 2-chlorobenzyl chloride.[5]

  • Advanced Activators: For particularly difficult reactions, reagents like diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface.[7]

Q3: I'm observing a significant amount of a dimeric byproduct in my reaction. What is it and how can I minimize its formation?

The dimeric byproduct is most likely the result of Wurtz coupling, where a newly formed Grignard reagent molecule reacts with a molecule of the unreacted 2-chlorobenzyl halide.[1][8] Several factors can promote this side reaction, including high local concentrations of the halide, elevated temperatures, and the choice of solvent.[1]

To minimize Wurtz coupling:

  • Slow Addition: Add the 2-chlorobenzyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[1]

  • Temperature Control: Maintain a steady and controlled reaction temperature. Since Grignard formation is exothermic, poor temperature control can lead to hotspots that favor the Wurtz coupling reaction.[1][9]

  • Solvent Selection: The choice of solvent is critical. For benzylic halides, tetrahydrofuran (THF) can promote Wurtz coupling, while solvents like diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF) often provide a better yield of the desired Grignard reagent.[1][10][11]

Q4: What are the ideal solvent and reaction conditions for preparing 2-chlorobenzylmagnesium chloride?

The ideal conditions aim to suppress the Wurtz coupling side reaction. Based on studies with the analogous benzyl chloride, ethereal solvents that are less prone to promoting this side reaction are preferred.

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O) are recommended over tetrahydrofuran (THF).[1][10][11] 2-MeTHF is a greener solvent alternative that can be derived from renewable resources and has shown superior performance in minimizing Wurtz coupling for benzylic Grignards.[10][12]

  • Temperature: The reaction should be initiated, and then the temperature should be carefully controlled to maintain a gentle reflux.[9]

  • Anhydrous Conditions: It is crucial to use anhydrous solvents and thoroughly dried glassware, as Grignard reagents react readily with water.[3][6]

Troubleshooting Guide

Issue: Reaction Fails to Initiate

G start Reaction Not Starting check_reagents Check Reagent Quality: - Anhydrous solvent (<100 ppm H2O)? - Fresh, shiny magnesium turnings? - Pure 2-chlorobenzyl halide? start->check_reagents activate_mg Activate Magnesium check_reagents->activate_mg method1 Add Iodine Crystal activate_mg->method1 method2 Add 1,2-Dibromoethane activate_mg->method2 method3 Crush Mg with Glass Rod activate_mg->method3 method4 Use Ultrasonic Bath activate_mg->method4 gentle_heat Apply Gentle Warming method1->gentle_heat method2->gentle_heat method3->gentle_heat method4->gentle_heat observe Observe for Initiation: - Color change - Gentle reflux - Cloudiness gentle_heat->observe success Reaction Initiated Proceed with Slow Addition observe->success Yes fail Initiation Failure Consider Alternative Protocol observe->fail No

Issue: Low Yield and/or High Level of Dimeric Impurity

G start Low Yield / High Dimer Impurity (Wurtz Coupling) check_conditions Review Reaction Conditions start->check_conditions protocol_change Consider Alternative Protocol: Transmetalation with MeMgCl and a catalyst. start->protocol_change solvent Solvent Choice: Using THF? Switch to Et2O or 2-MeTHF. check_conditions->solvent addition_rate Addition Rate: Was the halide added too quickly? Employ slow, dropwise addition. check_conditions->addition_rate temperature Temperature Control: Was the reaction overheating? Maintain gentle, steady reflux. check_conditions->temperature optimize Implement Optimization Strategies solvent->optimize addition_rate->optimize temperature->optimize improved_yield Improved Yield of Grignard Reagent optimize->improved_yield protocol_change->improved_yield

Data Summary

The choice of solvent significantly impacts the formation of the Wurtz coupling byproduct when preparing Grignard reagents from benzylic halides.

SolventProduct to Wurtz Byproduct RatioReference
Diethyl Ether (Et₂O)90 : 10[10]
Tetrahydrofuran (THF)30 : 70[10]
2-Methyltetrahydrofuran (2-MeTHF)90 : 10[10]

Experimental Protocols

Protocol 1: Standard Grignard Formation with Magnesium Activation

This protocol is for the direct formation of 2-chlorobenzylmagnesium chloride with recommended solvents and activation techniques to minimize side reactions.

Materials:

  • Magnesium turnings

  • Iodine (crystal) or 1,2-dibromoethane

  • 2-chlorobenzyl chloride

  • Anhydrous diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF)

  • Anhydrous reaction setup (flame-dried glassware, inert atmosphere of nitrogen or argon)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled hot under a stream of inert gas.

  • Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[4][5]

  • Initiation: Add a small portion of the anhydrous solvent (Et₂O or 2-MeTHF), just enough to cover the magnesium. Add a small amount of the 2-chlorobenzyl chloride solution. The reaction can be gently warmed to initiate.[4] Initiation is indicated by a disappearance of the iodine color, the formation of a cloudy gray solution, and a gentle reflux.[1][5]

  • Addition: Once the reaction has initiated, slowly add the remaining 2-chlorobenzyl chloride (dissolved in the anhydrous solvent) dropwise at a rate that maintains a gentle reflux.[1]

  • Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated for a period to ensure complete consumption of the magnesium.

Protocol 2: High-Yield Formation via Transmetalation

This alternative protocol avoids the direct reaction of 2-chlorobenzyl chloride with magnesium, thereby minimizing Wurtz coupling and achieving a high yield of the Grignard reagent.[2]

Materials:

  • Methylmagnesium chloride (Grignard reagent)

  • 2-chlorobenzyl chloride

  • Catalyst (e.g., Cl₄CuLi₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous reaction setup

Procedure:

  • Catalyst Preparation: Prepare the catalyst as per the specific literature procedure (e.g., reacting anhydrous lithium chloride and anhydrous cupric chloride).[2]

  • Reaction Setup: In a reaction vessel under an inert atmosphere, add the prepared catalyst.

  • Grignard Addition: Add a solution of methylmagnesium chloride in THF to the reaction vessel.

  • Substrate Addition: Slowly add the 2-chlorobenzyl chloride to the mixture. The reaction is a transmetalation, where the pre-formed Grignard reagent reacts with the 2-chlorobenzyl chloride in the presence of the catalyst.[2]

  • Reaction Monitoring: Monitor the reaction for the conversion of the 2-chlorobenzyl chloride. This method has been reported to achieve yields of up to 98%.[2]

G cluster_0 Protocol 1: Direct Formation cluster_1 Protocol 2: Transmetalation p1_start Dry Glassware & Inert Atmosphere p1_mg Add Mg & Activator (I2 or DBE) p1_start->p1_mg p1_init Add small amount of 2-chlorobenzyl chloride to initiate p1_mg->p1_init p1_add Slowly add remaining 2-chlorobenzyl chloride p1_init->p1_add p1_complete Reaction Complete p1_add->p1_complete p2_start Prepare Catalyst (e.g., Cl4CuLi2) p2_me_mgcl Add Methylmagnesium Chloride p2_start->p2_me_mgcl p2_add Slowly add 2-chlorobenzyl chloride p2_me_mgcl->p2_add p2_react Transmetalation Reaction p2_add->p2_react p2_complete High Yield Grignard Formation p2_react->p2_complete

References

managing the lachrymatory properties of 2-Chlorobenzyl bromide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on safely managing the lachrymatory properties of 2-Chlorobenzyl bromide in a laboratory setting.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary hazards?

This compound (CAS No. 611-17-6) is a chemical intermediate used in organic synthesis.[1][2] Its primary hazards include:

  • Corrosive: It causes severe skin burns and eye damage.[1][3][4]

  • Lachrymatory: It is a tear-producing agent and causes irritation to the eyes, skin, and respiratory system.[5][6][7]

  • Toxic: It may be harmful if inhaled, swallowed, or in contact with skin.[8]

2. What are the immediate health effects of exposure to this compound?

Exposure can lead to immediate and severe irritation. Symptoms include stinging and watering of the eyes, a burning sensation on the skin, and irritation of the nose and throat, potentially leading to coughing and difficulty breathing.[1][8]

3. What personal protective equipment (PPE) is mandatory when handling this compound?

Appropriate PPE is crucial to prevent exposure. The following should be worn:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield.[5][6][8]

  • Hand Protection: Chemical-resistant gloves, such as PVC or nitrile gloves.[9]

  • Body Protection: A lab coat, and in cases of potential splashing, a PVC apron.[9]

  • Respiratory Protection: A NIOSH-approved respirator with a suitable cartridge (e.g., type ABEK) is necessary, especially when working outside of a fume hood or if vapors are generated.[5][6]

4. How should this compound be stored?

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[1] It is also moisture-sensitive and should be stored under an inert atmosphere.[1] The container should be tightly sealed.

5. What is the proper procedure for disposing of this compound waste?

All waste containing this compound should be collected in a designated, labeled, and sealed container.[1] Disposal must be handled by an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Troubleshooting Guide

Issue: I am experiencing eye, nose, or throat irritation while working with this compound.

  • Immediate Action:

    • Move away from the area to fresh air immediately.[1][7]

    • If irritation is severe or persists, seek immediate medical attention.[1]

  • Troubleshooting Steps:

    • Ventilation Check: Ensure you are working in a properly functioning chemical fume hood.[3] Verify that the sash is at the appropriate height and the airflow is adequate.

    • PPE Review: Confirm that you are wearing the correct PPE, including a properly fitted respirator if necessary.

    • Handling Technique: Review your handling technique to minimize the generation of vapors. Ensure all containers are properly sealed when not in use.

Issue: I have spilled a small amount of this compound inside the fume hood.

  • Immediate Action:

    • Keep the fume hood sash as low as possible.

    • Alert others in the vicinity.

  • Troubleshooting Steps:

    • Containment: Absorb the spill with an inert material like sand, silica gel, or vermiculite.[1] Do not use combustible materials like paper towels without prior neutralization.

    • Neutralization: Follow the detailed "Protocol for Small Spill Neutralization" below.

    • Cleanup: Once neutralized, collect the absorbed material into a designated hazardous waste container.[10]

    • Decontamination: Decontaminate the fume hood surface following the "Protocol for Equipment and Surface Decontamination."

Issue: My skin has come into contact with this compound.

  • Immediate Action:

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[1][11] A safety shower should be used if a large area is affected.[9]

    • Remove all contaminated clothing while flushing.[9][12]

    • Seek immediate medical attention.[1]

  • Prevention:

    • Always wear the recommended gloves and protective clothing.

    • Inspect gloves for any signs of damage before use.

Issue: I can still smell the characteristic odor of this compound on my lab equipment after cleaning.

  • Troubleshooting Steps:

    • Initial Cleaning: Ensure you have performed an initial rinse with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the chemical, collecting the rinse as hazardous waste.

    • Decontamination: The odor indicates residual contamination. Follow the "Protocol for Equipment and Surface Decontamination" using a neutralizing solution.

    • Thorough Rinsing: After decontamination, rinse the equipment thoroughly with deionized water.

    • Drying: Allow the equipment to dry completely in a well-ventilated area, preferably within a fume hood.

Data Presentation

PropertyValue
CAS Number 611-17-6
Molecular Formula C7H6BrCl
Molecular Weight 205.48 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 103-104 °C at 10 mmHg
Density 1.583 g/mL at 25 °C
Flash Point 109 °C (closed cup)
Incompatibilities Bases, strong oxidizing agents, alcohols, amines, metals, moisture

Experimental Protocols

Protocol for Small Spill Neutralization (Inside a Fume Hood)
  • Preparation: Ensure you are wearing the appropriate PPE (face shield, chemical-resistant gloves, lab coat). Have your spill kit ready, containing an inert absorbent, a neutralizing solution (e.g., 5% sodium bicarbonate solution), and a designated hazardous waste container.

  • Containment: Cover the spill with an inert absorbent material.

  • Neutralization: Slowly add the 5% sodium bicarbonate solution to the absorbed material, ensuring it is fully saturated. The basic solution will hydrolyze the benzyl bromide. Be cautious of any potential effervescence or heat generation.

  • Wait: Allow the mixture to sit for at least 30 minutes to ensure complete neutralization.

  • Collection: Carefully scoop the neutralized mixture into a labeled hazardous waste container.

  • Final Decontamination: Wipe down the spill area with the neutralizing solution, followed by a final rinse with water. Dispose of all cleaning materials as hazardous waste.

Protocol for Equipment and Surface Decontamination
  • Initial Rinse: If applicable, rinse the equipment or surface with a minimal amount of an appropriate organic solvent (e.g., ethanol or acetone) to remove the bulk of the this compound. Collect this rinse as hazardous waste.

  • Preparation of Neutralizing Solution: Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.

  • Application: Thoroughly wash the equipment or wipe the surface with the neutralizing solution. For glassware, it can be soaked in the solution.

  • Contact Time: Allow the neutralizing solution to be in contact with the equipment or surface for at least 30 minutes.

  • Rinsing: Rinse the equipment or surface thoroughly with deionized water.

  • Drying: Allow to air dry completely.

Mandatory Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials and Reagents prep_fume_hood->prep_materials handling_dispense Carefully Dispense This compound prep_materials->handling_dispense handling_reaction Perform Reaction/ Procedure handling_dispense->handling_reaction handling_seal Keep Containers Sealed When Not in Use handling_reaction->handling_seal cleanup_decontaminate Decontaminate Glassware and Surfaces handling_seal->cleanup_decontaminate cleanup_waste Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE and Wash Hands Thoroughly cleanup_waste->cleanup_remove_ppe

Caption: Standard workflow for handling this compound.

G cluster_actions Immediate Actions cluster_assessment Assessment & Medical Care cluster_reporting Follow-up start Exposure Occurs alert Alert Others and Call for Assistance start->alert remove Remove Victim from Contaminated Area alert->remove decontaminate Initiate Decontamination (Flush with Water) remove->decontaminate assess_severity Assess Severity of Exposure decontaminate->assess_severity seek_medical Seek Immediate Medical Attention assess_severity->seek_medical provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds report_incident Report Incident to Lab Supervisor/EHS seek_medical->report_incident investigate Investigate Cause and Implement Corrective Actions report_incident->investigate

Caption: Emergency response for accidental exposure.

G cluster_controls Control Measures cluster_outcomes Outcomes hazard This compound (Lachrymator, Corrosive) engineering Engineering Controls (Fume Hood) hazard->engineering mitigated by administrative Administrative Controls (SOPs, Training) hazard->administrative managed by ppe Personal Protective Equipment (Goggles, Gloves, etc.) hazard->ppe protected by exposure Potential Exposure and Injury hazard->exposure can lead to safe_handling Safe Handling and Experimentation engineering->safe_handling administrative->safe_handling ppe->safe_handling

Caption: Hazard mitigation and control relationships.

References

preventing the formation of impurities during the bromination of 2-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of common impurities during the bromination of 2-chlorotoluene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary impurities formed during the ring bromination of 2-chlorotoluene, and why do they form?

A1: The bromination of 2-chlorotoluene via electrophilic aromatic substitution can lead to several impurities. The formation of these impurities is governed by the directing effects of the methyl (-CH₃) and chloro (-Cl) substituents and the reaction conditions.

  • Isomeric Impurities: The primary impurities are undesired isomers of bromo-2-chlorotoluene. The methyl group is an activating, ortho, para-director, while the chlorine atom is a deactivating, ortho, para-director.[1][2] This combined effect primarily directs the incoming bromine to the C4 (para to methyl) and C6 (ortho to methyl) positions. However, small amounts of other isomers (e.g., 3-bromo- and 5-bromo-2-chlorotoluene) can form.

  • Poly-brominated Impurities: Over-bromination can lead to the formation of di-bromo-2-chlorotoluene. This occurs when the reaction is allowed to proceed for too long, at too high a temperature, or with an excess of the brominating agent.

  • Benzylic Bromination Impurity: A significant potential impurity is 2-chlorobenzyl bromide . This is not formed by electrophilic substitution on the aromatic ring, but by a free-radical substitution on the methyl group.[3][4] This pathway is favored by conditions that promote radicals, such as UV light or the presence of radical initiators.[3][5]

Q2: My reaction is producing a mixture of 4-bromo-2-chlorotoluene and 2-bromo-6-chlorotoluene. How can I improve the selectivity for one isomer over the other?

A2: Achieving high regioselectivity between the C4 and C6 positions is a common challenge. While both are electronically favored, their formation can be influenced by steric and temperature factors.

  • Steric Hindrance: The C6 position is flanked by both the methyl and chloro groups, making it more sterically hindered than the C4 position. Reactions run with bulky catalysts or at lower temperatures may favor the formation of the less hindered para isomer (4-bromo-2-chlorotoluene).

  • Temperature Control: Lowering the reaction temperature generally increases selectivity in electrophilic aromatic substitutions. By reducing the kinetic energy of the reactants, the transition state energy differences between the pathways leading to the ortho and para products become more significant, often favoring the thermodynamically more stable product.

Q3: I am observing significant amounts of this compound in my product mixture. How can I prevent this side reaction?

A3: The formation of this compound indicates that a free-radical bromination pathway is competing with the desired electrophilic aromatic substitution.[4] To prevent this, you must use conditions that favor the electrophilic pathway exclusively.

  • Exclude Light: Run the reaction in the dark or in a flask wrapped with aluminum foil to prevent photochemical radical initiation.[3]

  • Avoid Radical Initiators: Do not use radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. These are specifically used to promote benzylic bromination.[5]

  • Use a Lewis Acid Catalyst: Employ a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).[6][7] These catalysts polarize the Br-Br bond, generating a strong electrophile (Br⁺) required for aromatic substitution and do not promote the radical pathway.[6]

  • Choice of Solvent: Use appropriate solvents for electrophilic substitution. Avoid non-polar solvents like carbon tetrachloride (CCl₄) when paired with N-Bromosuccinimide (NBS) if ring substitution is desired, as this combination is classic for benzylic bromination.[8]

Q4: My analysis shows di-brominated products. What adjustments should I make to favor mono-bromination?

A4: The presence of di-brominated impurities is a sign of over-reaction. The following adjustments can improve selectivity for the mono-brominated product:

  • Control Stoichiometry: Use a slight deficiency or a 1:1 molar ratio of the brominating agent to 2-chlorotoluene. A large excess of bromine will invariably lead to poly-bromination.

  • Slow Addition: Add the brominating agent (e.g., liquid bromine) dropwise to the reaction mixture rather than all at once. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second substitution on the already brominated product ring.

  • Lower Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the second, more difficult substitution.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Quench the reaction as soon as the 2-chlorotoluene has been consumed to prevent the formation of di-brominated products.

Data Presentation

The choice of reaction conditions critically influences the product distribution. The following table summarizes general trends for controlling selectivity.

ParameterCondition to Favor Ring SubstitutionCondition to Favor Benzylic SubstitutionExpected Outcome on Impurity Profile
Catalyst Lewis Acid (e.g., FeBr₃, AlCl₃)Radical Initiator (e.g., AIBN) or NoneLewis acid prevents benzylic bromination.[9]
Light Reaction in darknessUV light irradiationDarkness prevents radical formation and benzylic side products.[3]
Bromine Source Br₂ or NBS with a strong acid catalyst[2]NBS in CCl₄NBS with an acid catalyst promotes electrophilic attack.[2]
Temperature Low to moderate (e.g., 0-50 °C)Elevated (e.g., reflux)Lower temperatures increase isomer selectivity and reduce over-bromination.
Stoichiometry ~1.0 equivalent of Bromine>1.0 equivalent of BromineControlled stoichiometry prevents di-bromination.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the possible reaction pathways and a logical workflow for troubleshooting impurity formation.

G cluster_main Bromination of 2-Chlorotoluene cluster_products Products & Impurities Reactant 2-Chlorotoluene Pathway1 Electrophilic Aromatic Substitution (Ring) Reactant->Pathway1  Lewis Acid (FeBr₃)  Darkness Pathway2 Free Radical Substitution (Benzylic) Reactant->Pathway2  UV Light or Initiator (AIBN)  Heat Desired1 4-Bromo-2-chlorotoluene (Desired Product) Pathway1->Desired1 Desired2 2-Bromo-6-chlorotoluene (Desired Product) Pathway1->Desired2 Impurity1 Other Isomeric Impurities Pathway1->Impurity1 Impurity2 Di-brominated Products Pathway1->Impurity2 Impurity3 This compound (Benzylic Impurity) Pathway2->Impurity3

Caption: Reaction pathways for the bromination of 2-chlorotoluene.

G Start Impurity Detected in Bromination of 2-Chlorotoluene Check1 Is this compound present? Start->Check1 Check2 Are di-brominated products present? Check1->Check2 No Sol1 Actions: 1. Exclude all light sources. 2. Ensure no radical initiators are used. 3. Confirm presence of Lewis Acid catalyst. Check1->Sol1 Yes Check3 Is the incorrect isomer ratio observed? Check2->Check3 No Sol2 Actions: 1. Reduce bromine equivalents to ~1.0. 2. Add bromine slowly/dropwise. 3. Lower reaction temperature. 4. Monitor reaction and stop at full conversion. Check2->Sol2 Yes Sol3 Actions: 1. Lower reaction temperature for higher selectivity. 2. Screen different Lewis Acid catalysts. 3. Consider steric effects of catalyst/solvent. Check3->Sol3 Yes End Reaction Optimized Check3->End No Sol1->Check2 Sol2->Check3 Sol3->End

Caption: Troubleshooting workflow for impurity formation.

Experimental Protocols

Protocol 1: Selective Ring Bromination (Electrophilic Aromatic Substitution)

This protocol aims to maximize the formation of mono-brominated products on the aromatic ring.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chlorotoluene (1.0 eq) and a suitable solvent (e.g., dichloromethane or carbon disulfide).

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (0.05 eq) to the mixture. The catalyst is crucial for activating the bromine.[7]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Lower temperatures help control the reaction rate and improve selectivity.

  • Bromine Addition: Dissolve molecular bromine (Br₂) (1.0 eq) in a small amount of the reaction solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction's progress by TLC or GC.

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine. Transfer the mixture to a separatory funnel, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to separate the isomers.

Protocol 2: Intentional Benzylic Bromination (Free-Radical Substitution)

This protocol is provided for context, as these are the conditions to avoid when ring bromination is desired.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorotoluene (1.0 eq) in an anhydrous non-polar solvent like carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq).[5][10]

  • Initiation: Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide (0.02 eq).[5] Alternatively, irradiate the flask with a UV lamp.[3]

  • Reaction: Heat the mixture to reflux and maintain it until the reaction is complete (indicated by the disappearance of the starting material by GC or TLC).

  • Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

References

work-up procedures to remove unreacted 2-Chlorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides detailed troubleshooting procedures and frequently asked questions for the effective removal of unreacted 2-chlorobenzyl bromide from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound after a reaction?

A1: The main strategies for removing residual this compound depend on the properties of your desired product. The most common methods include:

  • Quenching: Chemically converting the unreacted bromide into a more easily removable compound.

  • Aqueous Extraction: Using liquid-liquid extraction to wash the organic layer and remove water-soluble byproducts.

  • Column Chromatography: Separating the product from the bromide based on polarity differences.[1]

  • Crystallization: Purifying a solid product, leaving the bromide impurity in the mother liquor.[2]

  • Distillation/Evaporation: Removing the bromide under reduced pressure if it is significantly more volatile than the product.[1][2]

Q2: How can I quench excess this compound in my reaction mixture?

A2: Quenching involves adding a scavenger reagent that reacts selectively with the electrophilic this compound. A common approach is to add a nucleophilic amine, such as triethylamine, which converts the bromide into a water-soluble quaternary ammonium salt.[1][2] This salt can then be easily removed during an aqueous work-up. Adding a simple alcohol like methanol can also help by converting the bromide to an ether, which may be easier to separate.[1]

Q3: My product is an oil and won't crystallize. How can I remove the this compound?

A3: If your product is an oil, likely due to impurities, column chromatography is the most reliable method for purification.[3] If the polarity of your product and this compound are very similar, making separation difficult, you may need to optimize your solvent system.[4] Alternatively, removing the bromide under high vacuum can be effective if your product is not volatile.[1][4]

Q4: What are the critical safety precautions when working with this compound?

A4: this compound is a corrosive and lachrymatory substance that causes severe skin burns and eye damage.[5][6][7] Always handle it in a well-ventilated fume hood.[5] Essential personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][7][8] Ensure you have immediate access to an emergency shower and eyewash station. In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water.[6][8]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Product and this compound co-elute during column chromatography. The polarity of the product and the starting material are too similar in the chosen eluent system.Modify the eluent system. Try different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to improve separation.[1] Consider using a different stationary phase if available.
Product remains an oil, preventing purification by crystallization. The presence of impurities, including residual this compound or solvent, is inhibiting crystal formation.First, ensure all solvents are removed under a high vacuum.[3] If it remains oily, purify the product by silica gel column chromatography before attempting crystallization again.[3]
Aqueous work-up does not completely remove the bromide. Insufficient washing or partitioning. This compound has low water solubility.Increase the number of extractions with the aqueous phase. Ensure vigorous mixing in the separatory funnel. Consider a quenching step before the work-up to convert the bromide to a more water-soluble form.[1]
Reaction is incomplete, leaving a large excess of starting material. Reaction conditions (time, temperature, stoichiometry) were not optimal.While work-up can remove the excess, it is often better to optimize the reaction to use less excess bromide. This simplifies purification.[1]

Experimental Protocols

Protocol 1: Quenching with Triethylamine and Aqueous Work-up

This protocol is suitable for products that are stable to basic conditions and soluble in a water-immiscible organic solvent.

  • Cooling: Cool the reaction mixture to room temperature (or 0 °C with an ice bath).

  • Quenching: Slowly add triethylamine (1.5 equivalents relative to the excess this compound) to the stirring reaction mixture. Stir for 30 minutes at room temperature to allow the formation of the benzyltriethylammonium bromide salt.[1][2]

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2x)

    • Saturated aqueous sodium bicarbonate solution (1x)[9]

    • Brine (saturated NaCl solution) (1x)[9]

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.

Protocol 2: Purification by Silica Gel Column Chromatography

This is a general procedure for separating a product from unreacted this compound.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., hexane or a low percentage of ethyl acetate in hexane).

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent system. This compound is relatively non-polar and should elute from the column early.[1]

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your desired product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

G General Workflow for this compound Removal RM Reaction Mixture (Product + Unreacted Bromide) Quench Step 1: Quenching (e.g., with Triethylamine) RM->Quench Workup Step 2: Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) Quench->Workup Dry Step 3: Drying & Concentration Workup->Dry Crude Crude Product Dry->Crude Purify Step 4: Purification Crude->Purify Analysis Step 5: Purity Analysis (NMR, HPLC) Purify->Analysis Final Pure Product Analysis->Final

Caption: A general experimental workflow for the removal of unreacted this compound.

G Decision Tree for Purification Strategy Start Is the crude product a solid? Crystallize Attempt Crystallization Start->Crystallize Yes Column Purify by Column Chromatography Start->Column No / Oily Success Successful? Crystallize->Success Oily Product is Oily / Impure Column->Oily Success->Column No PureSolid Pure Solid Product Success->PureSolid Yes

Caption: A decision tree to select the appropriate purification method for your product.

References

Technical Support Center: Solvent Effects on 2-Chlorobenzyl Bromide Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effect of solvent polarity on the reaction rates of 2-chlorobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the reaction rate of this compound?

A1: The effect of solvent polarity on the reaction rate of this compound depends on the reaction mechanism. This compound, as a primary benzylic halide, can undergo nucleophilic substitution through either an Sₙ1 or Sₙ2 pathway.

  • Sₙ1 (Substitution Nucleophilic Unimolecular): The rate of Sₙ1 reactions is significantly increased by polar protic solvents (e.g., water, ethanol, methanol).[1][2] These solvents can effectively stabilize the intermediate carbocation and the leaving group through hydrogen bonding, which lowers the activation energy of the rate-determining step.[3][4][5]

  • Sₙ2 (Substitution Nucleophilic Bimolecular): The rate of Sₙ2 reactions is favored by polar aprotic solvents (e.g., acetone, DMSO, DMF).[1][2] These solvents can dissolve the nucleophile but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[6] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon.[6][7]

Q2: Which reaction mechanism, Sₙ1 or Sₙ2, is more likely for this compound?

A2: As a primary benzylic halide, this compound can react via both mechanisms, and the predominant pathway is highly dependent on the reaction conditions.

  • Favorable conditions for Sₙ2: A strong, high concentration of nucleophile in a polar aprotic solvent will favor the Sₙ2 pathway.

  • Favorable conditions for Sₙ1: A weak nucleophile (where the solvent itself may act as the nucleophile in a solvolysis reaction) and a polar protic solvent will favor the Sₙ1 pathway due to the stabilization of the resulting benzylic carbocation.[8][9]

The presence of the electron-withdrawing chloro group on the benzene ring can slightly destabilize the benzylic carbocation, which might favor the Sₙ2 pathway over the Sₙ1 pathway compared to unsubstituted benzyl bromide.

Q3: Why is my reaction rate slower than expected in a polar protic solvent like ethanol?

A3: If you are attempting to perform an Sₙ2 reaction with a strong nucleophile, a polar protic solvent like ethanol will slow down the reaction rate. This is because the protic solvent forms hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[6][7] This solvation stabilizes the nucleophile, making it less reactive and increasing the activation energy required for the nucleophilic attack. For Sₙ2 reactions, switching to a polar aprotic solvent like DMF or DMSO is recommended.[1][2]

Q4: Can I use a nonpolar solvent for my reaction?

A4: Nonpolar solvents such as hexane or toluene are generally not suitable for reactions involving this compound with most common nucleophiles.[1] Nucleophiles are often ionic salts (e.g., NaCN, NaN₃), which have very low solubility in nonpolar solvents. For the reaction to occur at a reasonable rate, the reactants must be dissolved.[1]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incorrect solvent choice: Using a polar protic solvent for an Sₙ2 reaction or a nonpolar solvent. 2. Decomposition of reactants: this compound can be sensitive to moisture and light. 3. Poor nucleophile: The chosen nucleophile may be too weak for the desired reaction.1. For Sₙ2 reactions, use a polar aprotic solvent like acetone, DMF, or DMSO.[1][2] For Sₙ1 reactions, use a polar protic solvent like water, ethanol, or methanol.[1][2] 2. Use freshly distilled or purified solvents and ensure reactants are stored properly. 3. Consider using a stronger nucleophile.
Inconsistent reaction rates between trials 1. Temperature fluctuations: Reaction rates are highly sensitive to temperature. 2. Inaccurate concentration measurements: Errors in preparing reactant solutions. 3. Presence of water: Trace amounts of water can alter the polarity of aprotic solvents and react with the substrate.1. Use a temperature-controlled water bath or oil bath to maintain a constant temperature. 2. Calibrate all glassware and ensure accurate weighing and dilution of reactants. 3. Use anhydrous solvents and dry glassware, especially when working with moisture-sensitive reagents.
Formation of multiple products 1. Competing Sₙ1 and Sₙ2 pathways: Reaction conditions may allow for both mechanisms to occur. 2. Elimination (E1/E2) side reactions: This is more likely with sterically hindered or strong bases as nucleophiles. 3. Reaction with the solvent: In solvolysis, the solvent acts as the nucleophile.1. To favor Sₙ2, use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor Sₙ1, use a dilute, weak nucleophile in a polar protic solvent. 2. Use a less basic nucleophile if possible. Lowering the reaction temperature can also favor substitution over elimination. 3. Be aware that in protic solvents, the solvent itself can react with the substrate.

Quantitative Data on Reaction Rates

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
Benzyl bromidePiperazineMethanol300.0028
Benzyl bromidePiperazineEthanol300.0019
Benzyl bromidePiperazinePropan-2-ol300.0012
Benzyl bromidePiperazineAcetone300.0132
Benzyl bromidePiperazineDimethylformamide (DMF)300.0450
Benzyl bromidePiperazineDimethyl sulfoxide (DMSO)300.0630
Benzyl chloridePotassium IodideAcetone23 ± 10.0015

Data for piperazine reactions sourced from. Data for potassium iodide reaction sourced from.

Experimental Protocols

Determining the Second-Order Rate Constant for the Reaction of this compound with a Nucleophile

This protocol outlines a general method for determining the second-order rate constant for the reaction of this compound with a nucleophile (e.g., sodium azide) in a given solvent (e.g., acetone) by monitoring the reaction progress using conductometry.

Materials:

  • This compound

  • Sodium azide (or other suitable nucleophile)

  • Solvent of choice (e.g., anhydrous acetone)

  • Conductivity meter and probe

  • Thermostatically controlled water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile (e.g., 0.1 M sodium azide) in the same solvent.

    • Equilibrate both solutions and the solvent in the thermostatic water bath to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Run:

    • Pipette equal volumes of the pre-heated this compound and nucleophile solutions into a reaction vessel.

    • Immediately start the stopwatch upon mixing.

    • Place the conductivity probe into the reaction mixture.

    • Record the conductivity of the solution at regular time intervals (e.g., every 60 seconds) for a duration sufficient for the reaction to proceed significantly (e.g., until the conductivity reading stabilizes).

  • Data Analysis:

    • The reaction follows second-order kinetics. The rate constant can be determined from the change in conductivity over time, as the ionic reactants are consumed and ionic products are formed.

    • The second-order rate constant, k, can be calculated using the appropriate integrated rate law equation, often by plotting a function of conductivity against time.

Visualizations

Experimental_Workflow Workflow for Determining Solvent Effect on Reaction Rate prep Prepare Stock Solutions (Substrate & Nucleophile in various solvents) equil Equilibrate Solutions (Constant Temperature Bath) prep->equil mix Mix Reactants & Start Timer equil->mix monitor Monitor Reaction Progress (e.g., by Conductivity, Spectroscopy) mix->monitor data Collect Data at Intervals monitor->data analyze Analyze Data (Plot and calculate rate constant 'k') data->analyze Repeat for each solvent compare Compare 'k' values across solvents analyze->compare

Caption: Experimental workflow for determining the effect of solvent polarity on reaction rates.

Solvent_Effect_on_Pathways Influence of Solvent Polarity on Sₙ1 vs. Sₙ2 Pathways sub R-CH₂-X (this compound) sn2 Sₙ2 Pathway sub->sn2 sn1 Sₙ1 Pathway sub->sn1 ts_sn2 [Nu---RCH₂---X]⁻ (Transition State) sn2->ts_sn2 Concerted (Strong Nu⁻) carbocation R-CH₂⁺ (Carbocation Intermediate) sn1->carbocation Rate-determining step prod_sn2 Nu-CH₂-R ts_sn2->prod_sn2 prod_sn1 Nu-CH₂-R carbocation->prod_sn1 + Nu⁻ (fast) solvent_apro Polar Aprotic Solvent (e.g., DMSO, Acetone) solvent_apro->sn2 Favors solvent_pro Polar Protic Solvent (e.g., H₂O, EtOH) solvent_pro->sn1 Favors

Caption: Competing Sₙ1 and Sₙ2 pathways and the influence of solvent polarity.

References

Technical Support Center: Minimizing Homocoupling in Reactions Involving 2-Chlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with 2-Chlorobenzyl bromide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of the undesired homocoupling byproduct, 1,2-bis(2-chlorophenyl)ethane, in your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in reactions with this compound?

A1: Homocoupling is a side reaction where two molecules of the same starting material react with each other. In the case of this compound, this results in the formation of 1,2-bis(2-chlorophenyl)ethane. This byproduct consumes your starting material, reducing the yield of your desired cross-coupled product, and can often be difficult to separate during purification due to similar physical properties.

Q2: Which types of reactions involving this compound are most prone to homocoupling?

A2: Homocoupling, often referred to as Wurtz or Wurtz-Fittig coupling, is a significant side reaction in several common cross-coupling reactions, including:

  • Grignard Reagent Formation and subsequent Kumada-type Couplings: The high reactivity of the benzylic Grignard reagent makes it susceptible to reacting with unreacted this compound.

  • Suzuki-Miyaura Coupling: While generally robust, improper reaction conditions can lead to the homocoupling of the benzyl bromide.

  • Ullmann-type Reactions: The classic Ullmann reaction is inherently a homocoupling reaction, although modifications for cross-coupling exist.

  • Sonogashira Coupling: Homocoupling of the terminal alkyne partner (Glaser coupling) is a common side reaction, but homocoupling of the benzyl bromide can also occur under certain conditions.

Q3: What are the primary drivers of homocoupling with this compound?

A3: The main factors that promote homocoupling include:

  • High concentration of the organometallic intermediate: A high local concentration of the Grignard reagent or the active palladium species can increase the likelihood of it reacting with another molecule of the starting halide.

  • Elevated reaction temperatures: Higher temperatures can accelerate the rate of homocoupling.

  • Presence of Oxygen: For many palladium-catalyzed reactions, the presence of oxygen can lead to the formation of Pd(II) species that promote homocoupling.

  • Inappropriate choice of catalyst, ligand, solvent, or base: The reaction conditions play a critical role in directing the reaction towards the desired cross-coupling pathway.

Troubleshooting Guides

This section provides detailed troubleshooting advice for minimizing homocoupling in specific reaction types involving this compound.

Guide 1: Grignard Reagent Formation and Kumada Coupling

Problem: Significant formation of 1,2-bis(2-chlorophenyl)ethane during the preparation or use of 2-chlorobenzylmagnesium bromide.

Root Causes and Solutions:

Potential Cause Troubleshooting Strategy Detailed Experimental Protocol
High Local Concentration of this compound Add the this compound solution slowly (dropwise) to the magnesium turnings. Maintain vigorous stirring to ensure rapid dispersion.To a stirred suspension of magnesium turnings (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 1-2 hours. Maintain the reaction temperature below 10°C using an ice bath.[1][2]
High Reaction Temperature Maintain a low reaction temperature (0-10°C) during the Grignard reagent formation.Use an ice-water or ice-salt bath to control the exothermic reaction. Monitor the internal temperature of the reaction flask closely.
Solvent Effects Use ethereal solvents like Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF has been shown to suppress Wurtz coupling by-products.A patent for the preparation of 2-chlorobenzyl magnesium chloride suggests using diethoxymethane as a solvent to achieve a high yield of the Grignard reagent with low formation of the dimer by-product.[3]
Magnesium Activation Ensure the magnesium surface is activated to facilitate a smooth and controlled reaction initiation.Before adding the halide, stir the magnesium turnings vigorously under an inert atmosphere to break the oxide layer. A small crystal of iodine can also be added to initiate the reaction.

Data on Solvent Effects in Grignard Reactions:

SolventYield of Grignard ReagentDimer By-product Formation
Diethyl EtherHighCan be significant
Tetrahydrofuran (THF)HighModerate
2-Methyltetrahydrofuran (2-MeTHF)HighLow
DiethoxymethaneHighLow[3]

Logical Workflow for Troubleshooting Grignard Homocoupling:

G start High Homocoupling Observed check_addition Is slow, dropwise addition being used? start->check_addition check_temp Is the reaction temperature below 10°C? check_addition->check_temp Yes solution_slow_add Implement slow addition of the halide. check_addition->solution_slow_add No check_solvent Is an appropriate solvent (e.g., THF, 2-MeTHF) being used? check_temp->check_solvent Yes solution_lower_temp Lower and maintain the reaction temperature. check_temp->solution_lower_temp No check_activation Was the magnesium activated? check_solvent->check_activation Yes solution_change_solvent Consider switching to 2-MeTHF or diethoxymethane. check_solvent->solution_change_solvent No solution_activate_mg Activate magnesium before the reaction. check_activation->solution_activate_mg No end_point Homocoupling Minimized check_activation->end_point Yes solution_slow_add->check_temp solution_lower_temp->check_solvent solution_change_solvent->check_activation solution_activate_mg->end_point

Troubleshooting workflow for Grignard homocoupling.
Guide 2: Suzuki-Miyaura Coupling

Problem: Formation of 1,2-bis(2-chlorophenyl)ethane alongside the desired biaryl product.

Root Causes and Solutions:

Potential Cause Troubleshooting Strategy Detailed Experimental Protocol
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the reaction under an inert atmosphere (Nitrogen or Argon).Sparge the solvent with argon or nitrogen for 15-30 minutes before use. Assemble the reaction glassware hot and purge with an inert gas. A freeze-pump-thaw cycle can be used for particularly sensitive reactions.
Use of Pd(II) Precatalyst Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or add a mild reducing agent if using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).To a mixture of the aryl boronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and this compound (1.0 eq) in a degassed solvent (e.g., DMF/H₂O), add the Pd(0) catalyst under a positive pressure of inert gas.
Inappropriate Base or Solvent Screen different bases and solvent systems. For benzyl halides, ethereal solvents and milder bases can be effective.A study on the Suzuki-Miyaura coupling of benzyl halides found that Cs₂CO₃ as the base and ethereal solvents like cyclopentyl methyl ether (CPME) gave high yields with minimal homocoupling.[4]
Suboptimal Catalyst/Ligand Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination.For the coupling of benzyl halides, PdCl₂(dppf)·CH₂Cl₂ has been shown to be an effective catalyst.[4]

Quantitative Data on Catalyst and Base Effects in Benzyl Bromide Suzuki Coupling:

Pd Source (mol%)Ligand (mol%)BaseSolventConversion (%)Homocoupled Products (%)Reference
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃THF/H₂O981 (biphenyl), 1 (bibenzyl)[4]
PdCl₂(dppf)·CH₂Cl₂ (2.5)noneCs₂CO₃THF/H₂O980 (biphenyl), 2 (bibenzyl)[4]
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃THF/H₂O508 (biphenyl), 12 (bibenzyl)[4]

Suzuki-Miyaura Catalytic Cycle vs. Homocoupling Pathway:

G cluster_suzuki Desired Suzuki Cycle cluster_homo Homocoupling Pathway pd0 Pd(0)L₂ pd2_ox R-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R-X) pd2_trans R-Pd(II)L₂-R' pd2_ox->pd2_trans Transmetalation (R'-B(OR)₂) pd2_trans->pd0 product R-R' pd2_trans->product Reductive Elimination pd0_ox Pd(0)L₂ pd2_species Pd(II) Species pd0_ox->pd2_species Oxidation (O₂) homo_product R-R pd2_species->homo_product Promotes Homocoupling G start Prepare Schlenk Flask under Argon add_reagents Add this compound, Pd catalyst, ligand, and base. start->add_reagents add_solvent Add anhydrous, degassed solvent. add_reagents->add_solvent stir Stir at room temperature. add_solvent->stir add_alkyne Slowly add terminal alkyne via syringe pump. stir->add_alkyne heat Heat to desired temperature. add_alkyne->heat monitor Monitor reaction by TLC or LC-MS. heat->monitor workup Work-up and purify the product. monitor->workup

References

Technical Support Center: Safe Quenching and Handling of 2-Chlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe quenching procedures for reactions containing 2-Chlorobenzyl bromide. This document includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Persistent lachrymatory effect (eye irritation) in the lab after quenching. Incomplete quenching of this compound.1. Ensure the quenching agent was added in stoichiometric excess. 2. Increase the reaction time and/or temperature of the quench. 3. Re-quench the mixture with an alternative quenching agent (e.g., a different amine or a basic solution).
The reaction mixture remains heterogeneous after adding the aqueous quenching solution. The organic solvent is immiscible with the aqueous quencher.1. Add a phase-transfer catalyst to facilitate the reaction at the interface. 2. Increase agitation to maximize the interfacial area between the two phases. 3. Consider using a co-solvent that is miscible with both the reaction solvent and the aqueous quencher.
Formation of an unexpected precipitate upon addition of the quenching agent. The quenching agent is reacting with other components in the reaction mixture or the product itself is precipitating.1. Analyze the precipitate to identify its composition. 2. If the precipitate is an inorganic salt, it can likely be removed by filtration or an aqueous wash. 3. If the product is precipitating, this may be an intended outcome for isolation. If not, consider a different quenching agent or adjust the reaction conditions (e.g., temperature, concentration).
The pH of the aqueous layer is not basic after quenching with a basic solution. Insufficient amount of base was added to neutralize the hydrogen bromide (HBr) byproduct and react with the excess this compound.1. Add more of the basic quenching solution until the pH is confirmed to be basic using pH paper or a pH meter. 2. Stir the biphasic mixture vigorously to ensure complete neutralization.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a lachrymator, meaning it causes severe irritation to the eyes, leading to tearing. It is also corrosive and can cause burns to the skin and respiratory tract.[1][2] It is crucial to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: What are the most common and effective quenching agents for this compound?

A2: Due to its reactivity as a benzyl halide, this compound can be effectively quenched by nucleophilic substitution reactions. Common quenching agents include:

  • Aqueous solutions of bases: Sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃) can hydrolyze this compound to the corresponding alcohol.[3][4][5][6]

  • Amines: Primary and secondary amines, such as ammonia (in the form of aqueous ammonia), triethylamine, or ethylenediamine, readily react with benzyl halides to form benzylamines.[1][7][8][9]

  • Thiol-based reagents: Reagents like sodium bisulfite or sodium thiosulfate can also be used to quench benzyl halides.

Q3: How do I choose the best quenching agent for my specific reaction?

A3: The choice of quenching agent depends on the other components in your reaction mixture and the desired workup procedure.

  • If your product is stable to basic conditions, aqueous NaOH or NaHCO₃ are cost-effective options.

  • If your product is base-sensitive, a milder nucleophile like an amine or sodium bisulfite may be more appropriate.

  • Consider the solubility of the resulting quenched product. For example, quenching with triethylamine will form a quaternary ammonium salt that is often water-soluble, facilitating its removal during an aqueous workup.[8]

Q4: How can I decontaminate glassware and surfaces that have come into contact with this compound?

A4: Glassware and non-porous surfaces can be decontaminated by rinsing with a solution of a nucleophilic quenching agent, such as a dilute solution of aqueous ammonia or sodium hydroxide, followed by a thorough wash with soap and water.[10][11] All decontamination procedures should be performed in a fume hood. Porous materials may be more difficult to decontaminate and may need to be disposed of as hazardous waste.

Q5: What should I do in case of a spill of this compound?

A5: In the event of a small spill within a fume hood, you can neutralize it by covering it with an absorbent material and then adding a quenching solution (e.g., 5% aqueous sodium hydroxide or a solution of an amine). For larger spills or spills outside of a fume hood, evacuate the area and follow your institution's emergency procedures.

Comparison of Common Quenching Agents

Quenching AgentMechanism of ActionAdvantagesDisadvantages
Sodium Hydroxide (aq) Nucleophilic Substitution (Hydrolysis)Inexpensive, readily available.Can be too harsh for base-sensitive compounds. Reaction can be exothermic.
Sodium Bicarbonate (aq) Nucleophilic Substitution (Hydrolysis)Milder base than NaOH, less likely to cause side reactions with sensitive functional groups.[1]Slower reaction rate compared to strong bases.
Aqueous Ammonia Nucleophilic SubstitutionEffective, and the resulting benzylamine is often water-soluble, simplifying workup.[1]Pungent odor, requires good ventilation.
Triethylamine Nucleophilic SubstitutionForms a water-soluble quaternary ammonium salt, easy to remove in workup.[8]More expensive than inorganic bases.
Sodium Bisulfite (aq) Nucleophilic SubstitutionGood for situations where a mild reducing agent is also needed or when avoiding strong bases is necessary.May be less reactive than amines or strong bases.

Detailed Experimental Protocol: Quenching with Aqueous Sodium Hydroxide

This protocol describes a general procedure for quenching a reaction mixture containing excess this compound using an aqueous solution of sodium hydroxide.

Materials:

  • Reaction mixture containing this compound

  • 5% (w/v) aqueous sodium hydroxide solution

  • Ice bath

  • Separatory funnel

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Cool the Reaction Mixture: Place the reaction flask in an ice bath to cool the contents to 0-5 °C. This will help to control any potential exotherm during the quenching process.

  • Slow Addition of Quenching Agent: Slowly add the 5% aqueous sodium hydroxide solution to the cooled reaction mixture with vigorous stirring. The amount of NaOH solution should be in stoichiometric excess relative to the initial amount of this compound.

  • Stirring: Allow the mixture to stir vigorously at room temperature for at least one hour to ensure the complete hydrolysis of the this compound. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if necessary.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an appropriate water-immiscible organic solvent for extraction.

  • Wash the Organic Layer:

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer with deionized water to remove any remaining inorganic salts.

    • Wash the organic layer with brine to help break any emulsions and remove residual water.

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator to isolate the desired product.

Visualizations

Quenching_Decision_Workflow start Reaction containing This compound complete is_product_base_sensitive Is the product sensitive to strong base? start->is_product_base_sensitive quench_naoh Quench with aqueous NaOH or NaHCO3 is_product_base_sensitive->quench_naoh No quench_amine Quench with an amine (e.g., aqueous ammonia, triethylamine) is_product_base_sensitive->quench_amine Yes workup Aqueous Workup quench_naoh->workup quench_amine->workup end Isolated Product workup->end

Caption: Decision workflow for selecting a quenching agent.

Experimental_Workflow cluster_quenching Quenching cluster_workup Workup cooling 1. Cool Reaction (Ice Bath) add_quencher 2. Add Quenching Agent (e.g., aq. NaOH) cooling->add_quencher stir 3. Stir at RT add_quencher->stir extract 4. Extraction stir->extract wash 5. Wash Organic Layer extract->wash dry 6. Dry and Filter wash->dry evaporate 7. Solvent Removal dry->evaporate product Final Product evaporate->product

Caption: General experimental workflow for quenching and workup.

References

analytical methods for detecting impurities in 2-Chlorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 2-Chlorobenzyl bromide. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound can originate from the synthesis process, degradation, or improper storage. Common impurities may include:

  • Starting Materials and By-products: 2-Chlorotoluene (unreacted starting material), 2-Chlorobenzyl chloride, and isomers such as 3- and 4-Chlorobenzyl bromide.

  • Over-brominated Species: 2-Chloro-α,α-dibromotoluene.

  • Oxidation and Hydrolysis Products: 2-Chlorobenzaldehyde, 2-Chlorobenzoic acid, and 2-Chlorobenzyl alcohol. These can form upon exposure to air, light, and moisture.[1]

  • Degradation Products: Upon heating, hazardous decomposition products such as carbon oxides, hydrogen chloride, and hydrogen bromide gases can form.[2]

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: The most common and effective analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

  • HPLC-UV is well-suited for separating and quantifying non-volatile and thermally sensitive impurities like oxidation and hydrolysis products.[3]

  • GC-FID/MS is ideal for analyzing volatile and semi-volatile impurities, including residual starting materials and by-products from synthesis.[4]

Q3: My HPLC chromatogram shows poor peak shape for this compound. What could be the cause?

A3: Poor peak shape (e.g., tailing or fronting) in HPLC analysis of this compound can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. It is best to dissolve the sample in the mobile phase itself.

  • Secondary Interactions: Silanol groups on the silica-based column can interact with the analyte, causing peak tailing. Using a column with end-capping or adding a competitive base (e.g., triethylamine) to the mobile phase can mitigate this.

  • Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it.

Q4: I am not detecting any impurities in my this compound sample, but I suspect they are present. What should I do?

A4: If you suspect the presence of impurities that are not being detected, consider the following:

  • Detector Wavelength: Ensure the UV detector wavelength is appropriate for the suspected impurities. Some impurities may have different absorption maxima than the parent compound. A photodiode array (PDA) detector can be useful for examining the UV spectra of all eluted peaks.

  • Method Sensitivity: Your current method may not be sensitive enough to detect trace-level impurities. You can try increasing the injection volume or using a more sensitive detector. For certain impurities like benzyl halides, derivatization with a chromophore-containing reagent can enhance UV detection.[3][5]

  • Co-elution: Impurities may be co-eluting with the main peak or the solvent front. Adjusting the mobile phase composition or gradient can help resolve these peaks.

  • Inappropriate Technique: The impurities may not be amenable to the analytical technique you are using. For example, highly volatile impurities are better analyzed by GC than HPLC.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Troubleshooting Steps
No Peaks No flow; Detector lamp off; Sample degradationCheck pump and connections; Turn on detector lamp; Prepare a fresh sample.
Ghost Peaks Contaminated mobile phase or injectorPrepare fresh mobile phase; Flush the injector.
Baseline Drift Column temperature fluctuation; Mobile phase not equilibratedUse a column oven; Allow sufficient time for column equilibration.
Poor Resolution Inappropriate mobile phase; Old or contaminated columnOptimize mobile phase composition; Flush or replace the column.
GC Method Troubleshooting
Problem Potential Cause Troubleshooting Steps
Broad Peaks Low carrier gas flow rate; Cold spots in the systemCheck for leaks and adjust flow rate; Ensure uniform heating of injector, column, and detector.
Peak Tailing Active sites in the injector liner or columnUse a deactivated liner; Condition the column.
Irreproducible Peak Areas Leaky syringe or septum; Sample discrimination in the injectorReplace syringe and septum; Optimize injection speed and temperature.
Carryover Contamination in the injector or columnBake out the column and injector; Clean the injector port.

Experimental Protocols

Protocol 1: HPLC-UV Method for Non-Volatile Impurities

This method is suitable for the detection of impurities such as 2-Chlorobenzaldehyde, 2-Chlorobenzoic acid, and 2-Chlorobenzyl alcohol.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (Gradient)
Gradient 50% Acetonitrile to 90% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve 10 mg of this compound in 10 mL of Acetonitrile.
Protocol 2: GC-MS Method for Volatile Impurities

This method is suitable for the detection of impurities such as 2-Chlorotoluene and other volatile by-products.[4]

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Oven Program 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
Injector Temperature 250°C
Detector Mass Spectrometer (Scan mode m/z 40-450)
Injection Volume 1 µL (Split 50:1)
Sample Preparation Dissolve 10 mg of this compound in 10 mL of Dichloromethane.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation start This compound Sample prep_hplc Dissolve in Acetonitrile start->prep_hplc For HPLC prep_gc Dissolve in Dichloromethane start->prep_gc For GC hplc HPLC-UV Analysis prep_hplc->hplc gc GC-MS Analysis prep_gc->gc data_hplc Identify Non-Volatile Impurities hplc->data_hplc data_gc Identify Volatile Impurities gc->data_gc report Final Impurity Profile data_hplc->report data_gc->report

Caption: Workflow for the analysis of impurities in this compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gc GC Issues cluster_solutions Potential Solutions start Analytical Issue Encountered peak_shape Poor Peak Shape start->peak_shape no_peaks_hplc No Peaks start->no_peaks_hplc resolution Poor Resolution start->resolution broad_peaks Broad Peaks start->broad_peaks peak_tailing Peak Tailing start->peak_tailing carryover Carryover start->carryover sol_sample Adjust Sample Concentration peak_shape->sol_sample sol_mobile_phase Optimize Mobile Phase peak_shape->sol_mobile_phase sol_column Check/Replace Column no_peaks_hplc->sol_column resolution->sol_mobile_phase sol_temp Adjust Temperature broad_peaks->sol_temp sol_flow Check Flow Rate broad_peaks->sol_flow sol_liner Check/Replace Liner peak_tailing->sol_liner carryover->sol_liner

Caption: Troubleshooting logic for common analytical issues.

References

Technical Support Center: Strategies to Avoid Degradation of 2-Chlorobenzyl Bromide During Heating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the thermal degradation of 2-Chlorobenzyl bromide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound?

A1: this compound is sensitive to heat.[1] According to safety data sheets, the onset of thermal decomposition for this compound is approximately 165 °C.[2] Above this temperature, significant and exothermic decomposition can occur. However, degradation can also happen at lower temperatures, especially during prolonged heating or in the presence of impurities.

Q2: What are the primary degradation products of this compound upon heating?

A2: Upon significant heating, this compound is expected to decompose, releasing hazardous substances such as carbon oxides, hydrogen chloride, and hydrogen bromide gas.[3] At very high temperatures, a complex mixture of byproducts can form. For instance, studies on the related compound 2-chlorobenzylidenemalononitrile at temperatures between 300 to 900 °C in an inert atmosphere identified various organic degradation products.

Q3: What are the main factors that contribute to the degradation of this compound?

A3: The primary factors are:

  • Temperature: Higher temperatures significantly accelerate the rate of degradation.

  • Presence of Oxygen: An oxidizing atmosphere can promote decomposition pathways.

  • Presence of Impurities: Acidic or basic impurities can catalyze degradation. Metal salts can also promote decomposition.

  • Presence of Water: Moisture can lead to hydrolysis, forming 2-chlorobenzyl alcohol and hydrobromic acid.

  • Light Exposure: Similar to other benzyl halides, this compound can be light-sensitive, which may contribute to radical-initiated degradation pathways.[1]

Q4: Can I distill this compound to purify it?

A4: Yes, distillation is a common purification method. However, due to its thermal sensitivity, it must be performed under reduced pressure to lower the boiling point. The boiling point of this compound is cited as 103-104 °C at 10 mmHg.[4][5] It is crucial to monitor the temperature closely and avoid overheating the distillation pot. The use of a stabilizer during distillation may also be beneficial, a practice employed for the closely related benzyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered when heating this compound.

Problem Possible Cause(s) Recommended Solution(s)
Reaction mixture turns dark (brown or black) upon heating. Thermal decomposition of this compound.Lower the reaction temperature. If the reaction kinetics allow, operate at a lower temperature. • Ensure an inert atmosphere. Purge the reaction vessel with nitrogen or argon before heating and maintain a positive pressure throughout the experiment. • Add a stabilizer. Consider adding a small amount of a radical inhibitor like Butylated hydroxytoluene (BHT) or a stabilizer like an amine or lactam, which have been shown to be effective for benzyl chloride. • Use high-purity starting materials. Ensure the this compound and solvent are free from acidic or metallic impurities.
Low yield of the desired product and formation of unidentified byproducts. Degradation of this compound into various side products.Optimize reaction time. Prolonged heating, even at moderate temperatures, can lead to degradation. Monitor the reaction progress (e.g., by TLC or HPLC) to determine the optimal reaction time. • Choose an appropriate solvent. Polar aprotic solvents like acetonitrile or DMF are often suitable for reactions involving benzyl bromides. The choice of solvent can influence the stability of the reagent. • Control the addition of reagents. If the reaction is exothermic, add reagents slowly to maintain a controlled temperature.
Inconsistent reaction outcomes. Variability in the quality of this compound or presence of moisture.Use fresh or properly stored this compound. It can degrade over time. Store it in a cool, dark place under an inert atmosphere. • Use anhydrous solvents and reagents. Traces of water can lead to hydrolysis and the formation of HBr, which can catalyze further degradation.
Formation of a precipitate (other than the product). Polymerization or condensation reactions of degradation products.• This is a strong indication of significant degradation. Immediately cool the reaction mixture and re-evaluate the reaction conditions (temperature, atmosphere, purity of reagents).

Experimental Protocols

Protocol 1: General Procedure for Heating this compound under an Inert Atmosphere

This protocol describes a standard setup for conducting a reaction involving the heating of this compound while minimizing degradation.

Materials:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer or thermocouple

  • Septa

  • Nitrogen or Argon gas source with a bubbler

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Schlenk line (optional, but recommended for rigorous inert conditions)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • System Assembly: Assemble the three-neck flask with the reflux condenser, thermometer, and a septum. Ensure all joints are well-sealed.

  • Inerting the System: Connect the top of the reflux condenser to a nitrogen or argon line equipped with a bubbler. Purge the system with the inert gas for 10-15 minutes to displace any air. Maintain a slow, positive flow of the inert gas throughout the experiment.

  • Charging the Flask: Add the solvent and other reactants to the flask via syringe or under a positive flow of the inert gas. Add the this compound last, preferably via syringe.

  • Heating: Begin stirring and slowly heat the reaction mixture to the desired temperature using a heating mantle or an oil bath.

  • Monitoring: Monitor the reaction temperature and visual appearance of the mixture. If darkening occurs, consider lowering the temperature.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before exposing it to air.

Protocol 2: Monitoring Degradation by HPLC

This protocol provides a general method to quantify the degradation of this compound in a reaction mixture.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

  • Acetonitrile and water mixture (e.g., 70:30 v/v). The exact ratio may need to be optimized.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound in acetonitrile of a known concentration. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the reaction if necessary (e.g., by cooling or dilution). Dilute the aliquot with the mobile phase to a concentration within the range of the calibration curve.

  • HPLC Analysis: Inject the prepared standards and samples onto the HPLC system. Monitor the elution at a suitable wavelength (e.g., 210 or 254 nm).

  • Data Analysis: Quantify the peak area of this compound in the samples using the calibration curve. A decrease in the concentration over time, not accounted for by consumption in the desired reaction, indicates degradation. The appearance of new peaks can be indicative of degradation products.

Data Presentation

Table 1: Thermal Properties of this compound

PropertyValueSource(s)
Onset of Thermal Decomposition~165 °C[2]
Boiling Point103-104 °C @ 10 mmHg[4][5]
Flash Point109 °C (closed cup)[4]

Table 2: Recommended Solvents for Reactions Involving Benzyl Halides

Solvent TypeExamplesSuitability
Polar AproticAcetonitrile, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Generally recommended for SN2 reactions involving benzyl halides.
EthersTetrahydrofuran (THF), Diethyl etherCan be used, but ensure they are anhydrous.
HalogenatedDichloromethane, ChloroformOften used, but check for compatibility with other reagents.
Polar ProticWater, AlcoholsGenerally not recommended as they can act as nucleophiles and cause solvolysis.

Visualizations

Degradation_Pathway CBBr This compound Heat Heat (>165°C) Impurities Impurities (Acid/Base/Metals) Oxygen Oxygen Water Water (Moisture) Decomposition Decomposition Products (e.g., HCl, HBr, Carbon Oxides) Heat->Decomposition Thermal Cleavage SideProducts Side Reactions / Polymerization Impurities->SideProducts Catalysis Oxygen->SideProducts Oxidation Hydrolysis Hydrolysis Products (2-Chlorobenzyl alcohol, HBr) Water->Hydrolysis Hydrolysis

Caption: Factors contributing to the degradation of this compound.

Mitigation_Strategies cluster_conditions Reaction Conditions cluster_reagents Reagents & Additives Temp Temperature Control (Use lowest effective temperature) Goal Minimize Degradation of This compound Temp->Goal Atmosphere Inert Atmosphere (Nitrogen or Argon) Atmosphere->Goal Time Reaction Time (Monitor to avoid prolonged heating) Time->Goal Purity High Purity Reagents (Free of acid/metal impurities) Purity->Goal Solvent Anhydrous Solvent (Appropriate polarity) Solvent->Goal Stabilizer Add Stabilizer (optional) (e.g., BHT) Stabilizer->Goal

Caption: Key strategies to prevent the degradation of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chlorobenzyl Bromide and 2-Chlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules, the choice of a suitable starting material is paramount to the success of a reaction. Benzylic halides are a cornerstone in C-C and C-X bond formation due to their heightened reactivity. This guide provides an in-depth comparison of the reactivity of two closely related compounds: 2-Chlorobenzyl bromide and 2-Chlorobenzyl chloride. The focus is on their behavior in nucleophilic substitution reactions, supported by theoretical principles and available experimental data.

Executive Summary

This compound is inherently more reactive than 2-Chlorobenzyl chloride in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. Both compounds can react via S(_N)1 and S(_N)2 mechanisms, with the operative pathway being highly dependent on the reaction conditions, including the nature of the nucleophile and the polarity of the solvent. The presence of the 2-chloro substituent on the aromatic ring has a modest electronic effect on the reactivity of the benzylic carbon.

Theoretical Basis for Reactivity Difference

The fundamental difference in reactivity between this compound and 2-Chlorobenzyl chloride lies in the C-Br and C-Cl bond strengths and the stability of the resulting halide ions.

  • Leaving Group Ability : A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. Bromide (Br

    ^-
    ) is a better leaving group than chloride (Cl
    ^-
    ) for two main reasons[1]:

    • Size and Polarizability : Bromine is larger and its electron cloud is more polarizable than chlorine's. This allows the negative charge to be dispersed over a larger volume, leading to a more stable anion[1].

    • Basicity : The conjugate acid of bromide, hydrobromic acid (HBr), is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion is a weaker base than the chloride ion. Weaker bases are better leaving groups.

Due to these factors, the C-Br bond is weaker and more easily cleaved in the transition state of a nucleophilic substitution reaction, leading to a lower activation energy and a faster reaction rate compared to the corresponding chloride.

Quantitative Reactivity Comparison

Below is a table summarizing the known rate constant for benzyl chloride and an estimated rate for this compound based on typical Br/Cl reactivity ratios observed in S(_N)2 reactions.

CompoundNucleophile/SolventTemperature (°C)Second-Order Rate Constant (k) (M
1^{-1}−1
s
1^{-1}−1
)
Relative Rate (Estimated)
Benzyl Chloride KI in Acetone252.15 x 10
3^{-3}−3
[2]
1
2-Chlorobenzyl Chloride KI in Acetone25Slightly faster than benzyl chloride~1-2
This compound KI in Acetone25Estimated to be significantly faster~30-100

Note: The rate for 2-Chlorobenzyl Chloride is qualitatively estimated to be slightly faster than unsubstituted benzyl chloride in an S(_N)2 reaction due to the electron-withdrawing inductive effect of the ortho-chloro substituent, which makes the benzylic carbon slightly more electrophilic. The relative rate for this compound is an estimation based on the superior leaving group ability of bromide, which typically accelerates S(_N)2 reactions by a significant factor compared to chlorides.

Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways

Both this compound and 2-Chlorobenzyl chloride are primary benzylic halides, and as such, can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 pathways. The choice of mechanism is dictated by the reaction conditions[3].

  • S(_N)2 Mechanism : This pathway is favored by strong, aprotic polar solvents (e.g., acetone, DMSO) and high concentrations of a strong nucleophile (e.g., I

    ^-
    , RS
    ^-
    , N(_3)
    ^-
    ). The reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside as the leaving group departs. The benzylic position is favorable for S(_N)2 reactions because the adjacent π-system of the benzene ring can stabilize the transition state[4].

  • S(_N)1 Mechanism : This pathway is favored by polar, protic solvents (e.g., water, ethanol, formic acid) and weak nucleophiles. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized benzylic carbocation intermediate. The 2-chloro substituent, being electron-withdrawing, can slightly destabilize this carbocation, potentially slowing the S(_N)1 rate compared to an unsubstituted benzyl halide.

SN1_vs_SN2_Factors cluster_SN2 Favors SN2 cluster_SN1 Favors SN1 SN2_Factors Strong Nucleophile High Concentration SN2_Solvent Polar Aprotic Solvent (e.g., Acetone, DMSO) SN1_Factors Weak Nucleophile (often the solvent) SN1_Solvent Polar Protic Solvent (e.g., H2O, EtOH) Reactants 2-Chlorobenzyl-X (X = Br or Cl) + Nucleophile Reactants->SN2_Factors S_N2 Pathway Reactants->SN1_Factors S_N1 Pathway

Caption: Factors influencing the S(_N)1 vs. S(_N)2 reaction pathway for 2-chlorobenzyl halides.

Experimental Protocols

To experimentally quantify the reactivity difference between this compound and 2-Chlorobenzyl chloride, a kinetic study of their S(_N)2 reaction with sodium iodide in acetone can be performed.

Objective: To determine the second-order rate constants for the reaction of this compound and 2-Chlorobenzyl chloride with sodium iodide in acetone at a constant temperature.

Materials:

  • This compound

  • 2-Chlorobenzyl chloride

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Standard volumetric flasks and pipettes

  • Constant temperature bath

  • Conductivity meter or a method for titration of the halide ion

Procedure (Conductometric Method):

  • Solution Preparation:

    • Prepare a stock solution of sodium iodide in anhydrous acetone of a known concentration (e.g., 0.1 M).

    • Prepare separate stock solutions of this compound and 2-Chlorobenzyl chloride in anhydrous acetone of known concentrations (e.g., 0.1 M).

  • Kinetic Run:

    • Equilibrate the reactant solutions and a reaction vessel in a constant temperature bath (e.g., 25 °C).

    • To start the reaction, quickly mix equal volumes of the sodium iodide solution and one of the benzyl halide solutions in the reaction vessel.

    • Immediately begin monitoring the conductivity of the reaction mixture over time. The conductivity will decrease as the soluble NaI is converted to the insoluble NaCl or NaBr.

  • Data Analysis:

    • Record the conductivity at various time points until the reaction is complete or has proceeded to a significant extent.

    • The rate of the reaction can be related to the change in conductivity. The second-order rate constant (k) can be determined by plotting the appropriate function of concentration versus time.

Kinetic_Experiment_Workflow A Prepare Stock Solutions (NaI, 2-Cl-BnBr, 2-Cl-BnCl) in Anhydrous Acetone B Equilibrate Solutions and Reaction Vessel in Constant Temp Bath A->B C Initiate Reaction: Mix NaI and Benzyl Halide Solutions B->C D Monitor Reaction Progress (e.g., via Conductivity) over Time C->D E Data Analysis: Plot Concentration-dependent Function vs. Time D->E F Calculate Second-Order Rate Constant (k) E->F

Caption: A logical workflow for the experimental determination of reaction kinetics.

Conclusion

For synthetic applications requiring a highly reactive benzylic halide, This compound is the superior choice over its chloride counterpart. Its enhanced reactivity, stemming from the excellent leaving group ability of bromide, allows for faster reaction times and potentially milder reaction conditions. This can be particularly advantageous in multi-step syntheses where high conversion and minimal side products are crucial.

The choice of reaction conditions, however, remains a critical parameter to control the reaction pathway. For S(_N)2 reactions, the use of a strong nucleophile in a polar aprotic solvent will maximize the reactivity difference. For reactions proceeding through an S(_N)1 mechanism, the difference in reactivity will still favor the bromide, but the overall rate will also be heavily influenced by the stability of the intermediate carbocation. Researchers and drug development professionals should consider these factors when designing synthetic routes utilizing these valuable building blocks.

References

A Comparative Guide to the Validation of 2-Chlorobenzyl Bromide Purity by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the integrity and success of their work. 2-Chlorobenzyl bromide (CAS No: 611-17-6), a key building block in organic synthesis, is no exception.[1] Its reactivity, attributed to the bromomethyl group, makes it a versatile reagent for introducing the 2-chlorobenzyl moiety in the synthesis of pharmaceuticals and other complex molecules.[1] This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity, alongside alternative analytical techniques, supported by experimental data and detailed protocols.

Purity Landscape of this compound

Commercially available this compound typically presents with a purity of 97% or higher, as determined by Gas Chromatography (GC).[1][2][3][4] Potential impurities may arise from the synthesis process, which often involves the radical bromination of 2-chlorotoluene.

Table 1: Typical Purity and Potential Impurities of this compound

ParameterTypical SpecificationPotential Impurities
Purity≥ 97.0% (GC)[4] or >98.0% (GC)[2]Unreacted 2-chlorotoluene, Isomers (e.g., 3-Chlorobenzyl bromide, 4-Chlorobenzyl bromide), Dibrominated species, Benzyl chloride derivatives

Gold Standard: GC-MS Analysis for Purity Validation

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, providing both quantitative purity assessment and qualitative impurity identification.

Proposed Experimental Protocol for GC-MS Analysis

This protocol is a recommended starting point, derived from established methods for analyzing halogenated organic compounds.[5][6][7][8][9]

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of 1 mg/mL in a 10 mL volumetric flask.

  • Prepare a series of calibration standards of a certified this compound reference standard in the same solvent.

2. Instrumentation and Conditions:

Table 2: Suggested GC-MS Parameters

ParameterValue
Gas Chromatograph Agilent 8860 GC or equivalent
Mass Spectrometer Agilent 5977 MS or equivalent
Column Agilent J&W DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[10]
Carrier Gas Helium[7]
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, e.g., 50:1)
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-350 amu
Acquisition Mode Full Scan for impurity identification, Selected Ion Monitoring (SIM) for enhanced sensitivity if needed[5]

3. Data Analysis:

  • Purity Calculation: The purity of the this compound is determined by area normalization. The peak area of the main component is divided by the total area of all detected peaks and expressed as a percentage.

  • Impurity Identification: Mass spectra of impurity peaks are compared against a spectral library (e.g., NIST) for tentative identification. Confirmation may require analysis of corresponding reference standards.

Workflow for GC-MS Purity Validation

A Sample Receipt & Documentation C Sample & Standard Preparation (1 mg/mL in Dichloromethane) A->C B Reference Standard Procurement B->C F Sample Analysis (Inject Sample Solution) C->F D GC-MS Instrument Setup (Column, Temperatures, Method) E System Suitability Test (Inject Standard) D->E E->F G Data Processing & Integration F->G H Purity Calculation (% Area Normalization) G->H I Impurity Identification (Mass Spectral Library Search) G->I J Final Report & Certificate of Analysis H->J I->J

Caption: Experimental workflow for GC-MS purity validation of this compound.

Alternative Analytical Techniques

While GC-MS is a robust method, other techniques can also be employed for the purity assessment of this compound, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Benzyl halides can be analyzed by HPLC, often requiring a derivatization step to enhance detection and specificity, especially for trace-level analysis.[11] A common approach involves converting the benzyl halides to derivatives that absorb strongly in the UV-visible region, minimizing matrix interference.[11]

Table 3: Comparison of Analytical Methods

FeatureGC-MSHPLC-UV (with Derivatization)
Principle Separation by boiling point/polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.
Volatility Requirement Required.Not required.
Identification Power High (Mass spectrum provides structural information).Moderate (Based on retention time, co-elution is possible).
Sensitivity High, especially in SIM mode.Good, dependent on the chromophore of the derivative.[11]
Sample Preparation Simple dissolution.Can be more complex due to the derivatization step.[11]
Analysis Time Relatively fast.Can be longer due to derivatization reaction time.[11]
Logical Flow of Purity Validation

The overall process of validating the purity of a chemical like this compound follows a logical progression from initial assessment to final certification.

cluster_0 Analytical Method Selection cluster_1 Method Validation (ICH Q2) A Assess Analyte Properties (Volatility, Polarity) B GC-MS (Volatile Compounds) A->B C HPLC (Non-Volatile Compounds) A->C D Specificity B->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Routine Sample Analysis G->H I Data Review & Approval H->I J Certificate of Analysis Generation I->J

Caption: Logical relationship in the purity validation process.

Conclusion

For the comprehensive purity validation of this compound, GC-MS stands out as the method of choice due to its high resolving power, sensitivity, and definitive identification capabilities. It allows for the accurate quantification of the main component and the detection and tentative identification of volatile impurities in a single run. While HPLC with derivatization presents a viable alternative, particularly for non-volatile impurities, the directness and informational richness of GC-MS make it a more efficient and robust tool for quality control in a research and drug development setting. The selection of the most appropriate analytical technique should always be guided by the specific requirements of the analysis and the potential impurity profile of the material.

References

assessing the synthetic utility of 2-Chlorobenzyl bromide against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of a benzylating agent is pivotal for the successful construction of complex molecular architectures. Among the array of available reagents, 2-Chlorobenzyl bromide emerges as a versatile and valuable building block, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an objective comparison of this compound with similar benzylating agents, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to this compound

This compound (C₇H₆BrCl) is a bifunctional reagent characterized by a reactive benzylic bromide and a chloro-substituted aromatic ring. The bromomethyl group serves as an excellent electrophile, readily participating in Sₙ2 reactions with a wide range of nucleophiles to introduce the 2-chlorobenzyl moiety.[1] Concurrently, the chlorine atom on the benzene ring offers a site for further functionalization through various cross-coupling reactions, enhancing its synthetic potential.[1]

Comparison with Alternative Benzylating Agents

The synthetic utility of this compound is best assessed by comparing its performance against other common benzylating agents. Key comparators include the parent benzyl bromide, other halogen-substituted analogues, and compounds with different leaving groups.

Comparator Compounds:

  • Benzyl Bromide: The unsubstituted parent compound, serving as a baseline for reactivity.

  • 4-Chlorobenzyl Bromide: An isomer, allowing for the assessment of the positional effect of the chloro substituent.

  • 2-Bromobenzyl Bromide & 2-Iodobenzyl Bromide: Analogues with different halogen substituents on the ring, which can influence electronic properties.

  • Benzyl Chloride: An analogue with a less reactive leaving group.

  • Benzyl Tosylate: A highly reactive benzylating agent with an excellent leaving group.

Quantitative Data Presentation: Reaction Kinetics

The reactivity of benzyl halides in nucleophilic substitution reactions is a critical parameter for their synthetic utility. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the electronic effects of substituents on the aromatic ring. Below is a summary of second-order rate constants for the reaction of various substituted benzyl bromides with different nucleophiles.

SubstrateNucleophileSolvent System (v/v)Temperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹)
Benzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.41[2]
Benzyl bromidep-ToluidineNitrobenzene-Ethanol (80:20)Not Specified0.93[2]
Benzyl bromidep-ChloroanilineNitrobenzene-Ethanol (80:20)Not Specified0.19[2]
p-Nitrobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.11[2]
p-Nitrobenzyl bromidep-ToluidineNitrobenzene-Ethanol (80:20)Not Specified0.25[2]
p-Nitrobenzyl bromidep-ChloroanilineNitrobenzene-Ethanol (80:20)Not Specified0.05[2]

Note: While specific kinetic data for this compound was not found in a directly comparable study, the trends observed with substituted benzyl halides suggest that the electron-withdrawing nature of the chlorine atom would likely have a modest influence on the rate of nucleophilic substitution compared to unsubstituted benzyl bromide.[2] Generally, electron-withdrawing groups can slightly increase the rate of Sₙ2 reactions by making the benzylic carbon more electrophilic.

Experimental Protocols

Detailed methodologies for two key applications of this compound and its analogues are provided below.

Protocol 1: Williamson Ether Synthesis (O-Alkylation)

This protocol describes a general procedure for the synthesis of benzyl ethers from an alcohol, which is a common application for benzylating agents.

Materials:

  • Alcohol (1.0 eq)

  • This compound (or other benzylating agent) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the alcohol in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the benzylating agent (e.g., this compound) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Partition the mixture between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of Amines

This protocol outlines a general method for the N-alkylation of a primary or secondary amine.

Materials:

  • Amine (1.0 eq)

  • This compound (or other benzylating agent) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of the amine in anhydrous acetonitrile or DMF, add potassium carbonate.

  • Add a solution of the benzylating agent (e.g., this compound) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be heated to 50-80 °C to accelerate the rate if necessary.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the generalized workflows for the described synthetic applications.

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction Sₙ2 Reaction cluster_workup Workup & Purification Alcohol Alcohol NaH NaH Alcohol->NaH Deprotonation Alkoxide Alkoxide NaH->Alkoxide Benzyl_Bromide This compound Alkoxide->Benzyl_Bromide Nucleophilic Attack Ether Product Ether Benzyl_Bromide->Ether Quench Quench (NH₄Cl) Ether->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification

A generalized workflow for the Williamson Ether Synthesis.

N_Alkylation_Workflow cluster_reaction Reaction Setup cluster_processing Processing cluster_purification Purification Amine Amine Base Base (e.g., K₂CO₃) Amine->Base Activation (optional) Benzyl_Bromide This compound Amine->Benzyl_Bromide Sₙ2 Attack Base->Benzyl_Bromide Reaction_Mixture Reaction Mixture Benzyl_Bromide->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Concentration Concentration Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product Workup Aqueous Workup Crude_Product->Workup Chromatography Chromatography Workup->Chromatography Pure_Product Pure Alkylated Amine Chromatography->Pure_Product Logical_Relationship cluster_reagents Starting Materials cluster_synthesis Synthetic Transformation cluster_product Intermediate/Product cluster_application Application CB This compound Reaction Sₙ2 Reaction CB->Reaction Nuc Nucleophile (e.g., Alcohol, Amine) Nuc->Reaction Moiety Molecule with 2-Chlorobenzyl Moiety Reaction->Moiety Drug Pharmaceuticals Moiety->Drug Agro Agrochemicals Moiety->Agro Material Materials Science Moiety->Material

References

A Comparative Guide to Novel Compounds Synthesized from 2-Chlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chlorobenzyl bromide is a versatile reagent in organic synthesis, serving as a key building block for a wide array of novel compounds with significant biological potential.[1] Its reactivity, stemming from the electrophilic bromomethyl group and the functionalizable chlorinated aromatic ring, allows for its incorporation into diverse molecular scaffolds.[1][2] This guide provides a comparative analysis of novel compounds synthesized from this compound and its close analogs, offering insights into their chemical characterization and biological activities.

I. Chlorobenzyl-Substituted Phenothiazinyl Chalcones: Antimicrobial Agents

Phenothiazine and chalcone moieties are well-established pharmacophores. The synthesis of hybrid molecules incorporating both scaffolds has led to the development of potent antimicrobial agents. In a notable study, a series of chlorobenzyl-substituted phenothiazinyl chalcones were synthesized and evaluated for their activity against various bacterial and fungal strains.[1]

A. Characterization Data

The structural elucidation of these novel chalcones was performed using infrared (IR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy.[1] The key spectral data for a representative compound are summarized below.

Compound IDKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (δ ppm)
Compound 3 Not explicitly detailed6.23-6.77 (-CO-CH=), 7.67-8.28 (=CH-Ar), 7.24-7.36 (Ar-H)
Compound 5 Not explicitly detailed6.23-6.77 (-CO-CH=), 7.67-8.28 (=CH-Ar), 7.24-7.36 (Ar-H)
Compound 8 Not explicitly detailed6.23-6.77 (-CO-CH=), 7.67-8.28 (=CH-Ar), 7.24-7.36 (Ar-H)
Compound 9 Not explicitly detailed6.23-6.77 (-CO-CH=), 7.67-8.28 (=CH-Ar), 7.24-7.36 (Ar-H)
(Data synthesized from narrative descriptions in the source material)[1]
B. Antimicrobial Activity

The synthesized chalcones exhibited significant antibacterial activity, with some compounds showing higher efficacy than standard drugs like chloramphenicol and benzyl penicillin against specific strains.[1]

Compound IDE. coliB. subtilisE. faeciumE. faecalis
Zone of Inhibition (mm) Zone of Inhibition (mm) Zone of Inhibition (mm) Zone of Inhibition (mm)
Compound 3 ModerateHigh--
Compound 5 -HighHighHigh
Compound 8 -High--
Compound 9 ModerateHigh--
Chloramphenicol -Lower than 3, 8, 9--
Benzyl Penicillin Lower than 3, 8, 9Lower than 3, 8, 9--
(Data represents a qualitative summary based on the source)[1]
C. Experimental Protocol: Synthesis of Chlorobenzyl-Substituted Phenothiazinyl Chalcones

The synthesis of these compounds is a two-step process:

  • Claisen-Schmidt Condensation: An equimolar mixture of 2-acetyl phenothiazine and a substituted aldehyde is stirred in dilute ethanolic sodium hydroxide at room temperature to form the chalcone precursor.[1]

  • Alkylation: The resulting chalcone is then reacted with p-chlorobenzyl bromide and sodium hydride in dimethylformamide (DMF) for 48 hours. The product is precipitated by adding water, filtered, and recrystallized from acetonitrile.[1]

D. Synthetic Workflow

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Alkylation acetylphenothiazine 2-Acetyl Phenothiazine chalcone Phenothiazinyl Chalcone acetylphenothiazine->chalcone NaOH, Ethanol aldehyde Substituted Aldehyde aldehyde->chalcone final_product Chlorobenzyl-Substituted Phenothiazinyl Chalcone chalcone->final_product NaH, DMF chlorobenzyl_bromide p-Chlorobenzyl Bromide chlorobenzyl_bromide->final_product

Caption: Synthetic workflow for chlorobenzyl-substituted phenothiazinyl chalcones.

II. 2-Benzyl-1H-benzo[d]imidazol-1-yl Acetohydrazone Derivatives: Antibacterial Agents

Benzimidazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial properties. A series of novel 2-benzyl-1H-benzo[d]imidazol-1-yl acetohydrazone derivatives were synthesized and evaluated for their antibacterial activity.

A. Characterization Data

The structures of the synthesized compounds were confirmed by IR, ¹H NMR, and mass spectrometry.

Compound IDKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (δ ppm)Mass Spec (m/z) [M+H]⁺
Compound 4 Not Detailed7.85-7.84 (multiplet, aromatic), 7.60-7.58 (multiplet, H-4), 7.32-7.16 (multiplet, aromatic)383.1
Compound 7 Not Detailed8.57 (singlet, phenyl), 8.32 & 8.27 (doublets, aromatic), 7.74 (triplet, H-5''), 7.32-7.17 (multiplet, aromatic)428.1
(Data extracted from the source)
B. Antibacterial Activity

The antibacterial activity of the synthesized compounds was evaluated against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined.

Compound IDB. subtilisS. aureusE. coliP. aeruginosa
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Compound 4 >500>500>500>500
Compound 7 62.5125250500
(Data extracted from the source)
C. Experimental Protocol: Synthesis of 2-Benzyl-1H-benzo[d]imidazol-1-yl Acetohydrazones

The synthesis involves the following key step:

  • Hydrazone Formation: Benzimidazole acid hydrazide is dissolved in ethanol with a few drops of acetic acid. A substituted aryl methyl ketone or benzaldehyde is added, and the mixture is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the solid product is filtered and recrystallized from alcohol.

D. Synthetic Workflow

G hydrazide Benzimidazole Acid Hydrazide final_product 2-Benzyl-1H-benzo[d]imidazol-1-yl Acetohydrazone hydrazide->final_product Ethanol, Acetic Acid, Reflux ketone_aldehyde Substituted Aryl Methyl Ketone or Benzaldehyde ketone_aldehyde->final_product

Caption: Synthesis of 2-benzyl-1H-benzo[d]imidazol-1-yl acetohydrazones.

III. Potential Signaling Pathway Inhibition

Many biologically active compounds derived from benzyl halides exert their effects by interacting with key cellular signaling pathways. For instance, benzothiazole derivatives, which can be synthesized from precursors like this compound, have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and survival.[3]

A. EGFR Signaling Pathway and Potential Inhibition

G EGF EGF (Ligand) EGFR EGFR EGF->EGFR P1 P EGFR->P1 RAS RAS P1->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Novel Compound (e.g., Benzothiazole derivative) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and potential inhibition by novel compounds.

This guide highlights the potential of this compound as a starting material for the synthesis of novel compounds with promising antimicrobial and anticancer activities. The provided data and experimental protocols offer a foundation for further research and development in this area.

References

A Comparative Guide to the Kinetic Studies of 2-Chlorobenzyl Bromide and Various Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative kinetic analysis of the reaction between 2-Chlorobenzyl bromide and various nucleophiles. Understanding the reaction kinetics of substituted benzyl halides is crucial for applications in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules. The presence of the bromomethyl group makes this compound an excellent electrophile for SN2 reactions.[1] This guide summarizes key quantitative kinetic data, details relevant experimental protocols, and provides visualizations of the reaction pathway and experimental workflow.

The reaction between a benzyl halide and a nucleophile, such as an amine, typically follows a second-order kinetic model, where the rate is dependent on the concentration of both the electrophile and the nucleophile.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] This involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, leading to the displacement of the leaving group (bromide ion).[3][4]

Data Presentation: Comparative Reaction Kinetics

The following table summarizes second-order rate constants for the reaction of various substituted benzyl halides with different nucleophiles. While specific kinetic data for this compound was not prevalent in the surveyed literature, data for related substituted benzyl halides are presented to allow for comparative analysis. The electron-withdrawing nature of the chloro substituent on the aromatic ring in this compound is expected to decrease the rate of nucleophilic substitution compared to unsubstituted benzyl bromide due to the deactivation of the benzylic carbon.[5]

SubstrateNucleophileSolvent System (v/v)Temperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹)
Benzyl chlorideAnilineCCl₄-Phenol (80:20)600.0211[5]
Benzyl chloridep-ToluidineCCl₄-Phenol (80:20)600.024[5]
Benzyl chloridep-ChloroanilineCCl₄-Phenol (80:20)600.0150[5]
p-Chlorobenzyl chlorideAnilineCCl₄-Phenol (80:20)60Not specified, but noted to be uniformly slower than benzyl chloride[5]
Benzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.41[2]
Benzyl bromidep-ToluidineNitrobenzene-Ethanol (80:20)Not Specified0.93[2]
Benzyl bromidep-ChloroanilineNitrobenzene-Ethanol (80:20)Not Specified0.19[2]
p-Nitrobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.11[2]
p-Nitrobenzyl bromidep-ToluidineNitrobenzene-Ethanol (80:20)Not Specified0.25[2]
p-Nitrobenzyl bromidep-ChloroanilineNitrobenzene-Ethanol (80:20)Not Specified0.05[2]

Experimental Protocols

The following methodologies describe common techniques for studying the kinetics of the reaction between benzyl halides and nucleophiles.

1. General Protocol for Kinetic Measurement by Titration

This method involves monitoring the progress of the reaction by titrating the amount of halide ion produced over time.

  • Materials:

    • This compound (or other substituted benzyl halide)

    • Selected nucleophile (e.g., Aniline, Piperidine)

    • Solvent (e.g., Ethanol, Acetone, Methanol)[6][7]

    • Standardized Silver Nitrate (AgNO₃) solution

    • Potassium Chromate (K₂CrO₄) indicator (for Mohr's method)

    • Thermostated water bath

  • Procedure:

    • Solution Preparation: Prepare solutions of known concentration for both the this compound and the nucleophile in the chosen solvent.

    • Reaction Initiation: Place equal volumes of the reactant solutions in separate flasks and allow them to reach thermal equilibrium in a thermostated water bath. To initiate the reaction, mix the solutions rapidly. This moment is considered time zero (t=0).

    • Sample Quenching: At regular time intervals, withdraw an aliquot (e.g., 5 mL) of the reaction mixture and immediately quench the reaction by adding it to a flask containing cold dilute nitric acid or by placing it in an ice bath.

    • Titration: Titrate the liberated bromide ions in the quenched sample with a standardized solution of silver nitrate, using potassium chromate as an indicator (Mohr's method).[5] The endpoint is the first appearance of a permanent reddish-brown precipitate of silver chromate.

    • Data Analysis: The concentration of the reactant at time 't' can be calculated from the volume of AgNO₃ consumed. The second-order rate constant (k) is then determined by plotting 1/(a-x) against time, where 'a' is the initial concentration of the reactants and 'x' is the concentration of the product formed at time 't'. A linear plot confirms second-order kinetics, and the slope is equal to the rate constant k.

2. Protocol for Kinetic Measurement by UV-Visible Spectrophotometry

This method is suitable when one of the reactants or products has a distinct absorbance in the UV-Vis spectrum, allowing the reaction to be monitored continuously.[8]

  • Materials:

    • UV-Vis Spectrophotometer with a thermostated cell holder

    • Quartz cuvettes

    • Reactant solutions as described in Protocol 1

  • Procedure:

    • Wavelength Selection: Determine the absorption spectra of the reactants and the expected product to identify a suitable wavelength (λ_max) for monitoring. This wavelength should be one where the product absorbs strongly, but the reactants have minimal absorbance.

    • Reaction Setup: Place a known concentration of the nucleophile solution in a cuvette within the thermostated cell holder of the spectrophotometer.

    • Reaction Initiation: To start the reaction, inject a small, known volume of the this compound solution into the cuvette and mix quickly. Start recording the absorbance at the chosen wavelength as a function of time.

    • Data Analysis: The concentration of the product at any given time can be calculated using the Beer-Lambert law (A = εbc). If the reaction is run under pseudo-first-order conditions (i.e., one reactant is in large excess), the rate constant can be determined from the slope of a plot of ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.[8]

Mandatory Visualization

Caption: S(N)2 reaction mechanism.

Experimental_Workflow Experimental Workflow for Kinetic Studies prep 1. Reagent Preparation - Prepare solutions of 2-Chlorobenzyl Bromide and Nucleophile of known concentration. equil 2. Thermal Equilibration - Place reactant solutions in a thermostated water bath. prep->equil init 3. Reaction Initiation - Mix reactants at t=0. equil->init monitor 4. Reaction Monitoring - Withdraw aliquots at intervals (Titration) OR - Continuous measurement (Spectrophotometry) init->monitor quench 5. Quenching (for Titration) - Stop the reaction in aliquots using cold dilute acid. monitor->quench Titration Path analysis 6. Quantitative Analysis - Titrate liberated Br- ions OR - Record absorbance change. monitor->analysis Spectrophotometry Path quench->analysis calc 7. Data Processing & Calculation - Plot kinetic data (e.g., 1/[A] vs. time). - Calculate second-order rate constant (k) from the slope. analysis->calc

Caption: General experimental workflow for kinetic analysis.

References

benchmarking the performance of 2-Chlorobenzyl bromide in polymer functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer modification, the introduction of specific functional groups onto a polymer backbone is a critical step in tailoring materials for advanced applications, from drug delivery systems to specialized coatings. Benzyl halides are a versatile class of reagents for this purpose, enabling the covalent attachment of benzyl moieties that can serve as reactive handles for further chemical transformations. This guide provides a comprehensive performance benchmark of 2-chlorobenzyl bromide in polymer functionalization, comparing it with other common alternatives. The information herein is supported by a synthesis of literature data and established principles of organic chemistry to aid researchers in selecting the optimal reagent for their specific needs.

Executive Summary

This compound is a bifunctional reagent offering a unique combination of a reactive benzylic bromide for nucleophilic substitution and a chlorinated aromatic ring that can be subjected to further functionalization. This dual reactivity makes it a valuable tool in the synthesis of complex polymer architectures.[1] Its performance in polymer functionalization is influenced by the electronic effects of the chloro-substituent, which moderately deactivates the benzylic position towards SN1-type reactions while having a smaller impact on SN2 reactivity. This guide will delve into a comparative analysis of its reactivity, potential side reactions, and provide hypothetical experimental data and protocols for its application in polymer functionalization, specifically focusing on the modification of polystyrene as a model polymer.

Comparative Performance of Benzyl Halides in Polymer Functionalization

The choice of a benzylating agent significantly impacts the efficiency and outcome of a polymer functionalization reaction. Below is a comparative overview of this compound against common alternatives like benzyl bromide and 4-chlorobenzyl bromide.

Table 1: Comparison of Physical and Chemical Properties of Benzyl Halides

PropertyThis compoundBenzyl Bromide4-Chlorobenzyl Bromide
CAS Number 611-17-6[2]100-39-0104-83-6
Molecular Weight 205.48 g/mol [2]171.04 g/mol 205.48 g/mol
Boiling Point 103-104 °C/10 mmHg[2]198-199 °C109-110 °C/12 mmHg
Density 1.583 g/mL at 25 °C[2]1.438 g/mL at 25 °C1.565 g/mL at 25 °C
Reactivity Feature Dual functionality: reactive benzylic bromide and a modifiable chloro-substituted ring.[1]Standard benzylic bromide for general purpose benzylation.Benzylic bromide with an electron-withdrawing group in the para position.

Table 2: Hypothetical Kinetic Data for the Functionalization of Polystyrene

Benzylating AgentReaction TypeRelative Rate Constant (k_rel)Degree of Functionalization (%)*Potential Side Reactions
Benzyl BromideFriedel-Crafts Alkylation1.0015-25Cross-linking, over-alkylation
This compound Friedel-Crafts Alkylation ~0.85 12-22 Cross-linking, potential for slight steric hindrance
4-Chlorobenzyl BromideFriedel-Crafts Alkylation~0.8010-20Cross-linking, reduced reactivity due to para-chloro group
Benzyl ChlorideFriedel-Crafts Alkylation~0.021-5Low reactivity requiring harsher conditions, increased cross-linking

*Hypothetical values under identical reaction conditions for comparative purposes, based on established electronic and steric effects.

Reaction Pathways and Mechanisms

The functionalization of polymers with benzyl halides can proceed through various mechanisms, with Friedel-Crafts alkylation being a common method for aromatic polymers like polystyrene. The reactivity of the benzyl halide is a key factor, with the stability of the intermediate carbocation playing a significant role.

G cluster_0 Friedel-Crafts Alkylation of Polystyrene cluster_1 Electrophile Generation PS Polystyrene Int Carbocation Intermediate [R-CH2]+ PS->Int Electrophilic Attack RX R-CH2-X (Benzyl Halide) RX->Int Forms Electrophile RX_Cat R-CH2-X---AlCl3 Cat Lewis Acid (e.g., AlCl3) Cat->RX FuncPS Functionalized Polystyrene Int->FuncPS Deprotonation HX HX Int->HX

Caption: Reaction pathway for Friedel-Crafts alkylation of polystyrene.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving consistent results in polymer functionalization. Below are representative protocols for the functionalization of polystyrene with this compound and a comparative example with benzyl bromide.

Protocol 1: Functionalization of Polystyrene with this compound via Friedel-Crafts Alkylation

Materials:

  • Polystyrene (PS), beads, Mw = 250,000 g/mol

  • This compound (97%)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 10.0 g of polystyrene in 100 mL of anhydrous nitrobenzene under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of 2.0 g of this compound in 20 mL of anhydrous nitrobenzene.

  • To the polystyrene solution, carefully add 1.33 g of anhydrous aluminum chloride in small portions while stirring.

  • Add the this compound solution dropwise to the polystyrene-catalyst mixture over 30 minutes at room temperature.

  • Heat the reaction mixture to 60°C and stir for 24 hours.

  • Cool the reaction mixture to room temperature and precipitate the functionalized polymer by slowly pouring the solution into 500 mL of vigorously stirred methanol.

  • Filter the precipitate and wash thoroughly with methanol to remove unreacted reagents and solvent.

  • Redissolve the polymer in DCM and re-precipitate in methanol to further purify.

  • Dry the final product under vacuum at 40°C to a constant weight.

Characterization of Functionalized Polystyrene

The degree of functionalization can be determined using ¹H NMR spectroscopy by comparing the integration of the aromatic protons of the polystyrene backbone to the new signals from the attached 2-chlorobenzyl groups. Gel Permeation Chromatography (GPC) should be used to assess changes in molecular weight and polydispersity, which can indicate the extent of side reactions such as cross-linking.

Table 3: Expected ¹H NMR and GPC Data for Functionalized Polystyrene

Polymer¹H NMR Signals (ppm)GPC Analysis
Polystyrene (PS) 6.3-7.5 (aromatic protons), 1.4-2.2 (aliphatic protons)Mn = 250,000 g/mol , PDI = 1.8
PS-g-2-chlorobenzyl 6.3-7.5 (aromatic protons), 4.5-4.8 (new benzylic CH₂), 1.4-2.2 (aliphatic protons)Mn > 250,000 g/mol , PDI > 1.8 (potential increase due to cross-linking)

Experimental and Analytical Workflow

The successful synthesis and characterization of functionalized polymers follow a structured workflow, from initial reaction setup to final material analysis.

G A 1. Reagent Preparation (Polystyrene, this compound, Catalyst) B 2. Reaction Setup (Inert atmosphere, solvent) A->B C 3. Functionalization Reaction (Controlled temperature and time) B->C D 4. Polymer Precipitation & Purification C->D E 5. Characterization D->E F ¹H NMR (Degree of Functionalization) E->F G GPC (Molecular Weight & PDI) E->G H FTIR (Functional Group Confirmation) E->H

Caption: Workflow for polymer functionalization and characterization.

Conclusion

This compound presents itself as a valuable and versatile reagent for polymer functionalization. While its reactivity in Friedel-Crafts alkylation may be slightly attenuated compared to the unsubstituted benzyl bromide due to the electron-withdrawing nature of the chlorine atom, this effect is generally modest. The key advantage of this compound lies in its dual functionality, offering a handle for subsequent chemical modifications on the aromatic ring. For researchers aiming to introduce a simple benzyl group with maximum efficiency, benzyl bromide might be the preferred choice. However, for the design of more complex, multi-functional polymer architectures, this compound provides a strategic advantage. Careful control of reaction conditions is paramount to minimize side reactions such as cross-linking, which can be monitored by techniques like GPC. The protocols and comparative data presented in this guide serve as a foundational resource for scientists and professionals in the rational design and synthesis of novel functional polymers.

References

A Comparative Guide to Isotopic Labeling Reagents for Cysteine-Based Quantitative Proteomics: Evaluating 2-Chlorobenzyl Bromide and Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of protein dynamics is paramount. Isotopic labeling coupled with mass spectrometry has emerged as a powerful technique for this purpose, with a particular focus on the reactive thiol group of cysteine residues. This guide provides an objective comparison of established cysteine-modifying reagents for isotopic labeling and evaluates the potential of 2-Chlorobenzyl bromide as a novel tool in this context, supported by available data and detailed experimental protocols.

The strategic placement of cysteine residues in proteins makes them key players in catalysis, protein structure, and redox signaling. Their nucleophilic thiol group offers a specific target for chemical modification, enabling the introduction of isotopic labels for quantitative proteomic analysis. The choice of labeling reagent is critical and can significantly impact the accuracy and scope of such experiments. This guide delves into the performance of commonly used reagents—iodoacetamide, N-ethylmaleimide, and acrylamide—and introduces this compound as a potential, albeit less characterized, alternative.

Comparison of Cysteine Alkylating Reagents for Isotopic Labeling

The ideal reagent for isotopic labeling of cysteines should exhibit high reactivity and specificity towards the thiol group, result in a stable covalent bond, and be available in isotopically heavy forms to generate a distinct mass shift for mass spectrometric analysis. The following table summarizes the key characteristics of established reagents and provides a prospective evaluation of this compound.

ReagentMechanism of ActionMass Shift (Light/Heavy)SpecificityAdvantagesDisadvantages
Iodoacetamide (IAA) SN2 Alkylation+57.02 Da (Carbamidomethyl) / +59.02 Da (13C2-IAA) or other isotopic variants[1][2]Primarily targets cysteines, but can react with other residues (e.g., methionine, histidine, lysine) at higher pH and concentrations.[3][4]Well-characterized and widely used.[3] Forms a very stable thioether bond.[3]Potential for off-target modifications can complicate data analysis.[4]
N-Ethylmaleimide (NEM) Michael Addition+125.05 Da / +130.08 Da (d5-NEM)[5][6]Highly specific for cysteines at neutral pH (6.5-7.5).[5][7]High specificity minimizes off-target labeling.[5] Reaction can be monitored by a decrease in absorbance at 300 nm.[7]Can react with primary amines at pH > 7.5.[7] The maleimide ring can undergo hydrolysis.
Acrylamide Michael Addition+71.04 Da / +74.06 Da (D3-acrylamide) or +74.04 Da (13C3-acrylamide)[8][9]Highly specific for cysteines.Simple and inexpensive reagent.[10] Stable modification.Slower reaction kinetics compared to iodoacetamide and NEM.
This compound SN2 Alkylation+169.99 Da (light) / Isotopically labeled versions are synthetically feasible but not commercially common.Expected to be reactive towards nucleophiles, primarily cysteine. Potential for side reactions with other nucleophilic residues.The benzyl group introduces a larger mass shift and a UV-active chromophore. Dual reactivity of the chloro- and bromo-substituents could be exploited for further functionalization.[11]Lack of established protocols and quantitative data for proteomics applications. Potential for lower specificity compared to NEM and acrylamide. Stability in aqueous buffers for proteomics experiments is not well-characterized.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantitative proteomics experiments. Below are representative protocols for the established cysteine alkylating reagents.

Protocol 1: Isotopic Labeling using Iodoacetamide (IAA)

This protocol is adapted for the differential labeling of two protein samples (e.g., control and treated) for quantitative analysis.

  • Protein Extraction and Reduction:

    • Lyse cells or tissues in a suitable buffer containing a reducing agent such as 10 mM dithiothreitol (DTT) or 5 mM tris(2-carboxyethyl)phosphine (TCEP).

    • Incubate at 56°C for 30 minutes (for DTT) or at room temperature for 60 minutes (for TCEP) to reduce all disulfide bonds.[6]

  • Differential Alkylation:

    • To the control sample, add light iodoacetamide (e.g., 12C2-IAA) to a final concentration of 20-55 mM.[6]

    • To the treated sample, add an equimolar amount of heavy, isotopically labeled iodoacetamide (e.g., 13C2-IAA).

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching and Sample Pooling:

    • Quench the alkylation reaction by adding an excess of a thiol-containing reagent, such as DTT or β-mercaptoethanol.

    • Combine the light- and heavy-labeled samples in a 1:1 ratio.

  • Protein Digestion and Mass Spectrometry Analysis:

    • Proceed with standard proteomics sample preparation, including protein precipitation (e.g., with acetone or TCA), resuspension in a digestion buffer, and enzymatic digestion (e.g., with trypsin).

    • Desalt the resulting peptides and analyze by LC-MS/MS.

Protocol 2: Isotopic Labeling using N-Ethylmaleimide (NEM)

This protocol is particularly useful for studying cysteine redox modifications.

  • Blocking of Reduced Cysteines (Light Labeling):

    • Lyse cells in a buffer containing light N-ethylmaleimide (d0-NEM) at a concentration of 50 mM to block all natively reduced cysteines.[5]

    • Incubate at room temperature for 1 hour.[5]

  • Removal of Excess NEM:

    • Precipitate the proteins using trichloroacetic acid (TCA) or acetone to remove unreacted NEM.[5]

  • Reduction of Oxidized Cysteines:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea) containing a strong reducing agent like 20 mM DTT to reduce any reversibly oxidized cysteines.[5]

  • Labeling of Newly Reduced Cysteines (Heavy Labeling):

    • Add heavy, deuterated N-ethylmaleimide (d5-NEM) to a final concentration of 50 mM to label the newly exposed thiol groups.[5]

    • Incubate at room temperature for 1 hour.[5]

  • Sample Preparation for Mass Spectrometry:

    • Remove excess d5-NEM by protein precipitation.[5]

    • Proceed with protein digestion and LC-MS/MS analysis as described in the iodoacetamide protocol.

Protocol 3: Isotopic Labeling using Acrylamide

This protocol outlines the use of acrylamide for quantitative proteomics.

  • Protein Denaturation and Reduction:

    • Denature proteins in a buffer containing 8 M urea or 6 M guanidine hydrochloride.

    • Reduce disulfide bonds with 10 mM DTT at 37°C for 1 hour.

  • Differential Alkylation:

    • To the control sample, add light acrylamide to a final concentration of 15-30 mM.

    • To the treated sample, add an equimolar amount of heavy, isotopically labeled acrylamide (e.g., 13C3-acrylamide).

    • Incubate at room temperature for 1 hour.

  • Quenching and Sample Combination:

    • Quench the reaction with an excess of DTT.

    • Combine the samples for further processing.

  • Protein Digestion and Analysis:

    • Proceed with protein digestion (trypsin) and subsequent LC-MS/MS analysis.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify these processes, the following diagrams, generated using the DOT language, illustrate a typical quantitative proteomics workflow and a relevant signaling pathway where cysteine modifications play a crucial role.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis Control Control Sample Light_Label Label with Light Reagent Control->Light_Label Treated Treated Sample Heavy_Label Label with Heavy Reagent Treated->Heavy_Label Combine Combine Samples (1:1) Light_Label->Combine Heavy_Label->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

A typical workflow for quantitative proteomics using isotopic labeling.

signaling_pathway cluster_redox Redox Signaling cluster_labeling_context Labeling Context ROS Reactive Oxygen Species (ROS) Keap1 Keap1 (Cys151) ROS->Keap1 Oxidation Nrf2 Nrf2 Keap1->Nrf2 Release Reduced_Cys Reduced Keap1-Cys151 (Labeled with Light NEM) Keap1->Reduced_Cys Oxidized_Cys Oxidized Keap1-Cys151 (Reduced & Labeled with Heavy NEM) Keap1->Oxidized_Cys ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation Antioxidant_Proteins Antioxidant Proteins ARE->Antioxidant_Proteins Transcription

Redox regulation of the Keap1-Nrf2 pathway, a target for cysteine labeling.

The Case for this compound: A Prospective Look

While not a standard reagent in the proteomics toolkit, this compound possesses chemical properties that suggest its potential utility in isotopic labeling experiments. As a benzyl bromide, it is a potent electrophile that readily undergoes SN2 reactions with nucleophiles like the cysteine thiol. The synthesis of isotopically labeled benzyl bromides has been described, indicating that heavy versions of this compound could be produced for quantitative studies.

The introduction of a 2-chlorobenzyl group onto a cysteine residue would result in a significant mass shift, which is advantageous for mass spectrometry. Furthermore, the aromatic ring provides a chromophore that could be utilized for UV-based detection and quantification. The presence of both a chloro and a bromo substituent on the molecule opens up possibilities for orthogonal chemical reactions, potentially allowing for further functionalization of the labeled protein.

However, significant challenges and unknowns remain. The reactivity of this compound towards other nucleophilic amino acid side chains in a complex proteome has not been characterized. This lack of specificity could lead to a high background and ambiguous results. Its stability and solubility in aqueous buffers typically used for proteomics are also undetermined. Most importantly, there is a lack of established protocols and comparative data to guide its use.

Conclusion

For researchers embarking on quantitative cysteine proteomics, iodoacetamide, N-ethylmaleimide, and acrylamide represent well-established and reliable choices, each with a distinct profile of reactivity, specificity, and ease of use. The provided protocols offer a starting point for the successful implementation of isotopic labeling experiments.

This compound, while intriguing due to its chemical properties, remains a prospective tool. Its application in this field would require significant methods development, including the synthesis of isotopically labeled standards and a thorough characterization of its reactivity and specificity in complex biological samples. Future studies are needed to determine if the potential advantages of this compound can be realized and if it can find a niche alongside the current gold-standard reagents for isotopic labeling of cysteines.

References

A Comparative Guide to the Synthesis of 2-Chlorobenzyl Bromide: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful project outcomes. 2-Chlorobenzyl bromide is a valuable building block in the synthesis of a wide range of pharmaceuticals and other complex organic molecules. This guide provides a detailed cost-benefit analysis of the most common synthetic routes to this compound, offering an objective comparison of their performance based on experimental data.

At a Glance: Comparison of Synthetic Routes

Two primary strategies for the synthesis of this compound are prevalent: the free radical bromination of 2-chlorotoluene and the nucleophilic substitution of 2-chlorobenzyl alcohol. Within these strategies, different reagents and conditions can be employed, each with its own set of advantages and disadvantages.

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Purity (%)Estimated Cost per Mole of Product ($)AdvantagesDisadvantages
Route 1: Free Radical Bromination
1a: Using N-Bromosuccinimide (NBS) & Initiator2-ChlorotolueneN-Bromosuccinimide (NBS), AIBN or BPO~80-90>95150 - 250High selectivity for benzylic bromination, milder reaction conditions, easier handling of NBS compared to Br2.Higher cost of NBS and initiator, requires careful control of reaction to prevent side reactions.
1b: Using Elemental Bromine & Light2-ChlorotolueneBromine (Br2), UV light or heat~60-75~90-95100 - 180Lower reagent cost (bromine is cheaper than NBS).Use of hazardous and corrosive elemental bromine, potential for over-bromination, requires specialized photochemical equipment.
Route 2: From 2-Chlorobenzyl Alcohol
2a: Using Phosphorus Tribromide (PBr3)2-Chlorobenzyl AlcoholPhosphorus Tribromide (PBr3)~85-95>97200 - 350High yield and purity, reliable and well-established method.PBr3 is corrosive and moisture-sensitive, requiring anhydrous reaction conditions. Higher cost of starting material.
2b: Using Hydrobromic Acid (HBr)2-Chlorobenzyl AlcoholConcentrated Hydrobromic Acid (HBr)~70-85~95180 - 300Relatively inexpensive reagent, straightforward procedure.Lower yields compared to PBr3, requires heating and longer reaction times, potential for side reactions.

Note on Cost Analysis: The estimated cost per mole of product is a rough approximation based on publicly available, non-bulk pricing of starting materials and reagents and does not include costs for solvents, workup materials, labor, or waste disposal. Actual costs will vary significantly based on supplier, scale, and purity of reagents.

Experimental Protocols

Route 1a: Free Radical Bromination of 2-Chlorotoluene with NBS and AIBN

This method is often favored for its selectivity and milder conditions.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

  • Heat the reaction mixture to reflux (the boiling point of the solvent) and irradiate with a UV lamp or a high-wattage visible light lamp.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation.

Route 1b: Photobromination of 2-Chlorotoluene with Elemental Bromine

This classical approach utilizes elemental bromine as the bromine source.

Procedure:

  • Place 2-chlorotoluene (1 equivalent) in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a gas outlet connected to a trap for hydrogen bromide gas.

  • Heat the 2-chlorotoluene to reflux while irradiating with a UV lamp.

  • Slowly add a solution of elemental bromine (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride) from the dropping funnel. The rate of addition should be controlled to maintain a low concentration of bromine in the reaction mixture.

  • Continue refluxing and irradiating until the color of bromine disappears, indicating the completion of the reaction.

  • Cool the reaction mixture and wash it with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining HBr, and finally with brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • The resulting crude product is then purified by vacuum distillation.

Route 2a: Synthesis from 2-Chlorobenzyl Alcohol using Phosphorus Tribromide

This method provides a high-yield conversion of the corresponding alcohol to the bromide.

Procedure:

  • In a round-bottom flask cooled in an ice bath and equipped with a dropping funnel and a magnetic stirrer, place 2-chlorobenzyl alcohol (1 equivalent) dissolved in a dry, aprotic solvent like diethyl ether or dichloromethane.

  • Slowly add phosphorus tribromide (PBr3, 0.4 equivalents) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Carefully pour the reaction mixture over crushed ice to quench the excess PBr3.

  • Separate the organic layer and wash it sequentially with cold water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Route 2b: Synthesis from 2-Chlorobenzyl Alcohol using Hydrobromic Acid

This route offers a more economical alternative to using PBr3.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix 2-chlorobenzyl alcohol (1 equivalent) with an excess of concentrated hydrobromic acid (48% aqueous solution).

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Wash the combined organic extracts with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the different synthetic routes, the following diagrams are provided.

Synthetic_Routes_to_2_Chlorobenzyl_Bromide cluster_sm Starting Materials cluster_prod Product cluster_routes Synthetic Routes 2-Chlorotoluene 2-Chlorotoluene Route 1b Free Radical Bromination (Br2, hv) 2-Chlorotoluene->Route 1b 2-Chlorobenzyl Alcohol 2-Chlorobenzyl Alcohol Route 2a Nucleophilic Substitution (PBr3) 2-Chlorobenzyl Alcohol->Route 2a Route 2b Nucleophilic Substitution (HBr) 2-Chlorobenzyl Alcohol->Route 2b This compound This compound Route 1a Free Radical Bromination (NBS, AIBN) Route 1a->this compound Route 1b->this compound Route 2a->this compound Route 2b->this compound

Caption: Synthetic pathways to this compound.

Experimental_Workflow start Starting Material (2-Chlorotoluene or 2-Chlorobenzyl Alcohol) reaction Reaction with Brominating Agent (NBS/AIBN, Br2/hv, PBr3, or HBr) start->reaction workup Aqueous Workup (Washing and Extraction) reaction->workup drying Drying of Organic Layer (e.g., with MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Vacuum Distillation) concentration->purification product Pure this compound purification->product

Caption: General experimental workflow for synthesis.

Conclusion

The choice of the optimal synthetic route to this compound depends on a careful consideration of various factors.

  • For laboratory-scale synthesis where selectivity and ease of handling are paramount, the free radical bromination of 2-chlorotoluene using NBS and a radical initiator (Route 1a) is often the preferred method. Although the reagent costs are higher, the milder conditions and reduced hazards associated with NBS compared to elemental bromine are significant advantages.

  • For larger-scale production where cost is a primary driver, the photobromination of 2-chlorotoluene with elemental bromine (Route 1b) may be more economical. However, this route requires specialized equipment and stringent safety precautions due to the hazardous nature of bromine.

  • When high purity and yield are critical, and the starting alcohol is readily available, conversion of 2-chlorobenzyl alcohol with PBr3 (Route 2a) is a highly reliable option. The trade-off is the higher cost of both the starting material and the reagent.

  • The use of hydrobromic acid (Route 2b) presents a more cost-effective alternative to PBr3 for the conversion of 2-chlorobenzyl alcohol, albeit with potentially lower yields.

Ultimately, the decision should be based on a thorough evaluation of the specific requirements of the project, including scale, budget, available equipment, and safety considerations. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their synthetic endeavors.

Comparative Biological Activity of 2-Chlorobenzyl Bromide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-chlorobenzyl bromide serves as a versatile scaffold for synthesizing a diverse range of biologically active molecules. This guide provides a comparative analysis of the antimicrobial, anticonvulsant, and antitumor activities of various derivatives, supported by experimental data and detailed protocols to aid in future research and development.

The unique chemical properties of this compound, particularly the reactivity of the bromomethyl group, allow for its incorporation into various molecular frameworks, leading to compounds with a wide spectrum of pharmacological effects.[1] This guide synthesizes findings from multiple studies to offer a comparative perspective on the therapeutic potential of these derivatives.

Comparative Analysis of Biological Activity

The biological activity of derivatives synthesized from this compound and its analogs varies significantly with the appended chemical moieties. Below is a summary of the reported activities across different therapeutic areas.

Antimicrobial Activity

Derivatives of benzyl bromides have shown promising activity against a range of bacterial and fungal pathogens. The introduction of the 2-chlorobenzyl group can enhance the antimicrobial properties of parent compounds.

A study on chlorobenzyl substituted phenothiazinyl chalcones demonstrated that these compounds exhibit notable antibacterial activity.[2] Specifically, certain derivatives showed higher inhibition zones against E. coli and B. subtilis than standard drugs like chloramphenicol and benzyl penicillin.[2] Another study highlighted that benzyl bromide derivatives were the most effective against Gram-positive bacteria such as S. aureus, S. pyogenes, and E. faecalis, as well as the fungi C. albicans and C. krusei.[3][4][5]

Derivative ClassOrganismActivity Metric (Zone of Inhibition in mm)Reference CompoundActivity MetricSource
Benzyl Bromide DerivativesS. aureus10-17 mm--[3]
Benzyl Bromide DerivativesS. pyogenes15 mm--[3]
Benzyl Bromide DerivativesE. faecalis8-9 mm--[3]
Benzyl Bromide DerivativesE. coli7 mm--[3]
Benzyl Bromide DerivativesC. albicans9-35 mm--[3]
Benzyl Bromide DerivativesC. krusei9-35 mm--[3]
Chlorobenzyl Phenothiazinyl ChalconesB. subtilisHigher than Chloramphenicol & Benzyl PenicillinChloramphenicol, Benzyl Penicillin-[2]
Chlorobenzyl Phenothiazinyl ChalconesE. coliHigher than Chloramphenicol & Benzyl PenicillinChloramphenicol, Benzyl Penicillin-[2]
Anticonvulsant Activity

Several studies have explored the potential of this compound derivatives as anticonvulsant agents. A series of ((benzyloxy)benzyl)propanamide derivatives demonstrated potent activity in mouse seizure models.[6][7] One lead compound, N-(4-((2-chlorobenzyl)oxy)benzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide, showed robust protection in the maximal electroshock (MES) and 6 Hz seizure tests.[6]

DerivativeTest ModelED50 (mg/kg, i.p.)Reference CompoundED50 (mg/kg)Source
N-(4-((2-chlorobenzyl)oxy)benzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide (Compound 5)MES48.0--[6]
N-(4-((2-chlorobenzyl)oxy)benzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide (Compound 5)6 Hz (32 mA)45.2--[6]
N-(4-((2-chlorobenzyl)oxy)benzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide (Compound 5)6 Hz (44 mA)201.3--[6]
(R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18)MES (mice, i.p.)4.5Phenytoin6.5[8]
(R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18)MES (rats, p.o.)3.9Phenytoin23[8]
Antitumor Activity

The incorporation of a 2-chlorobenzyl moiety has also been investigated for its potential in developing anticancer agents. For instance, 3'-O-(p-chlorobenzyl)-F3Thd, a derivative of 2'-deoxy-5-(trifluoromethyl)uridine, showed significantly higher activity against sarcoma 180 in mice compared to the parent compound.[9]

DerivativeCancer ModelActivity Metric (ED50)ComparisonSource
3'-O-(p-chlorobenzyl)-F3ThdSarcoma 180 (mice)< 1/10th of F3Thd4-fold more active than F3Thd[9]
2-Aryl Benzimidazole (Compound 4f)Siha cell lineIC50 = 0.61 µmol/LMore potent than CA-4 and cisplatin[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key biological assays.

Antimicrobial Susceptibility Testing (Filter Paper Disc Diffusion Method)

This method is widely used to assess the antimicrobial activity of compounds.[2]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters.

Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a standard model for identifying anticonvulsant activity.[6][8]

  • Animal Model: Male ICR mice or Wistar rats are used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Induction of Seizure: At a predetermined time after compound administration (e.g., 30-60 minutes), a maximal electroshock (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 s duration) is delivered via corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Determination of ED50: The dose of the compound that protects 50% of the animals from the tonic hind limb extension is calculated as the ED50.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

  • Cell Culture: Human cancer cell lines (e.g., Siha, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.

Visualizing Synthesis and Biological Evaluation Workflows

The following diagrams illustrate a generalized synthetic pathway for creating derivatives from this compound and a typical workflow for their biological evaluation.

G General Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization 2_Chlorobenzyl_bromide 2_Chlorobenzyl_bromide Reaction Nucleophilic Substitution (SN2) 2_Chlorobenzyl_bromide->Reaction Nucleophile Nucleophile Nucleophile->Reaction Derivative Derivative Reaction->Derivative Purification Chromatography / Recrystallization Derivative->Purification Characterization NMR, Mass Spec, IR Purification->Characterization

Caption: Generalized synthetic workflow for this compound derivatives.

G Biological Activity Evaluation Workflow Synthesized_Derivative Synthesized_Derivative In_vitro_Screening In vitro Screening (e.g., Antimicrobial, Cytotoxicity) Synthesized_Derivative->In_vitro_Screening Active_Hits Identification of Active Hits In_vitro_Screening->Active_Hits In_vivo_Testing In vivo Testing (e.g., Anticonvulsant in mice) Active_Hits->In_vivo_Testing Lead_Compound Lead Compound Identification In_vivo_Testing->Lead_Compound SAR_Studies Structure-Activity Relationship Studies Lead_Compound->SAR_Studies SAR_Studies->Synthesized_Derivative Optimization

Caption: Workflow for the biological evaluation of synthesized derivatives.

References

Safety Operating Guide

Personal protective equipment for handling 2-Chlorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of 2-Chlorobenzyl bromide (CAS No. 611-17-6). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[3][4] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye and Face Tightly fitting safety goggles or a full-face shield are required.[2][4] Standard safety glasses with side shields are not sufficient.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[4] Regularly inspect gloves for any signs of degradation or puncture and change them frequently.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[2][5] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.[4][6]
Body Protection A lab coat or chemical-resistant apron should be worn.[5] In cases of potential splashing, full protective clothing is recommended.[3]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteImmediate Action
Inhalation Move the individual to fresh air immediately.[3][7] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[1][8]
Skin Contact Immediately remove all contaminated clothing.[1][3] Flush the affected skin with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting.[1][8] Rinse the mouth with water.[1][2] Seek immediate medical attention.[1][3]

Handling and Storage

Proper handling and storage procedures are vital to prevent accidental exposure and maintain the chemical's integrity.

Operational Plan:

  • Receiving: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[8][9] Keep the container tightly closed and protected from light.[3] The storage area should be clearly labeled with the appropriate hazard warnings. Store locked up.[1][3]

  • Handling: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][5] Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

  • Spill Management: In the event of a spill, evacuate the area. Wearing full PPE, contain the spill using an inert absorbent material.[3] Collect the absorbed material into a suitable, labeled container for disposal.[10] Do not let the product enter drains.[3]

  • Disposal: Dispose of waste material and empty containers in accordance with all local, state, and federal regulations.[1] This should be done through a licensed waste disposal company.

Logical Workflow for Handling and Emergency Response

The following diagram outlines the procedural flow for safely handling this compound and responding to an emergency.

G Workflow for Handling this compound cluster_handling Standard Handling Procedure cluster_emergency Emergency Response start Start: Obtain this compound ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handle Handle Chemical fume_hood->handle storage Store Properly handle->storage spill Spill Occurs handle->spill Potential Spill exposure Exposure Occurs handle->exposure Potential Exposure end_handling End of Procedure storage->end_handling evacuate Evacuate Area spill->evacuate first_aid Administer First Aid exposure->first_aid contain_spill Contain Spill with Absorbent evacuate->contain_spill decontaminate Decontaminate Area contain_spill->decontaminate medical_attention Seek Medical Attention first_aid->medical_attention dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste

Caption: Workflow for handling and emergency response.

This guide is intended to provide essential, immediate safety and logistical information. Always refer to the full Safety Data Sheet (SDS) for complete details before handling any chemical.

References

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